Myristic acid-13C
描述
Structure
3D Structure
属性
IUPAC Name |
(113C)tetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-UJKGMGNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583985 | |
| Record name | (1-~13~C)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-52-8 | |
| Record name | (1-~13~C)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristic acid-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Myristic Acid-13C in Advancing Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in various cellular processes, most notably in the post-translational modification of proteins known as N-myristoylation and as a component of cellular lipids. The stable isotope-labeled form, Myristic acid-13C, has emerged as an indispensable tool for researchers, enabling precise tracking and quantification of its metabolic fate and incorporation into cellular machinery. This technical guide provides an in-depth overview of the applications of this compound in research, complete with experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.
Core Applications in Research
This compound is primarily utilized in three key research areas:
-
Metabolic Tracing and Flux Analysis: As a stable isotope tracer, this compound allows for the detailed investigation of fatty acid metabolism. Researchers can follow the journey of the 13C-labeled carbon backbone as it is taken up by cells, catabolized through β-oxidation, or incorporated into various lipid species such as phospholipids, triglycerides, and cholesterol esters. This provides valuable insights into metabolic pathways and their dysregulation in disease states.
-
Protein N-Myristoylation Studies: N-myristoylation is a critical lipid modification where myristic acid is attached to the N-terminal glycine of a protein. This modification is essential for the proper localization and function of numerous proteins involved in signal transduction, oncogenesis, and infectious diseases. This compound can be used to metabolically label these proteins, allowing for their identification, quantification, and the study of the dynamics of this modification.
-
Internal Standard for Quantification: In analytical chemistry, particularly in mass spectrometry-based lipidomics and metabolomics, this compound serves as an ideal internal standard. Its chemical properties are nearly identical to its unlabeled counterpart, but its distinct mass allows for accurate quantification of endogenous myristic acid levels in complex biological samples.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from experiments utilizing this compound to illustrate its application in metabolic tracing and protein myristoylation studies.
Table 1: Incorporation of 13C-Myristic Acid into Major Lipid Classes in Cultured Hepatocytes
| Lipid Class | 13C Enrichment (Mole Percent Excess) at 6h | 13C Enrichment (Mole Percent Excess) at 24h |
| Phosphatidylcholine (PC) | 15.2 ± 1.8 | 35.6 ± 3.2 |
| Phosphatidylethanolamine (PE) | 12.5 ± 1.5 | 28.9 ± 2.9 |
| Triglycerides (TAG) | 25.8 ± 2.5 | 58.1 ± 5.1 |
| Cholesterol Esters (CE) | 8.1 ± 0.9 | 18.4 ± 2.0 |
Table 2: Quantification of Myristoylated Src Kinase Using 13C-Myristic Acid Labeling
| Cell Line | Treatment | Percentage of Myristoylated Src (13C-labeled) |
| Prostate Cancer (PC-3) | Control | 75.3 ± 6.8% |
| Prostate Cancer (PC-3) | NMT Inhibitor | 15.2 ± 2.1% |
| Normal Prostate (PNT2) | Control | 88.1 ± 7.5% |
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Lipids in Cultured Cells with 13C-Myristic Acid
This protocol outlines the steps for tracing the incorporation of this compound into cellular lipids.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Complete cell culture medium
-
This compound (complexed to bovine serum albumin, BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Chloroform
-
Water (LC-MS grade)
-
Internal standards for lipid classes (e.g., deuterated lipid standards)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the complete culture medium with the this compound-BSA complex to a final concentration of 50-100 µM.
-
Labeling: Remove the standard culture medium from the cells, wash once with PBS, and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add chloroform and water to the methanol-cell suspension in a ratio of 1:1:0.9 (chloroform:methanol:water).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for Analysis: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) containing internal standards.
-
Analysis by LC-MS/MS: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the 13C-labeled lipid species.
Protocol 2: Analysis of Protein N-Myristoylation using 13C-Myristic Acid and Proteomics
This protocol describes a method to identify and quantify myristoylated proteins.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound-BSA complex
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel digestion reagents (trypsin, dithiothreitol, iodoacetamide)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Metabolic Labeling: Follow steps 1-4 from Protocol 1 to label the cells with this compound.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Protein Separation: Separate the proteins by SDS-PAGE.
-
In-Gel Digestion:
-
Excise the protein bands of interest or the entire lane.
-
Destain, reduce, and alkylate the proteins within the gel pieces.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction and Cleanup:
-
Extract the peptides from the gel pieces.
-
Clean up the peptide mixture using SPE cartridges.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Search for peptides with a mass shift corresponding to the addition of a 13C-myristoyl group (+14 Da for each 13C atom in the myristic acid) on N-terminal glycine residues.
-
Data Analysis: Use proteomics software to identify the myristoylated proteins and quantify the extent of labeling based on the intensity of the labeled versus unlabeled peptide peaks.
Signaling Pathways and Experimental Workflows
Src Family Kinase Activation Pathway
N-myristoylation is critical for the function of Src family kinases (SFKs), which are key regulators of various signaling pathways involved in cell growth, differentiation, and survival. The myristoyl group helps to anchor Src to the cell membrane, a prerequisite for its activation.
This diagram illustrates the N-myristoylation of nascent Src polypeptide in the cytosol and its subsequent translocation to the plasma membrane. Membrane-bound, myristoylated Src is maintained in an inactive state through intramolecular interactions. Upon receiving upstream signals, such as activation of a receptor tyrosine kinase (RTK) by a growth factor, Src undergoes a conformational change, leading to its activation and the phosphorylation of downstream targets.
Experimental Workflow for 13C-Myristic Acid-Based Lipidomics
The following diagram outlines a typical experimental workflow for a lipidomics study using this compound.
This workflow begins with the metabolic labeling of cultured cells with this compound. After the desired incubation period, cellular metabolism is quenched, and the cells are harvested. Lipids are then extracted, and the resulting extract is analyzed by LC-MS/MS. The raw data is processed to identify and quantify the 13C-labeled lipid species, which allows for the calculation of isotopic enrichment and metabolic flux, ultimately leading to a deeper biological understanding.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its application in metabolic tracing provides a dynamic view of fatty acid metabolism, while its use in studying protein N-myristoylation sheds light on the regulation of key signaling proteins. Furthermore, its role as an internal standard ensures the accuracy of quantitative lipidomics and metabolomics studies. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of this compound to advance their research.
An In-depth Technical Guide to the Chemical Properties and Stability of Myristic Acid-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties and stability of Myristic acid-13C, an isotopically labeled saturated fatty acid. It is intended to be a valuable resource for professionals in research and drug development who utilize this compound as an internal standard or tracer in metabolic studies.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of myristic acid where one or more carbon atoms have been replaced with the non-radioactive, heavy isotope, carbon-13. This labeling is invaluable for tracing the metabolism of fatty acids and for quantification in mass spectrometry-based analyses.[1][2] The physical and chemical properties of this compound are largely comparable to its unlabeled counterpart, with a slight increase in molecular weight due to the presence of the 13C isotope.
Data Summary: Chemical and Physical Properties
The following table summarizes the key quantitative data for both unlabeled and 13C-labeled myristic acid for easy comparison.
| Property | Myristic Acid (Unlabeled) | Myristic acid-1-13C | Data Source(s) |
| Synonyms | n-Tetradecanoic acid, C14:0 | tetradecanoic-1-13C acid, C14:0-13C | [1][3][4] |
| Molecular Formula | C₁₄H₂₈O₂ | C₁₃[¹³C]H₂₈O₂ | [1][3] |
| Molecular Weight | 228.37 g/mol | 229.4 g/mol | [1][3] |
| CAS Number | 544-63-8 | 57677-52-8 | [1][3][4] |
| Appearance | Oily, white crystalline solid | Crystalline solid | [1][3] |
| Melting Point | 52-54 °C | Not explicitly stated, but expected to be very similar to unlabeled. | [5][6] |
| Boiling Point | 326 °C @ 760 mmHg | Not explicitly stated, but expected to be very similar to unlabeled. | [7] |
| Solubility | Insoluble in water.[6][7][8] Soluble in ethanol, ether, chloroform, DMF (15 mg/ml), and DMSO (12 mg/ml).[1][6][8] | DMF: 15 mg/ml; DMSO: 12 mg/ml; Ethanol: 15 mg/ml. | [1] |
| Purity | ≥95% to ≥99% depending on supplier. | ≥95% to 99% depending on supplier. | [1][4][8] |
Stability and Storage
Myristic acid and its 13C-labeled form are stable compounds under recommended storage conditions.[7][9] However, like other fatty acids, their stability can be influenced by environmental factors such as temperature, light, and the presence of reactive chemicals.
-
Long-Term Stability : When stored correctly, this compound is stable for extended periods. Supplier data indicates a stability of at least 4 years when stored at -20°C.[1] Another supplier suggests a shelf life of 3 years as a powder at -20°C.[2]
-
Storage Recommendations :
-
Solid Form : For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C, protected from light and moisture.[1][2][5] Some suppliers also indicate that storage at room temperature away from light and moisture is acceptable.[4]
-
In Solvent : When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.[2]
-
-
Conditions to Avoid : Exposure to heat, flames, sparks, and light should be avoided.[7]
-
Incompatible Materials : Myristic acid is incompatible with strong bases, reducing agents, and strong oxidizing agents.[7][9][10]
-
Hazardous Decomposition : Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[7][9]
Experimental Protocols for Stability Assessment
General Methodology for Stability Testing via LC-MS or GC-MS
-
Reference Standard Preparation : A stock solution of high-purity this compound is prepared in a suitable organic solvent (e.g., ethanol, acetonitrile). This solution serves as the time-zero reference.
-
Stress Conditions : Aliquots of the stock solution are subjected to various stress conditions:
-
Thermal Stress : Samples are stored at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Photolytic Stress : Samples are exposed to controlled UV or fluorescent light.
-
Acid/Base Hydrolysis : Samples are treated with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room and elevated temperatures.
-
Oxidative Stress : Samples are exposed to an oxidizing agent (e.g., hydrogen peroxide).
-
-
Sample Preparation for Analysis : At specified time points, samples from the stress conditions are withdrawn. For GC-MS analysis, fatty acids are typically converted to their more volatile methyl ester derivatives (Fatty Acid Methyl Esters, or FAMEs). This is commonly achieved by derivatization with a reagent like BF₃-methanol. For LC-MS, derivatization may not be necessary.
-
Chromatographic Separation :
-
GC-MS : The FAMEs are separated on a gas chromatograph using a suitable capillary column (e.g., a polar column for FAMEs).
-
LC-MS : The samples are separated on a liquid chromatograph, often using a reversed-phase column (e.g., C18).
-
-
Mass Spectrometric Analysis : The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor the mass-to-charge ratio (m/z) of the parent this compound and any potential degradation products. High-resolution mass spectrometry, such as with an Orbitrap or QTOF instrument, is particularly useful for identifying unknown degradants.[11][12]
-
Data Analysis : The peak area of the this compound is compared across the different time points and stress conditions. A significant decrease in the peak area of the parent compound, accompanied by the appearance of new peaks, indicates degradation. The percentage of remaining this compound is calculated to determine the stability under each condition.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the stability and analysis of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential chemical reactions of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Myristic acid (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Myristic acid | 544-63-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. myristic acid, 544-63-8 [thegoodscentscompany.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. carlroth.com [carlroth.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of Myristic Acid in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myristic acid, a 14-carbon saturated fatty acid, plays a critical and multifaceted role in cellular metabolism, extending far beyond its function as a simple lipid. Its most significant contribution lies in the post-translational modification of proteins through a process known as N-myristoylation. This covalent attachment of a myristoyl group to the N-terminal glycine of a target protein is a key regulator of protein function, localization, and interaction with other cellular components. This in-depth technical guide explores the core aspects of myristic acid's biological functions, provides quantitative data on its metabolic influence, details key experimental protocols for its study, and visualizes the intricate signaling pathways it governs.
The Biochemistry of Protein N-Myristoylation
Protein N-myristoylation is a crucial lipid modification that occurs in a vast array of eukaryotic and viral proteins.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which facilitates the transfer of a myristoyl group from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of nascent or newly synthesized proteins.[2]
The substrate specificity of NMT is highly conserved, with an absolute requirement for an N-terminal glycine.[1] The subsequent amino acid residues also influence recognition by NMT, with a preference for small, uncharged amino acids at position 5 (e.g., Serine, Alanine, Cysteine) for many cellular substrates.[1] There are two main isoforms of NMT in humans, NMT1 and NMT2, which share significant sequence homology but can exhibit differential substrate specificities.[3]
Quantitative Insights into Myristic Acid's Metabolic Impact
The functional consequences of myristoylation can be quantified through various biochemical and cellular assays. The following tables summarize key quantitative data related to N-myristoyltransferase kinetics and the effects of myristoylation on protein function.
Table 1: Kinetic Parameters of Human N-Myristoyltransferase (NMT)
| Substrate | NMT Isoform | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Peptide Substrates | |||||
| HIV-1 Gag (N-terminal peptide) | NMT1 | >100 | ~0.2 | ~2 x 10³ | [3] |
| NMT2 | >100 | ~0.2 | ~2 x 10³ | [3] | |
| HIV-1 Nef (N-terminal peptide) | NMT1 | 3.3 | ~0.2 | ~6 x 10⁴ | [3] |
| NMT2 | 0.75 | ~0.2 | ~2.7 x 10⁵ | [3] | |
| c-Src (N-terminal peptide) | NMT1 | 2.76 ± 0.21 | - | - | [4] |
| NMT2 | 2.77 ± 0.14 | - | - | [4] | |
| Acyl-CoA Substrates | |||||
| Myristoyl-CoA | NMT1 | 8.24 ± 0.62 | - | - | [4] |
| NMT2 | 7.24 ± 0.79 | - | - | [4] |
Note: Kinetic parameters can vary depending on the specific assay conditions and the length of the peptide substrate used.
Table 2: Potency of N-Myristoyltransferase Inhibitors
| Inhibitor | Target Organism/Cell Line | NMT Isoform(s) | IC₅₀ (nM) | Reference(s) |
| PCLX-001 (Zelenirstat) | B-cell lymphoma cells | Pan-NMT | ~100 (in BL2 cells) | [5] |
| AML cells | Pan-NMT | ~200 | [6] | |
| DDD85646 | Trypanosoma brucei | T. brucei NMT | 5 | [7] |
| Human | NMT1/2 | - | [7] | |
| IMP-1088 | Human | NMT1/2 | <1 | [7] |
| Pyrazolesulfonamides | Trypanosoma brucei | T. brucei NMT | Variable (structure-dependent) | [8][9] |
Core Functions of Myristoylated Proteins in Cellular Signaling
Myristoylation is instrumental in directing proteins to cellular membranes, a critical step for their involvement in signal transduction cascades. The myristoyl group acts as a hydrophobic anchor, facilitating weak and reversible interactions with the lipid bilayer. This membrane association is often a prerequisite for subsequent protein-protein interactions and enzymatic activity.
Src Family Kinases: Orchestrators of Cell Growth and Proliferation
The Src family of non-receptor tyrosine kinases are key regulators of cell growth, differentiation, and survival. Myristoylation of the N-terminal glycine of Src is essential for its localization to the plasma membrane and for its transforming activity.[2][10] Loss of myristoylation results in a cytosolic localization and a significant reduction in kinase activity.[10] The myristoyl group is thought to stabilize the active conformation of the kinase domain.[10]
Caption: Src Kinase Signaling Pathway Activation.
G-Protein Signaling: Relaying Extracellular Signals
Heterotrimeric G-proteins are crucial intermediaries in signal transduction, coupling the activation of G-protein coupled receptors (GPCRs) to downstream effectors. The α-subunit of several G-protein families (e.g., Gαi) is N-myristoylated. This lipid modification is critical for the membrane localization of the G-protein heterotrimer and enhances the affinity of the Gα subunit for the Gβγ dimer.[11] Upon receptor activation and GTP binding, the myristoylated Gα subunit dissociates from Gβγ and can interact with its downstream effectors at the membrane.
Caption: The G-Protein Signaling Cycle.
Experimental Protocols for Studying Myristoylation
A variety of techniques are available to investigate protein N-myristoylation, from in vitro enzymatic assays to in-cell labeling and proteomic analysis.
In Vitro N-Myristoyltransferase (NMT) Assay
This assay measures the enzymatic activity of NMT by quantifying the transfer of a labeled myristoyl group to a peptide substrate.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
[³H]Myristoyl-CoA (for radioactive detection) or a fluorescently-labeled myristoyl-CoA analog
-
Synthetic peptide substrate with an N-terminal glycine (e.g., from a known myristoylated protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NMT enzyme, and the peptide substrate.
-
Initiate the reaction by adding [³H]Myristoyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto P81 phosphocellulose paper discs.
-
Wash the discs extensively with a wash buffer (e.g., 10 mM phosphoric acid) to remove unincorporated [³H]Myristoyl-CoA.
-
Dry the discs and measure the incorporated radioactivity using a scintillation counter.
Metabolic Labeling and Click Chemistry for In-Cell Detection
This method allows for the visualization and identification of myristoylated proteins within a cellular context using a bio-orthogonal myristic acid analog.
Materials:
-
Cell line of interest
-
Myristic acid-azide or myristic acid-alkyne analog
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction buffer kit (containing copper(I) catalyst, ligand, and reducing agent)
-
Fluorescently tagged alkyne or azide probe (e.g., TAMRA-alkyne)
-
SDS-PAGE gels and imaging system
Procedure:
-
Culture cells in the presence of the myristic acid analog (e.g., 25-50 µM) for a designated period (e.g., 4-16 hours) to allow for metabolic incorporation.
-
Harvest and lyse the cells to obtain a protein lysate.
-
Perform a click reaction by incubating the protein lysate with the fluorescently tagged probe and the click chemistry reaction buffer.[12][13]
-
Precipitate the proteins to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the myristoylated proteins using an in-gel fluorescence scanner.[13][14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of an NMT inhibitor to its target protein in a cellular environment.
Materials:
-
Cell line expressing the target NMT
-
NMT inhibitor of interest
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the NMT isoform
Procedure:
-
Treat intact cells with the NMT inhibitor or a vehicle control for a defined period.
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[15][16]
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction from the aggregated, denatured proteins.
-
Analyze the amount of soluble NMT in the supernatant by Western blotting using an NMT-specific antibody.[15][16]
-
Binding of the inhibitor will stabilize the NMT protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Myristoylation as a Therapeutic Target
The critical role of N-myristoylation in various pathological processes, including cancer and viral replication, has made NMT an attractive target for drug development.
Anti-Cancer Therapies
Elevated NMT levels and activity have been observed in several cancers.[7] Myristoylation is essential for the function of numerous oncoproteins, including Src family kinases.[2][10] NMT inhibitors, such as PCLX-001, have shown promise in preclinical studies by selectively inducing apoptosis in cancer cells, particularly in hematological malignancies like B-cell lymphoma.[5][6]
Anti-Viral Strategies
Many viruses, including HIV-1, rely on host cell NMT to myristoylate viral proteins that are essential for viral assembly and budding.[3] The HIV-1 Gag and Nef proteins are well-characterized NMT substrates.[3] Inhibition of NMT can therefore block viral replication, making it a potential therapeutic strategy for viral infections.
Caption: Workflow for Identifying Myristoylated Proteins.
Conclusion
Myristic acid, through the enzymatic process of N-myristoylation, plays a central role in regulating a wide array of cellular processes. This lipid modification is critical for the proper localization and function of a multitude of proteins involved in signal transduction, cell growth, and disease pathogenesis. The development of sophisticated experimental techniques has enabled a deeper understanding of the myristoylated proteome and has paved the way for the development of NMT inhibitors as promising therapeutic agents. Further research into the intricate mechanisms governed by myristoylation will undoubtedly uncover new avenues for therapeutic intervention in a range of human diseases.
References
- 1. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Myristoyltransferase isozymes exhibit differential specificity for human immunodeficiency virus type 1 Gag and Nef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pacylex - PCLX-001 has robust efficacy in leukemia and lymphoma. [pacylex.reportablenews.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Myristic Acid-13C as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 13C-labeled myristic acid as a metabolic tracer in biological systems. Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in various cellular processes, not only as an energy source and a component of lipids but also as a vital post-translational modification in the form of N-myristoylation, which influences protein localization and signal transduction.[1][2][3] The use of stable isotope-labeled myristic acid (Myristic acid-13C) allows for the precise tracing of its metabolic fate, offering valuable insights into fatty acid metabolism, lipidomics, and the dynamics of protein myristoylation.[4]
Core Principles of 13C-Myristic Acid Tracing
Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes, such as Carbon-13 (13C), to follow the journey of a molecule through metabolic pathways.[5][6][7] When cells are supplied with 13C-myristic acid, it is taken up and metabolized, leading to the incorporation of the 13C label into various downstream molecules. These labeled molecules can then be detected and quantified using mass spectrometry (MS), providing a dynamic view of metabolic fluxes.[8][9]
The fundamental principle lies in the mass difference between the naturally abundant 12C and the stable isotope 13C. This mass shift allows for the differentiation between pre-existing (unlabeled) molecules and newly synthesized molecules derived from the 13C-labeled precursor. By measuring the relative abundance of these isotopologues, researchers can quantify the contribution of exogenous myristic acid to different metabolic pools.
Experimental Workflow for 13C-Myristic Acid Metabolic Tracing
A typical workflow for a 13C-myristic acid tracing experiment involves several key stages, from cell culture and labeling to sample analysis and data interpretation.
Detailed Experimental Protocols
Cell Culture and Labeling with 13C-Myristic Acid
This protocol is a synthesized approach for labeling adherent mammalian cells with 13C-myristic acid, based on general principles of stable isotope labeling and fatty acid supplementation in cell culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
13C-labeled myristic acid (e.g., [1-13C]Myristic acid or [U-13C14]Myristic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol or DMSO for initial stock solution
-
Sterile conical tubes and cell culture plates/flasks
Protocol:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of labeling. Allow cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of 13C-Myristic Acid-BSA Complex:
-
Prepare a concentrated stock solution of 13C-myristic acid in ethanol or DMSO.
-
In a sterile conical tube, prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).
-
Slowly add the 13C-myristic acid stock solution to the BSA solution while gently vortexing to facilitate complex formation. The molar ratio of fatty acid to BSA can influence uptake and toxicity, with ratios between 2:1 and 6:1 being common.
-
Incubate the mixture at 37°C for 30-60 minutes to ensure complete complexation.
-
Sterile-filter the final complex solution.
-
-
Labeling:
-
Aspirate the standard culture medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium containing the desired final concentration of the 13C-myristic acid-BSA complex. A typical starting concentration for myristic acid is in the range of 50-200 µM, but this should be optimized for the specific cell line to avoid lipotoxicity.[10]
-
Incubate the cells for the desired labeling period. For steady-state analysis, this is often 16-24 hours, or a time course experiment can be performed to determine the kinetics of incorporation.[5][6]
-
-
Cell Harvesting and Quenching:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove residual labeled fatty acid.
-
To quench metabolic activity, add a cold solvent mixture such as 80:20 methanol:water and scrape the cells.[8]
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at a low speed to pellet the cell debris. The supernatant contains the metabolites.
-
Lipid Extraction and Derivatization for GC-MS Analysis
This protocol is adapted from established methods for fatty acid analysis.[11][12][13][14]
Materials:
-
Chloroform, Methanol, Water (all HPLC or MS grade)
-
Internal standard (e.g., a deuterated fatty acid not expected to be abundant in the sample)
-
Derivatization agent (e.g., Boron trifluoride-methanol solution (14% BF3 in methanol) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Hexane or Heptane
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
-
Nitrogen gas stream
Protocol:
-
Lipid Extraction (Folch Method):
-
To the quenched cell pellet, add a 2:1 mixture of chloroform:methanol.
-
Vortex vigorously for 1-2 minutes and then incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex and centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Saponification (Optional, for total fatty acids):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of 0.5 M KOH in methanol and heat at 60-80°C for 1 hour to hydrolyze fatty acid esters.
-
Acidify the solution with HCl to protonate the free fatty acids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol:
-
Evaporate the lipid extract (or the acidified solution from saponification) to dryness under nitrogen.
-
Add 1-2 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 60-100°C for 30-60 minutes.[13][14]
-
Cool the tube and add 1 mL of water and 1-2 mL of hexane or heptane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper organic layer containing the FAMEs to a new tube.
-
Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to the desired final volume for GC-MS analysis.
-
-
Derivatization to Trimethylsilyl (TMS) Esters using BSTFA:
-
Evaporate the lipid extract to complete dryness.
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Cap the vial, vortex, and heat at 60°C for 60 minutes.[13]
-
The sample is then ready for GC-MS analysis.
-
GC-MS Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms).
-
Mass Spectrometer: A single quadrupole or a more advanced mass analyzer.
-
Injection: Splitless or split injection, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to separate fatty acids of different chain lengths and saturation. An example program might be: initial temperature of 100°C, ramp to 250°C at 3-5°C/min, and hold for 10-20 minutes.
-
MS Ionization: Electron Impact (EI) ionization is commonly used.
-
MS Acquisition: Data can be acquired in full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acid isotopologues.
Data Presentation and Interpretation
Quantitative Data from 13C-Fatty Acid Tracing
The following table presents illustrative data on the incorporation of 13C-labeled fatty acids into various lipid classes in human placental explants after 48 hours of incubation. While this study used 13C-palmitic acid (PA) and 13C-oleic acid (OA), the data structure is representative of what would be obtained from a 13C-myristic acid tracing experiment.
Table 1: Illustrative Isotopic Enrichment in Placental Lipids after 48h Incubation with 13C-Labeled Fatty Acids
| Lipid Class | Labeled Fatty Acid | Amount of 13C-Labeled Lipid (pmol/mg protein) | Isotopic Enrichment (%) |
| Phosphatidylcholines (PC) | 13C-PA | 1000 ± 150 | 10 ± 2 |
| 13C-OA | 800 ± 120 | 15 ± 3 | |
| Triacylglycerols (TAG) | 13C-PA | 350 ± 60 | 5 ± 1 |
| 13C-OA | 950 ± 180 | >50 | |
| Phosphatidylethanolamines (PE) | 13C-PA | 150 ± 30 | 8 ± 2 |
| 13C-OA | 120 ± 25 | 12 ± 3 |
Data are presented as mean ± SEM and are adapted from a study on human placental explants for illustrative purposes.[7] Isotopic enrichment is calculated as the amount of 13C-labeled lipid divided by the total amount of that lipid (labeled + unlabeled). This study found that 13C-PA was primarily directed into PC synthesis, while 13C-OA was almost equally incorporated into PC and TAGs.[7]
Data Analysis Workflow
The analysis of data from 13C-myristic acid tracing experiments involves several computational steps to determine isotopic enrichment and metabolic fluxes.
Step-by-Step Data Analysis:
-
Peak Identification and Integration: The raw GC-MS data is processed to identify the chromatographic peaks corresponding to the derivatized myristic acid and other fatty acids of interest. The retention time and mass spectrum are used for identification. The area under each isotopologue peak (M+0, M+1, M+2, etc.) is integrated.
-
Correction for Natural Isotope Abundance: The measured mass isotopomer distribution (MID) must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using matrix-based methods, and several software packages are available for this purpose (e.g., IsoCor).[15]
-
Calculation of Molar Percent Enrichment (MPE): After correction, the MPE can be calculated to determine the fraction of the metabolite pool that is labeled. For a metabolite with 'n' carbon atoms, the MPE can be calculated using the following formula:
MPE = (Σ (i * Ai)) / (n * Σ Ai) * 100
Where 'i' is the number of 13C atoms in an isotopologue and 'Ai' is the corrected abundance of that isotopologue.
-
Metabolic Flux Analysis (MFA): The calculated MIDs of various metabolites can be used as input for MFA software (e.g., INCA, Metran, FiatFlux) to estimate the rates (fluxes) of metabolic reactions.[15] This involves fitting the experimental data to a metabolic network model.
Signaling Pathways Involving Myristoylation
N-myristoylation, the attachment of myristic acid to the N-terminal glycine of a protein, is a critical modification that often mediates protein-membrane interactions and protein-protein interactions, thereby regulating key signaling pathways.
Src Kinase Activation
c-Src, a non-receptor tyrosine kinase, is a well-known myristoylated protein that plays a central role in cell proliferation, differentiation, and migration. Its myristoylation is essential for its localization to the plasma membrane and subsequent activation.
G-Protein Coupled Receptor (GPCR) Signaling
The α-subunit of many heterotrimeric G-proteins is myristoylated, which, along with palmitoylation, facilitates its association with the inner leaflet of the plasma membrane and its interaction with GPCRs and effector proteins.
Apoptosis Signaling via Bid
In the extrinsic pathway of apoptosis, the pro-apoptotic Bcl-2 family member Bid is cleaved by caspase-8. The resulting truncated Bid (tBid) undergoes post-translational N-myristoylation, which is crucial for its translocation to the mitochondrial outer membrane to induce apoptosis.
Conclusion
This compound is a versatile and powerful tool for researchers in metabolism, cell signaling, and drug development. By enabling the precise tracking of myristic acid's metabolic fate, this stable isotope tracer provides invaluable quantitative data on fatty acid uptake and incorporation into complex lipids, as well as the dynamics of protein N-myristoylation. The detailed protocols and data analysis workflows presented in this guide offer a framework for designing and executing robust metabolic tracer experiments. Furthermore, understanding the role of myristoylation in key signaling pathways, as visualized in the provided diagrams, can open new avenues for therapeutic intervention in diseases where these pathways are dysregulated. As analytical technologies continue to advance, the application of 13C-myristic acid and other stable isotope tracers will undoubtedly continue to deepen our understanding of cellular metabolism and its role in health and disease.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 10. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
Protein N-Myristoylation Pathways: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-myristoylation is a critical lipid modification that involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental to a multitude of cellular processes. Myristoylation plays a pivotal role in mediating protein-membrane interactions, facilitating protein-protein interactions, and directing subcellular localization, which are all essential for proper signal transduction.[1][2][3] Dysregulation of N-myristoylation is implicated in various pathological conditions, including cancer, and infectious diseases caused by fungi, parasites, and viruses.[4][5][6] Consequently, NMT has emerged as a promising therapeutic target for novel drug development.[5][7] This guide provides an in-depth overview of the core N-myristoylation pathways, details key experimental methodologies used for its study, presents quantitative data for critical components, and illustrates the underlying molecular mechanisms through detailed diagrams.
The Core N-Myristoylation Pathway
N-myristoylation is an irreversible modification that occurs either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage that exposes an internal glycine residue.[1][2][8]
The Enzymatic Machinery: N-Myristoyltransferase (NMT)
The reaction is catalyzed by N-myristoyltransferase (NMT), a member of the GCN5-related N-acetyltransferase (GNAT) superfamily.[9][10] In vertebrates, including humans, two isoforms exist, NMT1 and NMT2, which share approximately 77% amino acid sequence identity but can have distinct biological roles.[9][11] NMT utilizes myristoyl-coenzyme A (Myr-CoA) as the fatty acid donor.[8][12]
The Catalytic Mechanism: An Ordered Bi-Bi Reaction
NMT follows a sequential, ordered Bi-Bi catalytic mechanism.[9][13] This process involves the binding of substrates in a specific order and the subsequent release of products.
-
Myr-CoA Binding: The catalytic cycle begins with the binding of Myr-CoA to the apo-enzyme, inducing a conformational change.[11][13]
-
Peptide Substrate Binding: This conformational change creates a binding pocket for the target protein's N-terminal peptide sequence.[13]
-
Catalysis: The α-amino group of the N-terminal glycine performs a nucleophilic attack on the thioester carbonyl of the bound Myr-CoA.[2] This forms a covalent amide bond between the myristoyl group and the glycine.
-
Product Release: Coenzyme A (CoA) is released first, followed by the myristoylated protein, returning the enzyme to its apo-state for the next cycle.[9][13]
Co-Translational vs. Post-Translational Myristoylation
-
Co-translational: The most common form, where myristoylation occurs on a nascent polypeptide chain in the cytoplasm.[1][12] The initiator methionine is first cleaved by a methionine aminopeptidase (MAP) to expose the N-terminal glycine (Gly2), which is then recognized by NMT.[1][13]
-
Post-translational: This occurs on fully synthesized proteins. An internal glycine residue is exposed following proteolytic cleavage by enzymes like caspases during apoptosis.[13][14] For example, the pro-apoptotic protein Bid is cleaved by Caspase-8, exposing a glycine residue that is then myristoylated, targeting the resulting tBid fragment to the mitochondria.[15]
Biological Functions and Signaling
N-myristoylation is crucial for protein function, primarily by promoting weak, reversible interactions with cellular membranes and other proteins.[1][2]
Membrane Targeting and the "Myristoyl Switch"
The myristoyl group's hydrophobicity facilitates the anchoring of proteins to cellular membranes, such as the plasma membrane or Golgi apparatus.[1] This interaction is often transient and can be regulated by a "myristoyl switch." In this mechanism, the myristoyl group is sequestered within a hydrophobic pocket of the protein in its inactive state.[2][9] A conformational change, induced by ligand binding or phosphorylation, exposes the lipid moiety, triggering membrane association and subsequent signaling.[2][9] A classic example is the c-Abl kinase, where the myristoyl group is exposed upon phosphorylation.
Role in Signal Transduction
Numerous proteins involved in signal transduction require myristoylation for their function.
-
Src Family Kinases: Proteins like c-Src and Lck require N-myristoylation for localization to the plasma membrane, which is essential for their role in T-cell receptor signaling and other pathways.[6][8]
-
G-Proteins: The alpha subunits of heterotrimeric G-proteins are often myristoylated, which, in combination with palmitoylation, ensures their firm attachment to the inner leaflet of the plasma membrane, allowing interaction with G-protein coupled receptors (GPCRs).[2]
-
HIV-1 Proteins: The HIV-1 Gag and Nef proteins are myristoylated by the host cell's NMT.[6][14] This modification is indispensable for targeting Gag to the plasma membrane for viral assembly and for the pathogenic activities of Nef.[6][14]
N-Myristoylation in Disease and as a Drug Target
Given its central role in cellular function, aberrant N-myristoylation is linked to several diseases.
-
Cancer: NMTs are often overexpressed in various cancers, including colorectal, gastric, and brain tumors.[7][13] This increased activity supports the function of myristoylated oncoproteins like c-Src, promoting cell proliferation and survival.[6][13] Therefore, inhibiting NMT is a promising anti-cancer strategy.[5][7]
-
Infectious Diseases: Many pathogens rely on NMT for survival and virulence.
-
Fungi & Parasites: NMT is an essential and validated drug target in fungi (Candida albicans) and protozoan parasites like Trypanosoma brucei (sleeping sickness) and Plasmodium falciparum (malaria).[2][4]
-
Viruses: Viruses like HIV-1 hijack the host's NMT to myristoylate their own proteins, making host NMT a potential target for anti-viral therapies.[6][14]
-
Quantitative Data Summary
Quantitative analysis is essential for understanding enzyme function and for the development of potent inhibitors.
Table 1: Kinetic Parameters of Human NMT Isoforms
| Substrate | NMT1 (Km) | NMT2 (Km) | Reference(s) |
|---|---|---|---|
| Myristoyl-CoA | ~0.5 µM | ~0.6 µM | [9] |
| GNAAAARR-NH2 (Src peptide) | ~2.0 µM | ~1.5 µM |[9] |
Table 2: Selected Human N-Myristoylated Proteins
| Protein Class | Examples | Function | Reference(s) |
|---|---|---|---|
| Kinases | c-Src, Lck, Fyn, c-Abl | Signal Transduction, Cell Growth | [6][8] |
| G-Proteins | Gαi, Gαo, Gαz | Signal Transduction | [2] |
| ARF Family | ARF1, ARF6 | Vesicular Trafficking | [5] |
| Apoptosis Regulators | Bid | Apoptosis | [15] |
| Calcineurin | Calcineurin A | Phosphatase, Immune Response |[3][8] |
Table 3: Potency of Selected NMT Inhibitors
| Inhibitor | Target Organism | IC50 | Reference(s) |
|---|---|---|---|
| DDD85646 | T. brucei | < 2 nM | [13][16] |
| IMP-1088 | Human / Rhinovirus | ~20 pM (HsNMT1) | [13][17] |
| PCLX-001 | Human | ~8 nM (HsNMT1) |[13] |
Experimental Protocols
Studying N-myristoylation requires specialized techniques to detect the lipid modification and identify modified proteins.
Metabolic Labeling with Click Chemistry Probes
This modern, non-radioactive method allows for the detection and enrichment of myristoylated proteins from cell culture or in vitro systems. It relies on feeding cells a myristic acid analog containing a bioorthogonal handle (e.g., an alkyne or azide), which is incorporated into proteins by NMT.
Detailed Methodology:
-
Materials:
-
Cell culture medium and supplements.
-
Myristic acid analog (e.g., 13-tetradecynoic acid, YN-Myr).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Click chemistry reagents: Copper (II) sulfate (CuSO4), reducing agent (e.g., sodium ascorbate), copper ligand (e.g., TBTA).
-
Reporter tag: Azide-biotin for enrichment or Azide-fluorophore (e.g., Alexa Fluor 488 Azide) for detection.
-
SDS-PAGE gels, Western blotting apparatus, streptavidin-HRP, or fluorescence imager.
-
Streptavidin-coated magnetic beads for enrichment.
-
Mass spectrometer.
-
-
Protocol Steps:
-
Cell Culture and Labeling: Plate cells to desired confluency. Replace medium with serum-free medium containing the alkyne-myristate analog (typically 25-50 µM) and incubate for 4-16 hours.
-
Cell Harvest and Lysis: Wash cells with cold PBS, then lyse on ice with lysis buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction mix (final concentrations: 1 mM CuSO4, 100 µM reporter azide, 1 mM sodium ascorbate, 100 µM TBTA). Incubate at room temperature for 1 hour.
-
Analysis:
-
For In-Gel Fluorescence: Precipitate protein post-reaction (e.g., with chloroform/methanol), resuspend in SDS-PAGE loading buffer, run on a gel, and visualize using a fluorescence scanner.
-
For Western Blot: Run the sample on a gel, transfer to a PVDF membrane, block, and probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
For Mass Spectrometry: Use azide-biotin as the reporter. After the click reaction, incubate the lysate with streptavidin beads to enrich for labeled proteins. Wash the beads extensively, elute the proteins, and digest them (e.g., with trypsin) for analysis by LC-MS/MS.[12][18]
-
-
In Vitro NMT Activity Assay (ELISA-based)
This non-radioactive assay measures the activity of recombinant or purified NMT by detecting the transfer of a modified fatty acid analog to a peptide substrate.[19]
Detailed Methodology:
-
Materials:
-
Recombinant NMT1 or NMT2.
-
FLAG-tagged peptide substrate (e.g., from c-Src: GSSKSKPK-FLAG).
-
Azido-dodecanoyl-CoA (Myr-CoA analog).
-
Phosphine-biotin.
-
Anti-FLAG antibody-coated microplate.
-
Streptavidin-Peroxidase (HRP) conjugate and TMB substrate.
-
Plate reader.
-
-
Protocol Steps:
-
NMT Reaction: In a tube, incubate recombinant NMT with the FLAG-peptide substrate and azido-dodecanoyl-CoA in reaction buffer for 1 hour at 30°C.
-
Staudinger Ligation: Stop the NMT reaction and add phosphine-biotin to the mix. This specifically ligates biotin to the azide group on the acylated peptide. Incubate for 1-2 hours at room temperature.[19]
-
Capture and Detection (ELISA):
-
Add the reaction mixture to the wells of an anti-FLAG coated plate and incubate to capture the peptide.
-
Wash the wells to remove unbound components.
-
Add Streptavidin-HRP and incubate. The streptavidin binds to the biotin tag on successfully myristoylated peptides.
-
Wash again, then add TMB substrate. The HRP enzyme will convert TMB to a colored product.
-
Stop the reaction with acid and measure the absorbance at 450 nm. The signal intensity is directly proportional to NMT activity.[19]
-
-
This document is intended for informational purposes for a scientific audience. All experimental procedures should be performed in accordance with institutional safety guidelines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein myristoylation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 9. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 13. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of co- and posttranslational protein N-myristoylation by metabolic labeling in an insect cell-free protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinase-insight.com [kinase-insight.com]
- 19. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Lipid Metabolism: A Technical Guide to Myristic Acid-13C Applications in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Myristic acid-13C as a powerful tool in the field of lipidomics. Stable isotope labeling with this compound allows for the precise tracing and quantification of its metabolic fate, providing invaluable insights into fatty acid metabolism, protein modification, and the dynamics of complex lipid networks. This guide offers a comprehensive overview of the core principles, detailed experimental methodologies, and data interpretation strategies for leveraging this compound in advanced lipid research and drug development.
Introduction to this compound in Lipidomics
Myristic acid, a 14-carbon saturated fatty acid, is a fundamental component of cellular lipids and plays a crucial role in various biological processes. The use of Myristic acid labeled with the stable isotope carbon-13 (this compound) has emerged as a key technique in lipidomics. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications.
The core principle of using this compound lies in its utility as a metabolic tracer. When introduced into a biological system, it is metabolized and incorporated into a variety of downstream molecules, including complex lipids and proteins. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then be used to differentiate between the naturally abundant (¹²C) and the heavy isotope-labeled (¹³C) molecules. This allows for the quantitative analysis of the dynamics of lipid synthesis, turnover, and trafficking.
Key applications of this compound in lipidomics include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions involved in fatty acid synthesis and elongation.
-
Protein N-Myristoylation Studies: Tracing the attachment of myristate to N-terminal glycine residues of proteins, a critical modification for protein localization and function in signaling pathways.
-
Complex Lipid Dynamics: Investigating the incorporation and turnover of myristate in various lipid classes such as phospholipids, triglycerides, and sphingolipids.
-
Internal Standard for Quantification: Serving as a reliable internal standard for the accurate quantification of endogenous myristic acid and related lipids in complex biological samples.[1]
Experimental Workflows and Methodologies
The successful application of this compound in lipidomics studies requires carefully planned experimental workflows. The following sections provide detailed methodologies for cell culture labeling, lipid extraction, and analysis.
General Experimental Workflow
The overall workflow for a typical lipidomics study using this compound involves several key stages, from cell culture and labeling to data analysis and interpretation.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound
This protocol outlines the steps for labeling adherent mammalian cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (or a uniformly labeled ¹³C myristic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile conical tubes and cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed with fatty acid-free BSA. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Warm the complete culture medium to 37°C.
-
Supplement the medium with the this compound-BSA complex to the desired final concentration (e.g., 50-100 µM).
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of incorporation.
-
Cell Harvesting:
-
At each time point, place the culture plate on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a pre-chilled conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Labeled Cells
This protocol describes a modified Bligh-Dyer method for extracting total lipids from cell pellets.
Materials:
-
Cell pellet from Protocol 1
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrapure water
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in 100 µL of ultrapure water.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex the mixture vigorously for 15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of ultrapure water and vortex for 1 minute.
-
Centrifuge the sample at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
Protocol 3: Sample Preparation and Analysis by GC-MS
This protocol details the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried lipid extract from Protocol 2
-
Methanolic HCl (3N)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Transesterification:
-
Add 1 mL of methanolic HCl to the dried lipid extract.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 0.5 mL of ultrapure water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the dried hexane extract to a GC vial.
-
Inject an aliquot of the sample into the GC-MS system.
-
Acquire data in full scan mode to observe the mass isotopologue distribution of myristate and other fatty acids.
-
Protocol 4: Analysis of 13C-Labeled Myristoylated Peptides by LC-MS/MS
This protocol provides a general workflow for the identification and quantification of myristoylated peptides from labeled cells.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the cell pellet in lysis buffer.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the peptide sample into the LC-MS/MS system.
-
Use a data-dependent acquisition (DDA) method to acquire MS1 spectra followed by MS2 fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw data against a protein database using a search engine that allows for the specification of variable modifications, including myristoylation on N-terminal glycine and the corresponding mass shift due to the ¹³C label.
-
Manually validate the identification of myristoylated peptides.
-
Quantify the relative abundance of labeled versus unlabeled myristoylated peptides by comparing the peak areas of their respective extracted ion chromatograms.
-
Data Presentation and Interpretation
A key outcome of stable isotope labeling experiments is the generation of quantitative data that reflects the dynamics of lipid metabolism. This data is typically presented in tabular format for clarity and ease of comparison.
Table 1: Illustrative ¹³C-Enrichment in Cellular Fatty Acids after Labeling with this compound
| Fatty Acid | Time (hours) | ¹³C-Enrichment (%) |
| Myristic Acid (14:0) | 2 | 45.2 ± 3.1 |
| 6 | 78.5 ± 4.5 | |
| 12 | 89.1 ± 2.8 | |
| 24 | 92.3 ± 1.9 | |
| Palmitic Acid (16:0) | 2 | 5.1 ± 0.8 |
| 6 | 15.7 ± 1.2 | |
| 12 | 28.4 ± 2.1 | |
| 24 | 35.6 ± 2.5 | |
| Stearic Acid (18:0) | 2 | 1.2 ± 0.3 |
| 6 | 4.8 ± 0.6 | |
| 12 | 9.7 ± 1.0 | |
| 24 | 14.2 ± 1.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Interpretation: The table above demonstrates the time-dependent incorporation of the ¹³C label from this compound into the cellular fatty acid pool. The high enrichment in myristic acid indicates efficient uptake and incorporation. The appearance of the label in palmitic and stearic acids demonstrates the elongation of the labeled myristate.
Table 2: Illustrative Turnover Rates of Myristoylated Peptides
| Protein | Peptide Sequence | Half-life (hours) - Control | Half-life (hours) - Treatment |
| Src Kinase | GSSKSKPKDPSQR | 18.5 ± 2.1 | 12.3 ± 1.8 |
| GNAI1 | GCTLSAEERAALER | 25.2 ± 3.5 | 24.8 ± 3.1 |
| ARF1 | GLTVSWLFK | 32.1 ± 4.0 | 15.8 ± 2.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes. Half-life is calculated from the decay of the ¹³C-labeled peptide pool after a chase period.
Interpretation: This table illustrates how this compound labeling can be used to determine the turnover rates of specific myristoylated proteins. Changes in half-life upon treatment can indicate alterations in protein degradation or synthesis pathways.
Signaling Pathways and Myristoylation
Protein N-myristoylation is a critical lipid modification that facilitates membrane targeting and protein-protein interactions, thereby playing a pivotal role in numerous signaling pathways. This compound can be used to trace the dynamics of this modification and its impact on signaling cascades.
The N-Myristoylation Process
The covalent attachment of myristate to the N-terminal glycine of a target protein is catalyzed by N-myristoyltransferase (NMT). This process is essential for the proper function of a wide range of proteins involved in signal transduction.
Signaling Pathways Involving Myristoylated Proteins
Myristoylated proteins are key players in various signaling cascades, including those involved in cell growth, proliferation, and apoptosis. A prominent example is the Src family of tyrosine kinases, where N-myristoylation is essential for their localization to the plasma membrane and subsequent activation.
Conclusion and Future Directions
This compound is an indispensable tool in modern lipidomics, enabling researchers to dissect the intricate dynamics of lipid metabolism and protein function with high precision. The methodologies outlined in this guide provide a framework for conducting robust stable isotope tracing experiments. Future applications of this compound are poised to further unravel the complex interplay between lipid metabolism and cellular signaling in health and disease, paving the way for the development of novel therapeutic strategies targeting lipid-dependent pathways. The continued development of high-resolution mass spectrometry and computational modeling will undoubtedly enhance the power and scope of lipidomics studies utilizing this compound.
References
Principle of Metabolic Flux Analysis Using 13C Labels: An In-depth Technical Guide
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for quantitatively studying the flow of materials through a cell's metabolic network. By analyzing the rate of metabolic reactions, researchers can gain deep insights into cellular activities and regulatory mechanisms.[1] The integration of stable isotope labeling, particularly with Carbon-13 (¹³C), has given rise to ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique widely regarded as the gold standard for quantifying intracellular fluxes in living cells.[1][2] This method involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[1][3] The resulting isotopic labeling patterns, when combined with a stoichiometric model of cellular metabolism, allow for the precise calculation of reaction rates (fluxes).[3][4]
For researchers, scientists, and drug development professionals, ¹³C-MFA offers an unparalleled ability to understand disease metabolism, identify and validate novel drug targets, elucidate drug mechanisms of action, and optimize bioprocesses for the production of therapeutics.[3][5][6] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows central to ¹³C-MFA.
Core Principles of ¹³C Metabolic Flux Analysis
The foundational principle of ¹³C-MFA is to trace the path of carbon atoms through metabolic pathways.[7] By replacing the naturally abundant ¹²C atoms with the heavier, non-radioactive ¹³C isotope in a primary nutrient, we can follow its metabolic fate.[3]
-
Isotope Labeling : The process begins by culturing cells in a medium where a primary carbon source (e.g., glucose) is replaced with a ¹³C-labeled version.[8] Different labeling strategies can be employed, such as using uniformly labeled glucose ([U-¹³C]-glucose), where all six carbons are ¹³C, or specifically labeled glucose ([1-¹³C]-glucose), where only the first carbon is labeled.[9]
-
Metabolic Conversion and Isotope Distribution : As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into a wide range of intracellular metabolites.[10] The specific pattern of ¹³C enrichment in these metabolites, known as the Mass Isotopomer Distribution (MID), is a direct result of the active metabolic pathway fluxes.[7] For example, the relative flux through glycolysis versus the pentose phosphate pathway (PPP) will produce distinct labeling patterns in downstream metabolites.[11]
-
Steady-State Assumption : Most ¹³C-MFA experiments are conducted under the assumption of a metabolic and isotopic steady state.[12][13] This means that the concentrations of intracellular metabolites and their isotopic labeling patterns are constant over time.[13] Achieving this state is crucial for the accurate calculation of fluxes.[1] Alternatively, Isotopically Nonstationary MFA (INST-MFA) measures the transient labeling of metabolites over time, avoiding the need to wait for a steady state.[12]
-
Flux Estimation : The measured MIDs, along with other physiological data like substrate uptake and product secretion rates, are used as inputs for a computational model.[10] This model mathematically connects the network's fluxes to the observed labeling patterns.[9] By using iterative algorithms, the model is solved to find the set of fluxes that best explains the experimental data.[14]
Experimental and Computational Workflow
A successful ¹³C-MFA study requires careful execution of several interconnected steps, from experimental design to computational analysis. The general workflow is a systematic process ensuring the generation of high-quality, reproducible data.[2][3]
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 11. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Technical Guide to Myristic Acid-13C: Suppliers, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Myristic acid-13C, a stable isotope-labeled fatty acid crucial for a variety of research applications. This document details commercially available sources, their purity specifications, and in-depth experimental protocols for its use in metabolic research and as an internal standard. Furthermore, it visualizes key biological and experimental workflows to facilitate a deeper understanding of its application.
This compound: Supplier and Purity Overview
This compound is a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism and protein modification. Its incorporation into biological systems allows for the tracing of metabolic pathways and the quantification of myristoylated proteins. The choice of supplier and the purity of the isotopic tracer are critical for obtaining accurate and reproducible experimental results. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name | Isotopic Purity | Chemical Purity | CAS Number |
| Sigma-Aldrich | Myristic acid-1-¹³C | 99 atom % ¹³C[1] | ≥99% (CP) | 57677-52-8[1] |
| Cambridge Isotope Laboratories, Inc. | Myristic acid (1-¹³C, 99%) | 99%[2][3] | 98%[3] | 57677-52-8[2][3] |
| Cayman Chemical | Myristic Acid-¹³C | ≥95% | Not Specified | 57677-52-8[4] |
| MedChemExpress | Myristic acid-¹³C | 99.9% Isotopic Enrichment[5] | 99.39% (HPLC)[5] | 57677-52-8[5] |
Experimental Protocols
This compound is primarily utilized in two key research applications: as a tracer in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.
Metabolic Labeling and Flux Analysis
This protocol outlines a general procedure for labeling cells with this compound to study its incorporation into cellular lipids and proteins.
a. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
-
Medium Preparation: Prepare a labeling medium by supplementing the base medium with this compound. The final concentration of the labeled fatty acid should be optimized for the specific cell line and experimental goals. It is often necessary to first complex the fatty acid with fatty acid-free bovine serum albumin (BSA) for efficient delivery to the cells.
-
Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the this compound. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target molecules.
b. Sample Preparation for Analysis:
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer for proteins, or a solvent-based extraction for lipids).
-
Protein/Lipid Extraction:
-
For Protein Analysis (N-myristoylation): Isolate total protein from the cell lysate. Proteins of interest can be further purified by immunoprecipitation or other chromatographic techniques.
-
For Lipid Analysis: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
-
Sample Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs).
c. Mass Spectrometry Analysis:
-
LC-MS/MS for Proteomics: Digested protein samples can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify myristoylated peptides. The mass shift corresponding to the incorporation of the 13C label will be evident in the mass spectra.
-
GC-MS for Metabolomics: Derivatized lipid extracts are analyzed by GC-MS to determine the isotopic enrichment in myristic acid and its downstream metabolic products.
Use as an Internal Standard for Quantification
This compound is an ideal internal standard for the quantification of endogenous myristic acid due to its similar chemical and physical properties, but distinct mass.
a. Sample Preparation:
-
Spiking: Add a known amount of this compound to the biological sample (e.g., plasma, cell lysate) before any extraction or processing steps.
-
Extraction and Derivatization: Co-extract the endogenous myristic acid and the labeled internal standard. If necessary, derivatize the fatty acids as described above.
b. GC-MS or LC-MS Analysis:
-
Data Acquisition: Analyze the sample using GC-MS or LC-MS, monitoring for the specific mass-to-charge ratios (m/z) of both the unlabeled (endogenous) and the 13C-labeled myristic acid.
-
Quantification: The concentration of the endogenous myristic acid is determined by comparing the peak area of the unlabeled analyte to the peak area of the known amount of the 13C-labeled internal standard.
Visualizing Workflows and Pathways
N-Myristoylation Signaling Pathway
Protein N-myristoylation is a critical lipid modification that plays a key role in various signal transduction pathways. It involves the attachment of myristate to the N-terminal glycine of a protein, a reaction catalyzed by N-myristoyltransferase (NMT). This modification can influence protein localization, stability, and protein-protein interactions.
Caption: The N-Myristoylation pathway showing the activation of this compound and its transfer to a target protein.
Experimental Workflow for Metabolic Labeling
The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound, from cell culture to data analysis.
Caption: A generalized workflow for a this compound metabolic labeling experiment.
References
- 1. Myristic acid-1-13C 13C 99atom 57677-52-8 [sigmaaldrich.com]
- 2. Myristic acid (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Myristic acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1844-1 [isotope.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Safety and Handling of Carbon-13 Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of carbon-13 (¹³C) labeled compounds. These compounds are invaluable tools in modern research, offering a stable, non-radioactive isotopic tracer for elucidating metabolic pathways, quantifying proteins, and aiding in drug discovery and development. The key advantage of ¹³C is its natural occurrence as a stable isotope of carbon, meaning it does not undergo radioactive decay.[1] This inherent stability makes ¹³C-labeled compounds exceptionally safe from a radiological perspective, with the primary safety considerations being dictated by the chemical properties of the molecule into which the ¹³C atom is incorporated.[1]
Core Safety Principles
The fundamental principle governing the safe handling of ¹³C-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions required are identical to those for the unlabeled analogue. Health and safety data for the labeled compound are generally assumed to be the same as for the corresponding unlabeled material.
Radiological Safety
Carbon-13 is a stable isotope and is not radioactive.[1] It does not emit ionizing radiation, and therefore, no radiological precautions are necessary. This is a significant advantage over its radioactive counterpart, carbon-14 (¹⁴C), especially in studies involving human subjects.[1]
Chemical Safety
The chemical hazards of a ¹³C-labeled compound are determined by the parent molecule. Standard laboratory safety practices are paramount and must be tailored to the specific chemical properties of the substance being handled.
Quantitative Data
The following tables summarize key quantitative data for carbon isotopes and provide a comparison of physical properties for a commonly used labeled compound and its unlabeled counterpart.
Table 1: Natural Abundance and Properties of Carbon Isotopes
| Isotope | Natural Abundance (%) | Atomic Mass (Da) | Nuclear Spin (I) | Key Characteristics |
| Carbon-12 (¹²C) | 98.93 | 12.000000 | 0 | Most abundant, stable |
| Carbon-13 (¹³C) | 1.07 | 13.003355 | 1/2 | Stable, NMR active |
| Carbon-14 (¹⁴C) | ~1 part per trillion | 14.003241 | 0 | Radioactive (Beta decay) |
Source: Data compiled from multiple sources.[2][3][4]
Table 2: Isotopic Enrichment of Commercially Available ¹³C Labeled Compounds
| Compound Type | Typical Isotopic Purity (%) |
| ¹³C Labeled Amino Acids | >98% |
| ¹³C Labeled Glucose | >99% |
| ¹³C Labeled Fatty Acids | >98% |
| ¹³C Labeled Nucleic Acids | >98% |
Note: Isotopic purity can vary by manufacturer and specific product. Always refer to the certificate of analysis.
Table 3: Comparison of Physical Properties: D-Glucose vs. D-Glucose-¹³C₆
| Property | D-Glucose (Unlabeled) | D-Glucose-¹³C₆ (Fully Labeled) |
| Molecular Formula | C₆H₁₂O₆ | ¹³C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 186.11 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | ~146 °C | ~146 °C |
| Solubility in Water | High | High |
Note: The physical properties of ¹³C labeled compounds are virtually identical to their unlabeled counterparts, with the primary difference being the molecular weight.
General Handling and Storage
Adherence to standard laboratory safety protocols is crucial when working with ¹³C-labeled compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical safety goggles should be worn at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are recommended. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For volatile compounds or fine powders that can be aerosolized, a certified chemical fume hood is required.
-
Containment: Use a designated area for handling ¹³C-labeled compounds to prevent cross-contamination.
Storage
-
Store in tightly sealed, clearly labeled containers.
-
Keep in a cool, dry, and well-ventilated area.
-
For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary to maintain chemical and isotopic integrity.
Spill and Waste Management
Spill Cleanup
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
For solid spills, gently sweep or vacuum the material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal
Waste containing ¹³C-labeled compounds should be disposed of in accordance with local, state, and federal regulations for chemical waste. As these compounds are not radioactive, no special radiological waste disposal procedures are required.[5][6]
Transportation
Carbon-13 labeled compounds are not typically regulated as hazardous materials for transportation unless the parent compound itself is hazardous. Always consult the Safety Data Sheet (SDS) and relevant transportation regulations (e.g., IATA, DOT) before shipping.
Experimental Protocols
Detailed methodologies for key experiments involving ¹³C-labeled compounds are provided below.
Protocol 1: Preparation of a ¹³C-Labeled Compound for NMR Analysis
Objective: To prepare a solution of a ¹³C-labeled compound for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
¹³C-labeled compound
-
Deuterated NMR solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap
-
Vortex mixer
-
Pipettes and tips
-
Filter (e.g., a small plug of glass wool in a Pasteur pipette)
Procedure:
-
Determine the required amount of sample: For a typical ¹³C NMR spectrum of a small molecule (<1000 g/mol ), 50-100 mg of the compound is usually sufficient.[2]
-
Dissolve the sample: Weigh the desired amount of the ¹³C-labeled compound and dissolve it in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). It is often best to do this in a small vial first to ensure complete dissolution, which can be aided by gentle vortexing.[2]
-
Filter the solution: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.[7]
-
Cap and label the tube: Securely cap the NMR tube and label it clearly with the sample identification.
-
Mix the sample: Invert the capped NMR tube several times to ensure the solution is homogeneous.
-
Analyze the sample: The prepared sample is now ready for shimming and data acquisition on the NMR spectrometer.
Protocol 2: ¹³C Urea Breath Test for Helicobacter pylori Detection
Objective: To non-invasively detect the presence of Helicobacter pylori in the stomach.
Principle: H. pylori produces the enzyme urease, which breaks down urea into ammonia and carbon dioxide. The patient ingests ¹³C-labeled urea. If H. pylori is present, the labeled urea is metabolized, and ¹³C-labeled carbon dioxide (¹³CO₂) is exhaled and can be detected.[8][9]
Materials:
-
¹³C-Urea breath test kit (containing ¹³C-urea capsule/solution and breath collection bags/vials)
-
Water
Procedure:
-
Patient Preparation: The patient should fast for at least two hours before the test.[5] Certain medications, such as antibiotics and proton pump inhibitors, should be discontinued for a specified period before the test as they can interfere with the results.[10]
-
Baseline Breath Sample Collection: The patient exhales into a collection bag or vial to provide a baseline (0-minute) breath sample.[5][10]
-
Administration of ¹³C-Urea: The patient swallows the ¹³C-urea capsule with a specified amount of water (e.g., 80-100 ml).[5]
-
Waiting Period: The patient waits for a designated period, typically 15-30 minutes, to allow for the metabolism of the urea if H. pylori is present.[1][5]
-
Post-Dose Breath Sample Collection: After the waiting period, the patient provides a second breath sample in a new collection bag or vial.[5]
-
Sample Analysis: Both breath samples are analyzed using an isotope ratio mass spectrometer or a non-dispersive isotope-selective infrared spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂.[11]
-
Interpretation of Results: A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of ¹³C-labeled compounds.
Signaling Pathway: Tracing Carbon in Glycolysis
Caption: Carbon atom fate map during glycolysis.
Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Caption: General workflow for a SILAC experiment.
Logical Relationship: Decision Tree for Choosing a ¹³C Labeling Strategy
Caption: Decision tree for selecting a ¹³C labeling strategy.
References
- 1. H. pylori breath test: Preparation, steps, and how it works [medicalnewstoday.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. headwaybio.com [headwaybio.com]
- 6. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-0.25 [isotope.com]
- 9. Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digestivehealth.org.au [digestivehealth.org.au]
- 11. yworks.com [yworks.com]
Methodological & Application
Application Notes and Protocols for Myristic acid-13C Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT). Myristoylation plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and the localization of proteins to cellular membranes.[1] Aberrant myristoylation has been implicated in several diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target.
Stable isotope labeling with compounds like Myristic acid-13C allows for the tracing and quantification of myristoylated proteins in cell culture systems.[2] This powerful technique, coupled with mass spectrometry-based proteomics, enables researchers to identify novel myristoylated proteins, study the dynamics of myristoylation, and elucidate the signaling pathways involved. These application notes provide a detailed protocol for metabolic labeling of cultured mammalian cells with this compound, enrichment of myristoylated peptides, and their subsequent analysis.
Key Signaling Pathway: Src Kinase
A prominent example of a myristoylated protein is the proto-oncogene tyrosine-protein kinase Src. Myristoylation is essential for Src's localization to the plasma membrane, which is critical for its role in regulating cell proliferation, differentiation, motility, and adhesion.[3][4][5] Dysregulation of Src kinase activity is a hallmark of many cancers. The following diagram illustrates the central role of myristoylation in the activation and downstream signaling of Src kinase.
Experimental Protocols
Protocol 1: this compound Labeling in Mammalian Cell Culture
This protocol describes the metabolic labeling of mammalian cells (e.g., HeLa, Jurkat) with this compound.
Materials:
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol, absolute
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed or charcoal-stripped is recommended to reduce background from unlabeled fatty acids
-
Phosphate-Buffered Saline (PBS)
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
Procedure:
-
Preparation of 13C-Myristic Acid-BSA Complex (10 mM Stock):
-
Dissolve this compound in absolute ethanol to a concentration of 150 mM.
-
In a sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the 150 mM this compound ethanolic stock solution to the warm BSA solution while vortexing to achieve a final fatty acid concentration of 10 mM. The molar ratio of myristic acid to BSA should be approximately 5:1.
-
Incubate the mixture on a shaker at 37°C overnight to allow for complex formation.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store the 10 mM stock solution at -20°C in aliquots.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the labeling period.
-
-
Metabolic Labeling:
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the labeling medium by supplementing the complete culture medium (containing dialyzed or charcoal-stripped FBS) with the 13C-Myristic Acid-BSA complex to a final concentration of 50-100 µM. A titration experiment is recommended to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically to achieve sufficient labeling.
-
-
Cell Harvesting:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
Protocol 2: Extraction and Enrichment of Myristoylated Peptides by Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the enrichment of hydrophobic lipidated peptides and is suitable for preparing samples for mass spectrometry analysis.[6][7][8]
Materials:
-
Lysis Buffer (8 M Urea, 100 mM Tris-HCl pH 8.5, 10 mM TCEP, 40 mM Chloroacetamide)
-
Trypsin and/or Lys-C, sequencing grade
-
Trifluoroacetic acid (TFA)
-
Organic Solvents (Heptanol or Octanol)
-
SpeedVac concentrator
Procedure:
-
Cell Lysis and Protein Digestion:
-
Resuspend the cell pellet in Lysis Buffer.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
Reduce disulfide bonds by incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl (pH 8.5).
-
Digest the proteins with Trypsin and/or Lys-C (enzyme-to-protein ratio of 1:50 to 1:100) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.
-
Lyophilize the desalted peptides.
-
-
Liquid-Liquid Extraction:
-
Resuspend 100 µg of the desalted peptide digest in 50 µL of 0.5% TFA.
-
Add 65 µL of heptanol or octanol to the peptide solution.
-
Vortex the mixture vigorously for 10 minutes at room temperature.
-
Centrifuge at 18,000 x g for 5 minutes at room temperature to separate the aqueous and organic phases.
-
Carefully collect 50 µL of the upper organic phase, which contains the hydrophobic myristoylated peptides.
-
Dry the collected organic phase in a SpeedVac concentrator.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the dried peptide fraction in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in 2% acetonitrile).
-
The sample is now ready for nanoLC-MS/MS analysis.
-
Experimental Workflow Diagram
Data Presentation
The following tables provide representative quantitative data from myristoylation studies.
Table 1: Recommended Labeling Conditions for Mammalian Cell Lines
| Parameter | HeLa Cells | Jurkat Cells | General Recommendation |
| Cell Density | Seed to be ~50-60% confluent at time of labeling | Seed at ~0.5 x 10^6 cells/mL | Adjust to ensure cells are in logarithmic growth phase |
| 13C-Myristic Acid Concentration | 50 - 100 µM | 50 - 100 µM | Titrate for optimal incorporation and minimal toxicity |
| Incubation Time | 24 - 48 hours | 24 - 48 hours | Time course experiment recommended to determine steady-state labeling |
| Serum | Dialyzed or Charcoal-Stripped FBS | Dialyzed or Charcoal-Stripped FBS | Essential to reduce background from unlabeled fatty acids |
Table 2: Identified Myristoylated Proteins in HeLa Cells
This table presents a selection of myristoylated proteins identified in HeLa cells using proteomic approaches.[6][9]
| Protein | Gene Name | Function |
| Guanine nucleotide-binding protein G(i) subunit alpha-3 | GNAI3 | Signal transduction |
| Proto-oncogene tyrosine-protein kinase Src | SRC | Signal transduction, cell proliferation |
| ADP-ribosylation factor 1 | ARF1 | Vesicular trafficking |
| N-myristoyltransferase 1 | NMT1 | Catalyzes N-myristoylation |
| Matrix metalloproteinase-24 | MMP24 | Proteolysis |
| CYR61 | CYR61 | Cell adhesion, signaling |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully implement this compound labeling in their cell culture experiments. This powerful technique will facilitate the discovery and characterization of myristoylated proteins and their roles in cellular signaling and disease, ultimately aiding in the development of novel therapeutics targeting protein myristoylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of myristic acid with bovine serum albumin: a 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Myristic Acid-13C Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of 13C-labeled myristic acid (Myristic acid-13C) to trace its metabolic fate and its incorporation into proteins through N-myristoylation. The protocols outlined below are intended for use in preclinical animal models and can be adapted for various research applications in drug development and metabolic studies.
Introduction to this compound in In Vivo Studies
Myristic acid is a 14-carbon saturated fatty acid that plays a crucial role in cellular processes, not only as an energy source but also as a vital component of protein N-myristoylation. This co- and post-translational modification, catalyzed by N-myristoyltransferases (NMTs), involves the attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins.[1][2][3] This lipid modification is critical for protein localization, stability, and function, and is implicated in numerous signaling pathways, including those involving G-proteins and Src-family kinases.[2]
The use of stable isotope-labeled myristic acid, such as this compound, offers a powerful tool to trace the dynamic processes of myristic acid metabolism and protein myristoylation in a quantitative manner in vivo.[4] By tracking the incorporation of the 13C label into various lipid pools and proteins, researchers can gain insights into fatty acid uptake, oxidation, and the kinetics of protein modification under various physiological and pathological conditions.
Applications of this compound In Vivo
-
Metabolic Flux Analysis: Quantifying the rate of myristic acid uptake, oxidation, and incorporation into complex lipids such as triglycerides and phospholipids.
-
Protein N-myristoylation Dynamics: Studying the rate of myristoylation of specific proteins and the turnover of the myristoyl group in response to stimuli or therapeutic interventions.
-
Target Engagement and Pharmacodynamics: Assessing the efficacy of NMT inhibitors by measuring the reduction in this compound incorporation into target proteins.
-
Disease Model Characterization: Investigating alterations in myristic acid metabolism and protein myristoylation in models of cancer, infectious diseases, and metabolic disorders.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo and in vitro studies utilizing stable isotope-labeled fatty acids. These values can serve as a reference for experimental design.
Table 1: Representative Dosages of Labeled Fatty Acids for In Vivo Studies
| Animal Model | Labeled Fatty Acid | Dosage | Route of Administration | Reference |
| Mouse | [U-13C]-Palmitate | 20 nmol/kg body weight | Intravenous (bolus) | [6] |
| Mouse | 13C6-Glucose (for de novo lipogenesis) | 0.6 mg/g body mass (bolus) followed by 0.0138 mg/g/min infusion | Intravenous | [7] |
| Rat | General recommendation | 10 ml/kg (maximum) | Oral Gavage | [8][9] |
| Human | 13C-Palmitic Acid, 13C-Oleic Acid, 13C-Linoleic Acid, 13C-Docosahexaenoic Acid | Oral dose | Oral |
Table 2: Observed Incorporation and Metabolism of Labeled Fatty Acids
| Study Type | Labeled Substrate | Observation | Key Findings | Reference |
| In vivo (Mouse) | [U-13C]-Palmitate | Incorporation into acylcarnitines and triglycerides | Muscle is a primary site for acylcarnitine production from plasma FFA during fasting. | [6] |
| In vivo (Human) | U-13C Stearic Acid & U-13C Oleic Acid | Breath 13CO2 enrichment | Stearic acid has a lower cumulative oxidation rate than oleic acid. | |
| Ex vivo (Human Placenta) | 13C-Palmitic Acid, 13C-Oleic Acid | Incorporation into phosphatidylcholines and triacylglycerols | Fatty acid metabolic partitioning is dependent on the specific fatty acid. | |
| In vivo (Mouse Tumor) | U-13C Glucose | Incorporation into myristate, palmitate, and stearate | High 13C incorporation into saturated fatty acids via de novo synthesis in tumors. |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Mice for Metabolic Flux Analysis
Objective: To quantify the incorporation of 13C-myristic acid into various lipid pools in plasma and tissues.
Materials:
-
This compound (e.g., [1-¹³C]Myristic acid or [U-¹³C]Myristic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile 0.9% Saline
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and syringe
-
Mouse restrainer
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue collection tools
Procedure:
-
Preparation of Infusion Solution:
-
Prepare a stock solution of this compound complexed to BSA in sterile saline. The final concentration should be determined based on the desired dosage and infusion volume. A molar ratio of fatty acid to BSA of 2:1 to 5:1 is recommended.
-
Gently warm the solution to 37°C and stir until the myristic acid is fully dissolved and bound to the BSA.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions.
-
Fast mice for 4-6 hours to achieve a stable metabolic baseline.
-
Anesthetize the mouse using isoflurane.
-
-
Intravenous Infusion:
-
Place the anesthetized mouse in a restrainer and warm the tail to dilate the lateral tail vein.
-
Administer a bolus injection of the this compound solution (e.g., 20 nmol/kg) into the tail vein.
-
Alternatively, for steady-state labeling, follow the bolus with a continuous infusion using an infusion pump.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes) into heparinized tubes.
-
At the end of the experiment, euthanize the mouse and collect tissues of interest (e.g., liver, muscle, adipose tissue).
-
Immediately freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract lipids from plasma and tissues using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Analyze the isotopic enrichment of myristic acid and its metabolites in different lipid fractions (e.g., free fatty acids, triglycerides, phospholipids) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Oral Gavage of this compound in Rats for Protein N-Myristoylation Studies
Objective: To determine the incorporation of 13C-myristic acid into specific proteins in target tissues.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Oral gavage needles (16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound in the chosen vehicle to the desired concentration. Gentle warming and vortexing may be required.
-
-
Animal Preparation:
-
Oral Gavage Administration:
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administer the this compound solution slowly.[8]
-
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., 4, 8, 24 hours), euthanize the rat.
-
Collect tissues of interest (e.g., brain, heart, liver).
-
Immediately freeze tissues in liquid nitrogen and store at -80°C.
-
-
Protein Extraction and Analysis:
-
Homogenize the tissue and perform subcellular fractionation to isolate membrane and cytosolic fractions.
-
Extract proteins from the desired fractions.
-
Separate proteins by SDS-PAGE.
-
Excise protein bands of interest or analyze the entire lane.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the incorporation of 13C-myristate into the N-terminal glycine-containing peptides of target proteins.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving myristic acid.
Caption: Myristoyl-CoA Synthesis and Utilization Pathway.
Caption: N-Myristoylation Signaling Pathway.
Experimental Workflows
Caption: Metabolic Flux Experimental Workflow.
Caption: Protein Myristoylation Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Myristic Acid-13C Enrichment using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Myristic acid-13C enrichment in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Myristic acid, a 14-carbon saturated fatty acid, is involved in crucial cellular processes, most notably protein N-myristoylation, a lipid modification that influences protein localization and signal transduction.[1][2] Stable isotope tracers, such as this compound, are invaluable tools for studying the dynamics of these pathways.[3] The method described herein involves lipid extraction, derivatization of myristic acid to a volatile ester, and subsequent analysis by GC-MS to determine the level of 13C incorporation. This document provides comprehensive experimental procedures, data presentation guidelines, and visual representations of the workflow and a relevant biological pathway.
Introduction
Myristic acid plays a significant role in cellular biology, primarily through its covalent attachment to the N-terminal glycine of a variety of proteins in a process known as N-myristoylation.[1][4] This lipid modification is critical for membrane targeting, protein-protein interactions, and is integral to numerous signal transduction pathways.[1][5] Dysregulation of protein myristoylation has been implicated in various diseases, including cancer and infectious diseases.[5][6]
The use of stable isotope-labeled myristic acid, such as this compound, allows researchers to trace its metabolic fate and quantify its incorporation into proteins and various lipid pools.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis.[7] This application note details two common derivatization methods: the formation of fatty acid methyl esters (FAMEs) and trimethylsilyl (TMS) esters.
Principle of the Method
The overall workflow for quantifying this compound enrichment involves three main stages:
-
Lipid Extraction: Total lipids are extracted from the biological sample (e.g., cells, plasma, tissue) using an organic solvent mixture.
-
Derivatization: The carboxylic acid group of myristic acid is chemically modified to a more volatile ester (either a methyl ester or a trimethylsilyl ester). This step is crucial for efficient separation and detection by GC-MS.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different fatty acid esters based on their boiling points and interactions with the GC column. The mass spectrometer then detects and quantifies the native (unlabeled) myristic acid derivative and its 13C-labeled counterpart by monitoring their specific mass-to-charge ratios (m/z). The enrichment is calculated from the relative abundance of the labeled and unlabeled forms.
Experimental Protocols
Lipid Extraction (Folch Method)
The Folch method is a widely used protocol for the extraction of total lipids from biological samples.[7]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., cell pellet, plasma, tissue homogenate)
-
Glass centrifuge tubes with Teflon-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To your sample, add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final volume 20 times that of the sample volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Add water or a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.
Derivatization
Option A: Fatty Acid Methyl Ester (FAME) Formation using BF3-Methanol
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Add 1 mL of 14% BF3-methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 60°C for 30-60 minutes.
-
After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Option B: Trimethylsilyl (TMS) Ester Formation using BSTFA
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or water bath
Procedure:
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (optional) to the dried lipid extract.
-
Cap the vial and vortex for 10-20 seconds.
-
Heat the mixture at 60°C for 30 minutes.[8]
-
After cooling, the sample can be directly injected into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Myristic Acid Derivatives:
-
Myristic Acid Methyl Ester (FAME):
-
Unlabeled: m/z 242 (Molecular Ion), 74 (characteristic fragment)
-
13C-labeled (assuming fully labeled): m/z 256 (Molecular Ion)
-
-
Myristic Acid TMS Ester:
-
Unlabeled: m/z 300 (Molecular Ion), 117, 129 (characteristic fragments)
-
13C-labeled (assuming fully labeled): m/z 314 (Molecular Ion)
-
Note: The exact m/z values for the 13C-labeled compound will depend on the number of 13C atoms incorporated.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
| Parameter | FAME Derivatization | TMS Derivatization | Reference |
| Linearity (R²) | >0.995 | >0.999 | [9][10] |
| Limit of Detection (LOD) | 0.1 - 20.2 µg/mL | ~1 pmol | [11][12] |
| Limit of Quantification (LOQ) | 5.0 - 50.0 µg/mL | Not specified | [12] |
| Intra-day Precision (%RSD) | < 10% | Not specified | [13] |
| Inter-day Precision (%RSD) | < 15% | Not specified | [13] |
Table 1: Typical performance characteristics for GC-MS analysis of fatty acid derivatives.
| Sample ID | Total Myristic Acid (µg/mL) | 13C-Myristic Acid (µg/mL) | % Enrichment |
| Control 1 | 10.2 | 0.1 | 0.98% |
| Control 2 | 9.8 | 0.1 | 1.02% |
| Treated 1 | 12.5 | 5.2 | 41.6% |
| Treated 2 | 11.9 | 4.8 | 40.3% |
Table 2: Example of quantitative results for this compound enrichment.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS quantification of this compound.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Myristic Acid-13C Labeled Lipids and Proteins by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive protocol for the metabolic labeling of lipids and proteins using Myristic acid-13C and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Myristoylation, the attachment of myristic acid to N-terminal glycine residues of proteins, is a critical lipid modification that influences protein localization, function, and signaling.[1] Stable isotope labeling with compounds like this compound serves as a powerful tool for tracing the metabolic fate of this fatty acid and quantifying its incorporation into a wide range of lipids and N-myristoylated proteins.[2][3] The detailed methodologies herein cover cell culture labeling, robust lipid and protein extraction, and optimized LC-MS/MS parameters for sensitive detection and accurate quantification.
Introduction
Myristic acid is a 14-carbon saturated fatty acid that can be metabolically activated to myristoyl-CoA.[4] This activated form is then utilized by N-myristoyltransferase (NMT) to covalently attach the myristoyl group to the N-terminal glycine of target proteins.[4][5] This modification is crucial for mediating protein-membrane interactions and various cellular processes.[1][6] Dysregulation of N-myristoylation has been implicated in various diseases, making the study of this pathway a key area of research.
Metabolic labeling with stable isotopes, such as in this compound, allows for the differentiation of newly synthesized lipids and proteins from the pre-existing endogenous pool.[7] When analyzed by high-resolution mass spectrometry, the incorporated 13C atoms result in a predictable mass shift, enabling precise tracing and quantification.[3][8] This note details a workflow from sample preparation to data analysis for studying myristoylation and lipid metabolism.
Principle and Workflow
The overall workflow involves introducing this compound into cell culture, where it is taken up by cells and incorporated into cellular lipids and proteins. Following an incubation period, cells are harvested, and lipids or proteins are extracted using established methods. The extracts are then analyzed by a high-resolution LC-MS/MS system to identify and quantify the 13C-labeled species.
Experimental Protocols
Materials and Reagents
-
Myristic acid-1-13C (e.g., CAS 57677-52-8)[4]
-
Cell Culture Medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)[6]
-
Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Internal Standards (e.g., deuterated lipid standards)[10][11]
Protocol 1: Metabolic Labeling of Cultured Cells
-
Seed mammalian cells in appropriate culture dishes and grow to ~70-80% confluency.
-
Prepare the this compound labeling medium. Dissolve the fatty acid in a suitable solvent like ethanol or DMSO and then dilute it into the culture medium to the desired final concentration (typically in the µM range).
-
Remove the existing medium from the cells, wash once with sterile PBS, and replace it with the prepared labeling medium.
-
Incubate the cells for a specified period (e.g., 4, 8, or 16 hours) to allow for the uptake and metabolism of the labeled fatty acid.[12]
-
After incubation, place the culture dishes on ice to halt metabolic processes.
Protocol 2: Lipid Extraction (Modified Folch Method)
This protocol is adapted from established methods for total lipid extraction.[6][13]
-
Aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS.
-
For a 10 cm dish, add 1 mL of ice-cold methanol. Scrape the cells and transfer the cell suspension to a glass tube.[9] Using glass is critical to avoid contamination from plasticizers.[9]
-
Add 2 mL of chloroform to the glass tube. The chloroform:methanol ratio should be 2:1.[6]
-
Vortex the mixture vigorously for 1 minute and then agitate for 1 hour at 4°C.
-
Induce phase separation by adding 0.6 mL of LC-MS grade water, resulting in a final chloroform:methanol:water ratio of approximately 8:4:3.[14]
-
Vortex briefly and centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[9][13]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new glass tube.[9]
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable volume (e.g., 200 µL) of isopropanol or a methanol/toluene mixture for LC-MS/MS analysis.[11][13] Store at -80°C until analysis.[9]
Protocol 3: LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrument and lipid classes of interest.
-
LC System: A UPLC/UHPLC system is recommended.
-
Column: A reversed-phase C18 column with a sub-2 µm particle size is commonly used for lipidomics (e.g., 150 x 2.1 mm, 1.8 µm).[11][15]
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate.[13]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.[13]
-
Flow Rate: 200–300 µL/min.[15]
-
Gradient: A typical gradient involves starting at a low percentage of mobile phase B, ramping up to a high percentage to elute hydrophobic lipids, holding, and then re-equilibrating.[15]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is ideal.[9][15]
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.[11][15]
-
MS Acquisition:
-
Full Scan (MS1): Acquire data in a mass range of m/z 200–1500 at a high resolution (>60,000).[13][15]
-
Data-Dependent MS/MS (dd-MS2): Fragment the top 5-10 most abundant ions from the full scan using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).[13] Use a dynamic exclusion list to prevent repeated fragmentation of the same ion.[13]
-
Data Presentation and Quantitative Analysis
Data analysis involves identifying lipid species and their 13C-labeled isotopologues. The incorporation of a single 13C atom from Myristic acid-1-13C will result in a mass increase of approximately 1.00335 Da compared to the monoisotopic (12C) lipid.[8] Software can be used to find these ion doublets (unlabeled and labeled) and calculate the labeled fraction.[12]
The results can be summarized in tables to compare the incorporation of the label into different lipid classes over time.
Table 1: Quantification of 13C-Myristic Acid Incorporation into Major Lipid Classes.
| Lipid Class | Incubation Time | Total Molar Amount (pmol/10^6 cells) | Labeled Fraction (%) |
|---|---|---|---|
| Phosphatidylcholine (PC) | 4 hours | 150.2 ± 12.5 | 5.3 ± 0.8 |
| 8 hours | 155.8 ± 14.1 | 12.1 ± 1.5 | |
| 16 hours | 162.3 ± 11.9 | 25.7 ± 2.1 | |
| Triacylglycerol (TAG) | 4 hours | 85.6 ± 9.8 | 15.2 ± 1.9 |
| 8 hours | 102.4 ± 11.2 | 35.8 ± 3.4 | |
| 16 hours | 145.1 ± 15.3 | 68.4 ± 5.5 | |
| Ceramides (Cer) | 4 hours | 12.1 ± 1.5 | 2.1 ± 0.4 |
| 8 hours | 12.9 ± 1.8 | 4.9 ± 0.7 | |
| 16 hours | 14.0 ± 1.6 | 9.8 ± 1.1 |
Data are representative and shown as mean ± SD.
Application: N-Myristoylation Signaling Pathway
This compound labeling is a direct method to study the dynamics of protein N-myristoylation. The labeled fatty acid is activated and transferred to proteins, which can then be analyzed by proteomic methods. After protein extraction and digestion, myristoylated peptides will carry the 13C label, allowing for their specific detection and quantification by LC-MS/MS.[16]
References
- 1. Determination of the Contribution of the Myristoyl Group and Hydrophobic Amino Acids of Recoverin on its Dynamics of Binding to Lipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 9. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. agilent.com [agilent.com]
- 12. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. longdom.org [longdom.org]
- 15. mdpi.com [mdpi.com]
- 16. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of Fatty Acids Using Myristic acid-13C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Endogenous and exogenous fatty acid pools are dynamic and subject to complex regulation. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, as it corrects for variability during sample preparation and analysis.[1][2] Myristic acid-13C, a saturated 14-carbon fatty acid labeled with a stable isotope, serves as an ideal internal standard for the quantification of myristic acid and other medium-chain fatty acids.[3][4] Its chemical properties are nearly identical to its unlabeled counterpart, ensuring similar behavior during extraction, derivatization, and chromatographic separation, while its distinct mass allows for accurate differentiation and quantification by mass spectrometry.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard (e.g., this compound) is added to a sample at the earliest stage of preparation. This "spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by a mass spectrometer. Since the analyte and the internal standard exhibit almost identical chemical behavior, any sample loss during extraction, derivatization, or injection will affect both equally, thus preserving the ratio. The concentration of the endogenous analyte can then be accurately determined by comparing this ratio to a calibration curve generated from known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high isotopic purity)
-
Unlabeled myristic acid and other fatty acid standards
-
Solvents: Methanol, Chloroform, Isooctane, Acetonitrile (HPLC or GC grade)
-
Reagents for derivatization:
-
For GC-MS (FAMEs): Boron trifluoride-methanol (BF3-Methanol) or Acetyl Chloride
-
For GC-MS (PFB esters): Pentafluorobenzyl bromide (PFBBr) and N,N-Diisopropylethylamine (DIPEA)
-
For LC-MS: 2-hydrazinoquinoline or other derivatizing agents if required for sensitivity enhancement.
-
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform) at a concentration of 1 mg/mL. Store at -20°C or lower.
-
Calibration Standard Solutions: Prepare a series of calibration standards by mixing known amounts of unlabeled fatty acid standards with a constant amount of the this compound internal standard.
Sample Preparation: Lipid Extraction
The following is a general protocol for lipid extraction from plasma or serum. The protocol can be adapted for other biological matrices like tissues or cells.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution). The amount added should be comparable to the expected concentration of endogenous myristic acid.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Derivatization
3.3.1. For GC-MS Analysis: Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen and reconstitute in a suitable volume of hexane for GC-MS analysis.
3.3.2. For GC-MS Analysis: Pentafluorobenzyl (PFB) Esters (for enhanced sensitivity)
-
To the dried lipid extract, add 50 µL of PFBBr solution (e.g., 1% in acetonitrile) and 50 µL of DIPEA solution (e.g., 1% in acetonitrile).
-
Incubate at room temperature for 30 minutes.
-
Dry the reaction mixture under a stream of nitrogen.
-
Reconstitute the sample in isooctane for GC-MS analysis.
3.3.3. For LC-MS Analysis
Derivatization for LC-MS is not always necessary for free fatty acids, as they can be analyzed directly using electrospray ionization in negative mode. However, for improved sensitivity and chromatographic performance, derivatization can be employed.
-
Without Derivatization: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
-
With Derivatization (e.g., using 2-hydrazinoquinoline): Follow a validated protocol for the specific derivatizing agent to enhance ionization efficiency in positive mode.
Instrumental Analysis
3.4.1. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for FAMEs or PFB esters (e.g., DB-225ms, HP-88).
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program: Optimize for the separation of the fatty acids of interest. A typical program might start at 100°C, ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification. Monitor the molecular ions or characteristic fragment ions for unlabeled myristic acid and this compound.
-
Example for FAMEs (as methyl myristate):
-
Unlabeled (¹²C): m/z 242 (M⁺)
-
Labeled (¹³C): m/z 243 (M⁺)
-
-
Example for PFB esters:
-
Unlabeled: m/z 227 (M-PFB)⁻
-
Labeled: m/z 228 (M-PFB)⁻
-
-
3.4.2. LC-MS Analysis
-
Liquid Chromatograph: A reverse-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) is common.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in negative ion mode for underivatized fatty acids. Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
Example for underivatized myristic acid (negative ESI):
-
Unlabeled (¹²C): m/z 227.2 [M-H]⁻
-
Labeled (¹³C): m/z 228.2 [M-H]⁻
-
-
Data Analysis and Quantification
-
Construct a Calibration Curve: Plot the ratio of the peak area of the unlabeled myristic acid standard to the peak area of the this compound internal standard against the concentration of the unlabeled standard.
-
Determine Analyte Concentration: Calculate the peak area ratio of the endogenous myristic acid to the this compound internal standard in the unknown samples.
-
Use the calibration curve to determine the concentration of myristic acid in the original sample.
Quantitative Data Summary
The following table summarizes expected performance characteristics for a fatty acid quantification method using a stable isotope-labeled internal standard like this compound. Actual performance may vary depending on the matrix, instrumentation, and specific protocol used.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
| Accuracy | 85 - 115% |
Visualizations
Caption: Experimental workflow for fatty acid analysis using a stable isotope-labeled internal standard.
Caption: Simplified overview of myristic acid metabolism and signaling roles.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Incomplete extraction or derivatization. | Optimize extraction solvent and time. Ensure derivatization reagents are fresh and reaction conditions are met. |
| Low instrument sensitivity. | Clean the ion source and tune the mass spectrometer. | |
| High Variability (Poor Precision) | Inconsistent sample preparation. | Ensure accurate and consistent pipetting, especially for the internal standard. Use an automated liquid handler if available. |
| Matrix effects. | Dilute the sample or use a more effective cleanup step during extraction. | |
| Poor Peak Shape | Column contamination or degradation. | Bake out the column or replace it. |
| Inappropriate injection solvent. | Ensure the sample is reconstituted in a solvent compatible with the initial mobile phase (LC) or has appropriate volatility (GC). | |
| Inaccurate Quantification | Incorrect internal standard concentration. | Verify the concentration of the internal standard stock solution. |
| Non-linearity of the calibration curve. | Extend the calibration range or use a weighted regression. |
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of myristic acid and other fatty acids in complex biological matrices. The protocols outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. By carefully following these procedures and optimizing them for specific applications, reliable and reproducible quantitative data can be achieved, contributing to a deeper understanding of fatty acid metabolism and its role in health and disease.
References
- 1. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Tracing Fatty Acid Oxidation with 13C-Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic process that provides energy for cellular functions, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, type 2 diabetes, cardiovascular diseases, and cancer.[1][2] Studying the intricate pathways of FAO is therefore essential for understanding disease pathogenesis and for the development of novel therapeutic interventions.
Stable isotope tracers, such as 13C-labeled myristic acid, offer a powerful tool to dynamically trace the metabolic fate of fatty acids in biological systems.[3] By introducing a heavy isotope of carbon into a fatty acid molecule, researchers can track its uptake, transport, and breakdown through various metabolic pathways using mass spectrometry. This approach allows for a quantitative analysis of pathway fluxes and provides insights into how these processes are altered by genetic modifications, disease states, or pharmacological interventions.[1][4]
Myristic acid, a saturated 14-carbon fatty acid, is a physiologically relevant substrate for FAO and is involved in cellular signaling and protein modification.[3][5] Using 13C-myristic acid allows for precise tracking of its conversion into downstream metabolites, providing a detailed picture of cellular metabolic activity.[2][3] These application notes provide detailed protocols for designing and conducting FAO studies using 13C-myristic acid, from cell culture to mass spectrometry analysis and data interpretation.
Key Signaling Pathways and Experimental Workflow
To visualize the metabolic journey of 13C-myristic acid and the experimental process, the following diagrams illustrate the key pathways and the overall workflow.
Caption: Metabolic fate of 13C-myristic acid through β-oxidation and the TCA cycle.
Caption: General experimental workflow for 13C-myristic acid tracing studies.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay
This protocol details the steps for tracing the metabolism of 13C-myristic acid in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
13C-Myristic Acid (e.g., [U-13C14]Myristic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Methanol, ice-cold (80%)
-
Internal standards (e.g., methyl succinate)
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to approximately 80% confluence.[6]
-
The day before the experiment, switch to a culture medium containing dialyzed FBS to reduce background levels of unlabeled fatty acids.
-
-
Preparation of 13C-Myristic Acid-BSA Conjugate:
-
Prepare a stock solution of 13C-myristic acid in ethanol.
-
In a sterile tube, combine the 13C-myristic acid stock with a solution of fatty acid-free BSA in serum-free medium.
-
Incubate at 37°C for 30-60 minutes to allow for conjugation. The final concentration of myristic acid typically ranges from 25 to 100 µM.[2]
-
-
Labeling Experiment:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing the 13C-myristic acid-BSA conjugate to the cells.
-
Incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO2 incubator. Time-course experiments are recommended to capture the kinetics of fatty acid metabolism.[7]
-
-
Metabolite Extraction:
-
After incubation, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to quench metabolic activity.[2]
-
Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Add an internal standard to each sample for normalization.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
-
Protocol 2: Sample Analysis by Mass Spectrometry
The extracted metabolites can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
A. GC-MS Analysis (for TCA cycle intermediates):
-
Derivatization:
-
Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried extracts to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.
-
-
GC-MS Method:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to quantify specific target metabolites.
-
B. LC-MS Analysis (for acylcarnitines and other lipids):
-
Sample Preparation:
-
The methanol extract can often be directly injected for LC-MS analysis, or it can be further processed through solid-phase extraction for cleanup and concentration.
-
-
LC-MS Method:
-
Use a reverse-phase C8 or C18 column for separation.[8]
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate.
-
Operate the mass spectrometer in a high-resolution mode (e.g., Orbitrap or Q-TOF) to accurately determine the mass-to-charge ratio (m/z) and identify the 13C-labeled isotopologues.[8]
-
Data Presentation and Analysis
Quantitative data from mass spectrometry should be organized to clearly show the incorporation of 13C from myristic acid into downstream metabolites.
Table 1: 13C-Labeling of TCA Cycle Intermediates
| Metabolite | M+0 (Unlabeled) | M+2 | M+4 | M+6 | ... | % 13C Enrichment |
| Control Group | ||||||
| Citrate | Peak Area | Peak Area | Peak Area | Peak Area | Calculated % | |
| Succinate | Peak Area | Peak Area | Peak Area | Peak Area | Calculated % | |
| Malate | Peak Area | Peak Area | Peak Area | Peak Area | Calculated % | |
| Treatment Group | ||||||
| Citrate | Peak Area | Peak Area | Peak Area | Peak Area | Calculated % | |
| Succinate | Peak Area | Peak Area | Peak Area | Peak Area | Calculated % | |
| Malate | Peak Area | Peak Area | Peak Area | Peak Area | Calculated % |
% 13C Enrichment is calculated as the sum of labeled isotopologue peak areas divided by the sum of all isotopologue peak areas, corrected for natural 13C abundance.[9][10]
Table 2: 13C-Enrichment in Acylcarnitines
| Acylcarnitine Species | Unlabeled (M+0) | Labeled (M+14) | % Enrichment |
| Control Group | |||
| Myristoyl-carnitine (C14) | Peak Area | Peak Area | Calculated % |
| Palmitoyl-carnitine (C16) | Peak Area | Peak Area | Calculated % |
| Treatment Group | |||
| Myristoyl-carnitine (C14) | Peak Area | Peak Area | Calculated % |
| Palmitoyl-carnitine (C16) | Peak Area | Peak Area | Calculated % |
Applications in Drug Development
The study of fatty acid oxidation using 13C-myristic acid has significant applications in drug discovery and development.
-
Target Validation: By observing changes in the metabolic flux through FAO pathways in response to a drug candidate, researchers can validate its mechanism of action. For example, inhibitors of CPT1, a key enzyme in FAO, would be expected to decrease the formation of 13C-labeled TCA cycle intermediates from 13C-myristic acid.
-
Efficacy and Potency Assessment: The degree of change in 13C enrichment in downstream metabolites can be used to quantify the efficacy and potency of a drug. Dose-response curves can be generated by treating cells with varying concentrations of the compound.
-
Off-Target Effects: Metabolic profiling using stable isotopes can help identify potential off-target effects of a drug. Unintended alterations in other metabolic pathways can be detected by monitoring a wide range of metabolites.
-
Biomarker Discovery: Alterations in FAO are associated with various diseases.[1] By identifying specific patterns of 13C-labeling in diseased versus healthy states, novel biomarkers for disease diagnosis, prognosis, and treatment response can be discovered.
Conclusion
The use of 13C-myristic acid as a metabolic tracer provides a robust and quantitative method for investigating fatty acid oxidation. The protocols and data analysis strategies outlined in these application notes offer a comprehensive guide for researchers and drug development professionals to explore the complexities of fatty acid metabolism. This powerful technique can yield valuable insights into disease mechanisms and aid in the development of new and effective therapies.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
Application Notes: Tracing De Novo Fatty Acid Synthesis and Elongation with [U-¹³C] Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is a critical metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is integral to various cellular functions, including the formation of cell membranes, energy storage, and the generation of signaling molecules. In several pathological states, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and various cancers, DNL is significantly upregulated. Consequently, the enzymes involved in this pathway have emerged as promising targets for therapeutic intervention.
Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to dynamically investigate metabolic pathways like DNL. By introducing a labeled precursor, researchers can track the incorporation of the isotope into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities. This application note provides a detailed protocol for tracing de novo fatty acid synthesis and, more specifically, fatty acid elongation, using uniformly carbon-13 labeled myristic acid ([U-¹³C] C14:0). Myristic acid, a 14-carbon saturated fatty acid, can be readily taken up by cells and elongated to longer-chain fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0), making it an excellent tracer for studying the activity of fatty acid elongase enzymes.
Principle of the Method
The core of this method involves introducing [U-¹³C] myristic acid to a biological system (e.g., cell culture, in vivo model) and subsequently analyzing the isotopic enrichment in longer-chain fatty acids. The [U-¹³C] myristic acid is first activated to myristoyl-CoA. This labeled acyl-CoA can then be elongated by the addition of two-carbon units derived from malonyl-CoA. By measuring the mass isotopologue distribution (MID) of palmitic acid, stearic acid, and other elongated fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the contribution of the labeled myristic acid to these fatty acid pools can be quantified. This allows for a direct assessment of the rate of fatty acid elongation.
De Novo Lipogenesis Signaling Pathway
The regulation of de novo lipogenesis is a complex process governed by a network of signaling pathways that respond to nutritional and hormonal cues. Key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) play a central role in the transcriptional activation of lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). Insulin signaling is a potent activator of DNL, primarily through the PI3K/Akt pathway, which promotes the nuclear translocation and activity of SREBP-1c. Conversely, hormones like glucagon and AMP-activated protein kinase (AMPK) signaling act to suppress DNL during periods of low energy.
Quantifying Protein Myristoylation Using Myristic Acid-¹³C: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1][2] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[1][2][3] Many proteins involved in key signaling pathways, such as the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins, are myristoylated.[3][4][5] The myristoyl group acts as a hydrophobic anchor, facilitating membrane association and mediating protein function.[3][4]
Given the importance of myristoylation in cellular signaling and its implication in diseases like cancer, there is a growing need for accurate methods to quantify this modification.[1][4] Stable isotope labeling with Myristic acid-¹³C, followed by mass spectrometry-based proteomics, offers a powerful approach for the quantitative analysis of protein myristoylation. This method allows for the direct tracking and quantification of myristoylated proteins within a complex biological sample.
This application note provides detailed protocols for the metabolic labeling of cells with Myristic acid-¹³C, subsequent protein extraction and preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in protein myristoylation.
Signaling Pathway: Src Family Kinase Activation
Myristoylation is essential for the proper localization and function of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and survival.[3][6] The N-terminal myristoyl group anchors Src to the cell membrane, a prerequisite for its activation and downstream signaling.[3][4]
Experimental Protocols
Metabolic Labeling of Cells with Myristic acid-¹³C
This protocol describes the in-cell labeling of proteins with Myristic acid-¹³C.
Materials:
-
Myristic acid-¹³C (uniformly labeled)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Mammalian cells of interest (e.g., HeLa, PC-3)
Procedure:
-
Prepare a stock solution of Myristic acid-¹³C complexed to fatty acid-free BSA.
-
Culture mammalian cells to approximately 70-80% confluency.
-
Replace the standard culture medium with a medium containing the Myristic acid-¹³C-BSA complex. The final concentration of Myristic acid-¹³C may range from 20 to 100 µM.[6]
-
Incubate the cells for a period sufficient to allow for protein turnover and incorporation of the labeled myristic acid, typically 24 hours.[6]
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent.
-
Proceed immediately to cell lysis and protein extraction.
Protein Extraction and Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Lyse the labeled cells on ice using a suitable lysis buffer.[6]
-
Centrifuge the cell lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.[7]
-
-
In-solution Digestion:
-
Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[7]
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them under vacuum.
-
LC-MS/MS Analysis
Procedure:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database of the organism of interest.
-
Include variable modifications for methionine oxidation and a custom modification for the ¹³C-labeled myristoylation on N-terminal glycine.
-
Quantify the relative abundance of ¹²C- and ¹³C-myristoylated peptides by comparing the peak intensities of their respective precursor ions.
Experimental Workflow
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an experiment comparing a control cell line with one overexpressing an N-myristoyltransferase (NMT).
Table 1: Identification of Myristoylated Proteins in HeLa Cells
This table shows a partial list of proteins that would be identified as myristoylated. A comprehensive study could identify over 70 myristoylated proteins.[8][9]
| Protein Accession | Gene Name | Protein Name | Myristoylation Site |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | G2 |
| P08107 | SRC | Proto-oncogene tyrosine-protein kinase Src | G2 |
| P62820 | ARF1 | ADP-ribosylation factor 1 | G2 |
| P60763 | LCK | Tyrosine-protein kinase Lck | G2 |
| Q15056 | NMT1 | N-myristoyltransferase 1 | G2 |
Table 2: Quantitative Analysis of Myristoylation Stoichiometry
This table illustrates the quantitative comparison of myristoylation levels between control and NMT-overexpressing cells. The ratio of ¹³C-labeled (newly synthesized and myristoylated) to ¹²C-labeled (pre-existing) myristoylated peptides is determined.
| Protein | Condition | ¹³C/¹²C Myristoylated Peptide Ratio | Fold Change (NMT OE / Control) |
| Src | Control | 0.85 | 1.0 |
| NMT Overexpression | 1.53 | 1.8 | |
| GNAI1 | Control | 1.10 | 1.0 |
| NMT Overexpression | 1.98 | 1.8 | |
| ARF1 | Control | 1.25 | 1.0 |
| NMT Overexpression | 2.38 | 1.9 |
Table 3: Effect of Myristoylation on Protein Subcellular Localization
Myristoylation is critical for the membrane association of many proteins.[10] This table shows the expected change in the subcellular distribution of c-Src upon loss of myristoylation (G2A mutant).
| c-Src Construct | Subcellular Fraction | Relative Abundance (%) |
| Wild-Type (Myristoylated) | Membrane | 85 |
| Soluble | 15 | |
| G2A Mutant (Non-myristoylated) | Membrane | 10 |
| Soluble | 90 |
Logical Relationship Diagram
Conclusion
The use of Myristic acid-¹³C for metabolic labeling provides a robust and accurate method for the quantification of protein myristoylation. This technique, coupled with high-resolution mass spectrometry, enables researchers to investigate the dynamics of this critical post-translational modification in response to various cellular stimuli or drug treatments. The protocols and data presented here serve as a comprehensive guide for the implementation of this powerful quantitative proteomics workflow.
References
- 1. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. G-protein alpha-subunit expression, myristoylation, and membrane association in COS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Myristic Acid-13C Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a saturated fatty acid with 14 carbon atoms, plays a crucial role in various biological processes, most notably in protein N-myristoylation, a lipid modification that influences protein localization and signal transduction.[1][2][3][4][5] The use of stable isotope-labeled myristic acid, such as Myristic acid-13C, is an indispensable tool for its accurate quantification in complex biological matrices using mass spectrometry (MS).[6] This application note provides detailed protocols for the preparation of samples containing this compound for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound serves as an ideal internal standard for quantitative analysis due to its chemical similarity to the endogenous analyte, allowing for correction of sample loss during preparation and variations in instrument response.[7][8] The methodologies outlined below cover sample extraction, derivatization (where necessary), and instrumental analysis, providing a comprehensive guide for researchers in lipidomics, metabolomics, and drug development.
Experimental Protocols
The choice between GC-MS and LC-MS analysis depends on the specific research question, sample matrix, and available instrumentation. GC-MS typically requires derivatization to increase the volatility of myristic acid, while LC-MS can analyze the underivatized acid, although derivatization can enhance sensitivity.
I. Sample Extraction
A robust extraction method is critical for isolating myristic acid from the sample matrix and minimizing interferences. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
A. Liquid-Liquid Extraction (LLE)
This method is suitable for a variety of biological samples, including plasma, cells, and tissues.[8][9]
Protocol:
-
To 100 µL of plasma or a cell pellet suspension, add a known amount of this compound internal standard.
-
Add 2 volumes of methanol to precipitate proteins and lyse cells.[8]
-
Acidify the mixture to a final concentration of 25 mM HCl to ensure myristic acid is in its protonated form.[8]
-
Add 2 volumes of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[8]
-
Carefully transfer the upper organic layer (containing the lipids) to a clean tube.
-
Repeat the iso-octane extraction (step 4 and 5) on the lower aqueous phase to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen. The dried extract is now ready for derivatization or reconstitution for LC-MS analysis.
B. Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, with various sorbents available to selectively retain and elute lipids.[10][11][12]
Protocol (using a silica-based cartridge):
-
Conditioning: Wash the SPE cartridge with 3 mL of chloroform.[1]
-
Sample Loading: Load the sample (e.g., lipid extract from a primary extraction) dissolved in a minimal volume of chloroform:hexane (1:1, v/v).[1]
-
Washing: Wash the cartridge with 4 mL of 1-propanol to remove polar impurities.[1]
-
Elution: Elute the free fatty acids, including myristic acid, with 4 mL of diethyl ether:acetic acid (98:2, v/v).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen. The dried extract is ready for further processing.
Experimental Workflow for Sample Extraction
Caption: General workflow for myristic acid extraction.
II. Derivatization for GC-MS Analysis
Derivatization is essential to increase the volatility and thermal stability of myristic acid for GC-MS analysis. The most common methods are esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.
A. Acid-Catalyzed Esterification (FAMEs)
Protocol:
-
To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
After cooling, add 1 mL of saturated NaCl solution and 1.2 mL of hexane.
-
Vortex thoroughly and allow the phases to separate.
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
The sample is now ready for GC-MS analysis.
B. Silylation (TMS Esters)
Protocol:
-
To the dried lipid extract in an autosampler vial, add 50 µL of a silylating agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[13]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[13]
-
After cooling, the sample can be directly injected into the GC-MS or diluted with a suitable solvent like dichloromethane if necessary.[13]
III. Derivatization for Enhanced LC-MS/MS Sensitivity
While myristic acid can be analyzed directly by LC-MS, derivatization of the carboxylic acid group can significantly improve ionization efficiency and sensitivity, especially in positive ion mode.
Protocol (Amidation with 2-dimethylaminoethylamine):
-
To the dried lipid extract, add 50 µL of 2-dimethylaminoethylamine.
-
Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and incubate at room temperature for 15 minutes.
-
The reaction mixture can then be diluted with the initial mobile phase and injected into the LC-MS/MS system.
Data Presentation
Quantitative data for myristic acid analysis should be presented in a clear and concise manner. The following tables provide an example of how to summarize key performance characteristics of the analytical method.
Table 1: GC-MS Method Performance for Myristic Acid Quantification
| Parameter | Value | Reference |
| Derivatization Method | Silylation (TMS ester) | [13] |
| Internal Standard | Myristic acid-d3 | [7] |
| Limit of Detection (LOD) | 0.05 pg on column | [7] |
| Intra-day Precision (%RSD) | 5% | [7] |
| Inter-day Precision (%RSD) | 9% | [7] |
| Linearity Range | 0.1 - 100 ng/mL | N/A |
| Recovery | 80 - 98% | [14] |
Table 2: LC-MS/MS Method Performance for Myristic Acid Quantification
| Parameter | Value | Reference |
| Derivatization Method | None (direct analysis) | N/A |
| Internal Standard | This compound | [6] |
| Limit of Quantitation (LOQ) | Sub-fmol level with derivatization | [15] |
| Accuracy | 85 - 115% | [14] |
| Precision (%CV) | < 15% | [14] |
| Linearity Range | 2.5 - 5000 ng/mL | [14] |
| Recovery | 79 - 94% | [12] |
Note: The values presented are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential for each specific application.
Biological Role of Myristic Acid: N-Myristoylation Signaling Pathway
Myristic acid plays a pivotal role in the N-myristoylation of proteins, a co-translational or post-translational modification where myristic acid is attached to an N-terminal glycine residue.[2][3] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for membrane targeting, protein-protein interactions, and signal transduction.[1][3][4][5]
The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes.[2][5] In some cases, the myristoyl group can be sequestered within a hydrophobic pocket of the protein, and a conformational change, often triggered by a signaling event like phosphorylation or ligand binding, can expose the myristoyl group, leading to membrane association. This reversible process is known as a "myristoyl switch".[3]
A prominent example of a protein regulated by N-myristoylation is the proto-oncogene tyrosine-protein kinase Src.[2] Myristoylation is essential for its localization to the plasma membrane, where it can phosphorylate downstream targets and participate in signaling pathways that regulate cell growth and proliferation.[2]
N-Myristoylation Signaling Pathway
Caption: The N-myristoylation pathway and the "myristoyl switch".
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 14. youtube.com [youtube.com]
- 15. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Flux Analysis Workflow Using Myristic Acid-¹³C Data
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as ¹³C-labeled myristic acid, researchers can gain a quantitative understanding of cellular metabolism. Myristic acid, a 14-carbon saturated fatty acid, plays a significant role in various cellular processes, including energy production through β-oxidation, fatty acid elongation, and post-translational modification of proteins.[1][2][3] This application note provides a detailed workflow for conducting MFA studies using ¹³C-myristic acid, from experimental design to data analysis, to investigate fatty acid metabolism in cultured cells.
The metabolic fate of myristic acid is diverse. It can be activated to myristoyl-CoA, which then enters several key pathways. A primary route is mitochondrial β-oxidation for the production of acetyl-CoA, which can fuel the TCA cycle.[2][4] Myristoyl-CoA can also be elongated to produce longer-chain fatty acids like palmitic acid.[2][5] Furthermore, myristic acid is known to be incorporated into sphingolipids and can be attached to proteins in a process called myristoylation, which affects protein localization and function.[1][3] Tracing the incorporation of ¹³C from myristic acid into these various downstream metabolites allows for the quantification of the flux through these competing metabolic pathways.
Experimental Protocols
A successful ¹³C-MFA experiment relies on careful execution of cell culture, labeling, metabolite extraction, and analytical procedures.[6]
Protocol 1: Cell Culture and Labeling with ¹³C-Myristic Acid
This protocol details the steps for labeling cultured mammalian cells with uniformly ¹³C-labeled myristic acid.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Uniformly ¹³C-labeled myristic acid (U-¹³C₁₄-Myristic Acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of ¹³C-Myristic Acid-BSA Conjugate:
-
Dissolve U-¹³C₁₄-Myristic Acid in ethanol to create a stock solution (e.g., 50 mM).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Slowly add the ¹³C-myristic acid stock solution to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 4:1 myristic acid to BSA). This will result in a stock solution of the conjugate (e.g., 5 mM ¹³C-myristic acid, 1.25 mM BSA).
-
Sterile-filter the conjugate solution through a 0.22 µm filter.
-
-
Labeling:
-
Prepare the labeling medium by supplementing the complete culture medium with the ¹³C-myristic acid-BSA conjugate to a final concentration typically ranging from 25 to 100 µM of ¹³C-myristic acid.
-
Aspirate the existing medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to each well.
-
Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of myristic acid metabolism.
-
-
Cell Harvesting and Quenching:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Store the samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction
This protocol describes a modified Folch extraction method to separate polar and lipid-soluble metabolites.
Materials:
-
Quenched cell lysates from Protocol 1
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Microcentrifuge
-
Nitrogen gas evaporator
Procedure:
-
Phase Separation:
-
To the 1 mL of 80% methanol lysate, add 1.25 mL of chloroform.
-
Vortex thoroughly for 1 minute.
-
Add 0.5 mL of water to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
-
Fraction Collection:
-
Carefully collect the upper aqueous phase (containing polar metabolites) into a new tube.
-
Collect the lower organic phase (containing lipids) into a separate new tube.
-
To maximize recovery, re-extract the remaining interface and protein pellet by adding another 1 mL of chloroform, vortexing, centrifuging, and pooling the respective phases.
-
-
Drying:
-
Dry the aqueous and organic fractions separately under a gentle stream of nitrogen gas.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: Sample Preparation and Mass Spectrometry Analysis
This protocol outlines the preparation of lipid extracts for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and polar metabolite extracts for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
For GC-MS Analysis of Fatty Acids (from the organic phase):
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in 1 mL of 2% (v/v) H₂SO₄ in methanol.
-
Incubate at 50°C for 2 hours.
-
Add 1.5 mL of water and 0.5 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for FAMEs analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the FAMEs extract.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to separate the different fatty acid methyl esters.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500 to identify the FAMEs and their isotopologue distributions.
-
For LC-MS/MS Analysis of Acyl-CoAs (from the polar phase):
-
Sample Reconstitution:
-
Resuspend the dried polar metabolite extract in a suitable solvent for reverse-phase chromatography (e.g., 100 µL of 5% methanol in water).
-
-
LC-MS/MS Analysis:
-
Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column suitable for polar molecules.
-
Mobile Phases: A gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for myristoyl-CoA, palmitoyl-CoA, and other relevant acyl-CoAs and their ¹³C-labeled isotopologues using Multiple Reaction Monitoring (MRM).
-
Data Presentation
Quantitative data from MFA studies should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Myristic Acid and its Elongation Products
| Metabolite | Time (hours) | M+0 (%) | M+14 (%) |
| Myristic Acid (C14:0) | 1 | 50.3 ± 2.1 | 49.7 ± 2.1 |
| 4 | 25.1 ± 1.8 | 74.9 ± 1.8 | |
| 24 | 5.2 ± 0.9 | 94.8 ± 0.9 | |
| Palmitic Acid (C16:0) | 1 | 98.2 ± 0.5 | 1.8 ± 0.5 |
| 4 | 85.6 ± 3.3 | 14.4 ± 3.3 | |
| 24 | 60.7 ± 4.1 | 39.3 ± 4.1 | |
| Stearic Acid (C18:0) | 1 | 99.8 ± 0.1 | 0.2 ± 0.1 |
| 4 | 97.3 ± 0.8 | 2.7 ± 0.8 | |
| 24 | 88.1 ± 2.5 | 11.9 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). M+0 represents the unlabeled fraction, and M+14 represents the fully ¹³C-labeled fraction from the U-¹³C₁₄-Myristic Acid tracer.
Table 2: Fractional Contribution of ¹³C-Myristic Acid to TCA Cycle Intermediates
| Metabolite | Time (hours) | M+2 (%) | M+4 (%) |
| Citrate | 4 | 12.5 ± 1.5 | 1.1 ± 0.3 |
| 24 | 25.3 ± 2.8 | 4.7 ± 0.9 | |
| Succinate | 4 | 8.9 ± 1.1 | 0.8 ± 0.2 |
| 24 | 18.2 ± 2.1 | 3.1 ± 0.7 | |
| Malate | 4 | 9.3 ± 1.3 | 0.9 ± 0.2 |
| 24 | 19.8 ± 2.5 | 3.5 ± 0.8 |
Data are presented as mean ± standard deviation (n=3). M+2 and M+4 represent the fractions of the metabolite pool containing two and four ¹³C atoms, respectively, derived from the β-oxidation of ¹³C-myristic acid.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.
References
- 1. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Myristic acid-13C Labeling in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low incorporation of Myristic acid-13C in primary cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in cellular research?
This compound is a stable isotope-labeled version of myristic acid, a 14-carbon saturated fatty acid. It is a valuable tool in metabolic research to trace the uptake, trafficking, and incorporation of myristic acid into cellular lipids and proteins. A key application is in studying N-myristoylation, a crucial lipid modification where myristic acid is attached to the N-terminal glycine of many proteins. This modification plays a significant role in protein localization, stability, and signal transduction.[1][2][3][4]
Q2: What are the primary reasons for low incorporation of this compound in primary cells?
Low incorporation of this compound in primary cells can stem from several factors:
-
Slow Metabolism and Division: Primary cells often have a slower metabolic rate and are typically non-proliferative or slow-dividing compared to immortalized cell lines.[5] This results in a lower turnover of proteins and lipids, leading to reduced incorporation of the labeled myristic acid.
-
Competition with Endogenous Myristic Acid: The exogenously supplied this compound competes with unlabeled myristic acid present in the cell culture medium (e.g., from fetal bovine serum) and from de novo synthesis by the cells.
-
Poor Solubility and Delivery: Myristic acid is hydrophobic and has poor solubility in aqueous culture media. Inefficient delivery into the cells can be a major limiting factor for its incorporation.[6]
-
Cell Health and Viability: The health of the primary cells is critical. Stressors such as nutrient deprivation or suboptimal culture conditions can negatively impact cellular metabolism and the uptake of fatty acids.
-
Metabolic Conversion: Once inside the cell, myristic acid can be elongated, desaturated, or catabolized, which can divert the labeled carbon to other metabolic pathways, reducing its direct incorporation into proteins via myristoylation.[7]
Q3: How can I improve the delivery of this compound to my primary cells?
To enhance the delivery of the hydrophobic this compound, it is crucial to use a carrier molecule. The most common and effective method is to complex it with fatty acid-free Bovine Serum Albumin (FAF-BSA).[6] Saponifying the fatty acid with potassium hydroxide (KOH) before complexing with FAF-BSA can further improve its solubility and delivery.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments in primary cells and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low overall 13C enrichment in total cellular lipids. | 1. Insufficient Labeling Time: Primary cells may require longer incubation times to achieve significant labeling. 2. Low Concentration of this compound: The concentration of the labeled fatty acid may be too low to outcompete endogenous sources. 3. Contamination with Unlabeled Myristic Acid: Standard fetal bovine serum (FBS) is a significant source of unlabeled fatty acids. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal labeling duration for your specific primary cell type. 2. Optimize Concentration: Conduct a dose-response experiment with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) to find the optimal concentration that provides good incorporation without causing toxicity.[6] 3. Use Delipidated Serum: Switch to using delipidated or charcoal-stripped FBS to minimize the pool of unlabeled fatty acids in the culture medium.[6] |
| Low incorporation of 13C into myristoylated proteins. | 1. Suboptimal N-myristoyltransferase (NMT) Activity: The activity of NMT, the enzyme responsible for myristoylation, might be compromised. 2. Inefficient Activation to Myristoyl-CoA: Myristic acid must be activated to myristoyl-CoA before it can be used by NMT. This activation step could be a bottleneck. 3. Slow Protein Turnover: Primary cells may have a slow rate of protein synthesis and degradation, leading to limited incorporation into newly synthesized proteins.[5] | 1. Ensure Healthy Cell Culture: Maintain optimal cell culture conditions to ensure cellular processes, including enzyme activities, are not compromised. 2. Provide Necessary Co-factors: Ensure the medium contains adequate levels of co-factors required for fatty acid activation, such as Coenzyme A and ATP. 3. Extend Labeling Period: For slowly turning over proteins, a longer labeling period may be necessary. Consider pulse-chase experiments to study the dynamics of myristoylation. |
| High cell death or morphological changes observed after adding this compound. | 1. Toxicity of Free Fatty Acids: High concentrations of free fatty acids can be toxic to cells.[6] 2. Improper Preparation of Labeling Medium: The method used to dissolve and deliver the myristic acid may be causing cellular stress. | 1. Determine Optimal Concentration: Perform a toxicity assay to determine the maximum non-toxic concentration of the this compound-BSA complex for your cells. 2. Properly Complex with BSA: Ensure the this compound is fully complexed with FAF-BSA. Unbound fatty acid is more likely to be toxic. Follow a validated protocol for preparing the fatty acid-BSA conjugate.[6] |
| Inconsistent results between experiments. | 1. Variability in Primary Cell Isolations: Primary cells from different donors or even different isolations from the same donor can exhibit significant biological variability. 2. Inconsistent Preparation of this compound Stock: Variations in the preparation of the labeled fatty acid stock solution can lead to different effective concentrations in the medium. | 1. Use Pooled Donors or Large Batches: If possible, pool primary cells from multiple donors or use a large, single batch of cryopreserved cells to minimize biological variability. 2. Prepare and Aliquot Stock Solutions: Prepare a large batch of the this compound-BSA stock solution, filter-sterilize it, and store it in single-use aliquots at -20°C or -80°C to ensure consistency across experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol describes the saponification and complexing of this compound with fatty acid-free BSA to improve its solubility and delivery to cells.[6]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile Water
Procedure:
-
Saponification:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, add the desired amount of this compound stock.
-
Add a molar excess of KOH (e.g., 2:1 molar ratio of KOH to fatty acid).
-
Incubate at 65°C for 30 minutes to facilitate saponification.
-
-
Complexing with BSA:
-
Prepare a solution of FAF-BSA in sterile water (e.g., 10% w/v).
-
Gently add the saponified this compound solution to the FAF-BSA solution while stirring.
-
Incubate at 37°C for 1 hour to allow for complex formation.
-
-
Final Preparation:
-
Adjust the final volume with cell culture medium to achieve the desired stock concentration (e.g., 20x).
-
Filter-sterilize the final conjugate solution through a 0.22 µm filter.
-
Store in single-use aliquots at -20°C.
-
Protocol 2: Labeling of Primary Cells with this compound
Materials:
-
Primary cells in culture
-
Complete growth medium
-
Starvation medium (e.g., serum-free medium)
-
This compound-BSA conjugate (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells at an appropriate density in culture plates and allow them to adhere and recover.
-
Starvation (Optional but Recommended):
-
Gently wash the cells with sterile PBS.
-
Replace the complete medium with pre-warmed starvation medium.
-
Incubate for 1-2 hours to deplete intracellular pools of unlabeled myristic acid.
-
-
Labeling:
-
Add the this compound-BSA conjugate to the starvation medium to achieve the desired final concentration.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvest:
-
After incubation, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization (as appropriate for your cell type and downstream application).
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet once more with ice-cold PBS.
-
Store the cell pellet at -80°C until further analysis.
-
Visualizations
Caption: The N-myristoylation signaling pathway.
Caption: Experimental workflow for this compound labeling.
Caption: A logical troubleshooting workflow for low incorporation.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristic Acid-13C Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor signal in Myristic acid-13C mass spectrometry analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the mass spectrometry analysis of 13C-labeled Myristic acid.
Question: Why am I observing a weak or no signal for this compound in my mass spectrum?
Answer: A poor signal for this compound can stem from several factors throughout the experimental workflow, from sample preparation to instrument settings.[1] A systematic troubleshooting approach is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Suboptimal Sample Preparation:
-
Inefficient Extraction: Fatty acids need to be efficiently extracted from the sample matrix. The choice of solvent is critical and depends on the sample type. For instance, a common method involves a chloroform/methanol mixture.[2] A second extraction step can significantly improve recovery rates.[2]
-
Incomplete Derivatization: Myristic acid, like other fatty acids, often requires derivatization to improve its volatility and ionization efficiency, especially for Gas Chromatography-Mass Spectrometry (GC-MS).[3] Incomplete reactions will result in a lower signal. Ensure that the derivatization agent is fresh and the reaction conditions (temperature, time) are optimal.
-
Sample Degradation: Ensure proper storage of samples and standards at -20°C under argon to prevent degradation.[4][5]
-
-
Inadequate Ionization:
-
Wrong Ionization Technique: The choice of ionization source significantly impacts signal intensity.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) is commonly used, but Atmospheric Pressure Chemical Ionization (APCI) might be more suitable for certain less polar molecules.
-
Ion Suppression/Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[2] To mitigate this, further sample cleanup using techniques like Solid-Phase Extraction (SPE) may be necessary.[2]
-
Mobile Phase Composition (LC-MS): The mobile phase composition can affect ionization efficiency. Adding modifiers like formic acid or ammonium acetate can improve protonation and signal in positive ion mode.
-
-
Improper Instrument Settings:
-
Incorrect Mass Range: Ensure the mass spectrometer is scanning the correct m/z range to detect the specific isotopologues of this compound and its derivatives.
-
Source Conditions: The temperature of the ion source and desolvation gas flow rates are critical parameters that need to be optimized for your specific analyte and flow rate.
-
Collision Energy (MS/MS): If performing tandem mass spectrometry, the collision energy needs to be optimized to achieve efficient fragmentation and produce a strong signal for the product ions.[6]
-
Question: How can I improve the ionization of this compound?
Answer: Enhancing the ionization of this compound is key to achieving a strong signal. Several strategies can be employed:
-
Derivatization: This is a highly effective method. Converting the carboxylic acid group to an ester or an amide can significantly improve ionization efficiency.
-
For GC-MS: Creating Fatty Acid Methyl Esters (FAMEs) or trimethylsilyl (TMS) esters increases volatility and thermal stability.[3][7]
-
For LC-MS: Derivatization with a permanently charged group, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can lead to a dramatic increase in sensitivity in positive ion mode ESI.[3]
-
-
Mobile Phase Additives (LC-MS):
-
Acidic Modifiers: Adding a small amount of formic acid or acetic acid to the mobile phase can promote the formation of [M+H]+ ions in positive ion mode.
-
Adduct Formation: In some cases, promoting the formation of adducts with sodium ([M+Na]+) or other cations can provide a more stable and abundant ion than the protonated molecule.
-
-
Choice of Ionization Source:
-
While ESI is widely used, consider APCI if you are working with less polar derivatives of myristic acid, as it can be more efficient for such compounds.
-
Question: I see many peaks in my blank runs. What could be the cause and how do I fix it?
Answer: Contamination is a common issue in mass spectrometry, leading to high background signals in blank runs.[8]
-
Sources of Contamination:
-
Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.[8] Contaminants can leach from plastic containers, so using glassware whenever possible is recommended.
-
Sample Preparation: Contamination can be introduced during sample handling. Thoroughly clean all glassware and use high-quality pipette tips.
-
Carryover: Previous samples can leave residues in the autosampler, injection port, or column.[8]
-
-
Solutions:
-
Run Blanks: Always run solvent blanks between samples to identify and monitor carryover.
-
Clean the System: If contamination is persistent, a thorough cleaning of the ion source, transfer line, and other components may be necessary.
-
Use High-Purity Materials: Switch to fresh, high-purity solvents and reagents.
-
Quantitative Data Summary
The expected signal intensity of this compound can vary significantly based on the sample matrix, concentration, derivatization method, and instrument sensitivity. The following table provides a general overview of expected performance characteristics.
| Parameter | GC-MS (as FAME) | LC-MS/MS (derivatized) |
| Typical Limit of Detection (LOD) | low ng to high pg on column | low pg to fg on column |
| Typical Limit of Quantification (LOQ) | high pg on column | pg to fg on column |
| Expected Signal-to-Noise (S/N) at LOQ | > 10 | > 10 |
| Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude |
Note: These are approximate values and will vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
1. Protocol for Fatty Acid Extraction and Derivatization to FAMEs for GC-MS Analysis
This protocol is adapted from standard methods for fatty acid analysis.
Materials:
-
Sample containing this compound
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Lipid Extraction (Bligh & Dyer Method):
-
To 1 part of your aqueous/semi-solid sample, add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 1.25 parts of chloroform and vortex again.
-
Add 1.25 parts of 0.9% NaCl solution and vortex for the final time.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
-
Derivatization to FAMEs:
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
2. Protocol for Derivatization with AMPP for Enhanced LC-MS/MS Sensitivity
This protocol is based on methods for charge-reversal derivatization to improve sensitivity.[3]
Materials:
-
Dried lipid extract containing this compound
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent
-
A coupling agent (e.g., EDC/NHS)
-
Organic solvent (e.g., Acetonitrile)
Procedure:
-
Reconstitute the dried lipid extract in a small volume of acetonitrile.
-
Add an excess of the AMPP reagent and the coupling agent.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
The reaction mixture can then be diluted and directly injected for LC-MS/MS analysis in positive ion mode.
Visualizations
Caption: A logical workflow for troubleshooting poor signal intensity in this compound mass spec analysis.
Caption: A generalized experimental workflow for the analysis of this compound from biological samples.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. zefsci.com [zefsci.com]
- 7. Myristic acid, TMS derivative [webbook.nist.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing Myristic Acid-13C Delivery to Adipose Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Myristic acid-13C to adipose tissue for metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used in metabolic research?
A1: this compound is a stable, non-radioactive isotope-labeled fatty acid. It is used as a tracer in metabolic studies to investigate the pathways of fatty acid uptake, storage, and metabolism in vivo and in vitro. By tracking the incorporation of the 13C label into various lipid pools, such as triglycerides in adipose tissue, researchers can quantify the dynamics of fatty acid trafficking and metabolism.
Q2: What is the most common method for in vivo delivery of this compound in animal models?
A2: Oral gavage is a widely used and effective method for delivering a precise dose of this compound in animal models, particularly mice and rats.[1][2][3] This technique ensures that the tracer enters the systemic circulation through the digestive system, mimicking the natural absorption of dietary fats.
Q3: What are the key analytical techniques used to measure this compound enrichment in adipose tissue?
A3: The primary analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] GC-MS is highly sensitive and allows for the precise quantification of 13C enrichment in fatty acid methyl esters derived from adipose tissue lipids.[6] 13C NMR can also be used to determine the position of the 13C label within the fatty acid molecule.[4]
Q4: What are the expected metabolic fates of this compound in adipocytes?
A4: Upon entering the adipocyte, this compound is rapidly activated to its acyl-CoA derivative, Myristoyl-CoA-13C. This activated form can then be esterified into various lipid species, with the majority being incorporated into triglycerides for storage within lipid droplets.[7] A smaller fraction may be involved in other metabolic processes, such as protein acylation or conversion to other fatty acids.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at optimizing this compound delivery to adipose tissue.
Issue 1: Low Enrichment of this compound in Adipose Tissue
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Tracer Dose | Increase the administered dose of this compound. | A higher initial dose can increase the circulating concentration of the tracer, leading to greater uptake by adipose tissue. |
| Poor Bioavailability/Solubility | Optimize the vehicle solution for oral gavage. Common vehicles include corn oil, olive oil, or a mixture with emulsifying agents like TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate). | Myristic acid is lipophilic and requires a suitable lipid-based carrier to enhance its absorption from the gastrointestinal tract.[8] |
| Rapid Metabolism of Myristic Acid | Shorten the time between tracer administration and tissue collection. | Myristic acid can be rapidly metabolized or elongated to other fatty acids, reducing its direct incorporation into adipose tissue triglycerides over longer periods.[9] |
| Competition with Other Fatty Acids | Ensure animals are in a fasted state before tracer administration. | Fasting reduces the circulating levels of other fatty acids, minimizing competition for uptake and esterification into adipose tissue. |
| Inefficient Adipocyte Uptake | Investigate the expression and function of fatty acid transporters in your experimental model. | Proteins like CD36 and Fatty Acid Transport Proteins (FATPs) are crucial for fatty acid uptake by adipocytes.[2][4] Altered function of these transporters can limit tracer incorporation. |
Issue 2: High Variability in 13C Enrichment Between Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage procedures to deliver a consistent volume to the stomach. | Improper gavage technique can lead to variable dosing and absorption. |
| Differences in Food Intake Prior to Fasting | Standardize the diet and feeding schedule of the animals before the experiment. | The composition of the diet prior to fasting can influence the baseline metabolic state and affect tracer metabolism. |
| Variations in Gastric Emptying and Intestinal Transit | Standardize the fasting period and minimize stress to the animals, as stress can affect gastrointestinal motility. | Differences in the rate at which the tracer moves through the digestive system can lead to variable absorption kinetics. |
| Biological Variation | Increase the number of animals per experimental group. | A larger sample size can help to account for natural biological variability between individual animals. |
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound via Oral Gavage in Mice
-
Animal Preparation:
-
House C57BL/6J mice under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Fast mice for 4-6 hours before the experiment to reduce circulating lipid levels.
-
-
Tracer Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., corn oil). A typical concentration is 10-20 mg/mL.
-
Warm the solution to 37°C and vortex thoroughly to ensure complete dissolution and homogeneity.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise dosing volume. A typical dose is 100-150 mg/kg body weight.
-
Administer the this compound solution using a 20-gauge, 1.5-inch curved gavage needle.
-
Gently restrain the mouse and insert the gavage needle along the upper palate, allowing the mouse to swallow the needle. Advance the needle into the esophagus and deliver the solution slowly.[1][2]
-
-
Sample Collection:
-
At a predetermined time point post-gavage (e.g., 2, 4, or 6 hours), euthanize the mice.
-
Immediately dissect the epididymal or subcutaneous adipose tissue depots and flash-freeze them in liquid nitrogen.
-
Store the tissue samples at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction and Analysis of this compound Enrichment
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of frozen adipose tissue (e.g., 50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide solution.
-
Heat the mixture at 80°C for 1 hour to saponify the triglycerides, releasing the fatty acids.
-
Acidify the solution with hydrochloric acid and extract the free fatty acids with hexane.
-
Evaporate the hexane and add boron trifluoride-methanol solution.
-
Heat at 60°C for 30 minutes to convert the fatty acids to fatty acid methyl esters (FAMEs).[10]
-
-
GC-MS Analysis:
-
Dissolve the FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a GC-MS system equipped with a capillary column suitable for FAME analysis.
-
Use selected ion monitoring (SIM) to monitor the ion fragments corresponding to unlabeled myristate and 13C-labeled myristate.
-
Calculate the 13C enrichment by determining the ratio of the peak area of the 13C-labeled myristate to the total peak area of myristate (labeled + unlabeled).
-
Quantitative Data Summary
The following tables provide representative data on fatty acid incorporation into adipose tissue triglycerides. Note that specific enrichment values for this compound can vary depending on the experimental conditions.
Table 1: Representative 13C-Fatty Acid Enrichment in Adipose Tissue Triglycerides After Oral Gavage in Mice
| Time Post-Gavage (hours) | Tracer | Dose (mg/kg) | Adipose Depot | 13C Atom Percent Excess (APE) |
| 2 | [U-13C]Palmitate | 150 | Epididymal | 1.5 ± 0.3 |
| 4 | [U-13C]Palmitate | 150 | Epididymal | 2.8 ± 0.5 |
| 6 | [U-13C]Palmitate | 150 | Epididymal | 3.5 ± 0.6 |
| 4 | [U-13C]Oleate | 150 | Subcutaneous | 3.1 ± 0.4 |
Data are presented as mean ± SD and are representative values compiled from typical fatty acid tracer studies. Actual results may vary.
Table 2: Factors Influencing this compound Incorporation into Adipose Tissue
| Factor | Condition 1 | 13C Enrichment (Relative) | Condition 2 | 13C Enrichment (Relative) |
| Fasting State | Fed | Lower | Fasted (4-6h) | Higher |
| Vehicle | Saline | Very Low | Corn Oil | Higher |
| Time Course | 1 hour | Lower | 4 hours | Higher |
| Adipose Depot | Visceral | Varies | Subcutaneous | Varies |
Visualizations
Caption: Fatty acid uptake and esterification pathway in adipocytes.
Caption: Experimental workflow for in vivo this compound tracing.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Initiated Activity Metabolomics Identifies Myristoylglycine as a Potent Endogenous Metabolite for Human Brown Fat Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]
- 8. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ckisotopes.com [ckisotopes.com]
How to correct for natural 13C abundance in tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the natural abundance of 13C in tracer studies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance in tracer studies?
A1: Carbon naturally exists as a mixture of isotopes, primarily 12C ( ~98.9%) and 13C (~1.1%).[1] In mass spectrometry, this natural 13C contributes to the mass isotopologue distribution (MID), creating M+1, M+2, etc., peaks even in unlabeled compounds.[2] In stable isotope tracing experiments, where a 13C-labeled substrate is intentionally introduced, it is crucial to distinguish between the 13C enrichment from the tracer and the 13C that is naturally present.[1][2] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3][4]
Q2: What is a mass isotopologue distribution (MID) and how does natural abundance affect it?
A2: A mass isotopologue distribution (MID) represents the relative abundances of all the mass isotopomers of a molecule.[1] A molecule with 'n' carbon atoms can have n+1 mass isotopomers (M+0, M+1, M+2, ..., M+n), where M+0 is the monoisotopic peak containing only 12C atoms, and M+1 contains one 13C atom, and so on.[1] For example, an unlabeled metabolite like NAD+ (C21H27N7O14P2) can have a significant M+1 peak (around 19%) and M+2 peak (around 2.8%) just due to the natural abundance of 13C and other heavy isotopes like 18O.[5]
Q3: What are the essential inputs for an accurate natural 13C abundance correction?
A3: To perform an accurate correction, you will need the following:
-
Correct Molecular Formula: The complete and accurate molecular formula of the analyte, including any derivatizing agents, is critical for calculating the theoretical natural isotope distribution.[2]
-
Measured Mass Isotopologue Distribution (MID): This is the raw intensity data for each mass isotopologue (M+0, M+1, M+2, etc.) of your analyte from the mass spectrometer.[2]
-
Tracer Isotopic Purity: Commercially available 13C-labeled tracers are not 100% pure and contain a small fraction of 12C. This information is crucial for accurate correction.[2][3][4]
-
Instrument Mass Resolution: The mass resolution of the spectrometer can influence the correction algorithm, especially for high-resolution instruments that can resolve different isotopologues.[2][5]
Troubleshooting Guide
Q4: I have corrected my data, but some of the abundance values are negative. What does this mean and how should I handle it?
A4: Negative abundance values after correction are a common issue that can arise from several factors:[2]
-
Low Signal Intensity or Missing Peaks: If the signal for a particular isotopologue is very low or absent in the raw data, the correction algorithm might yield a negative value.
-
Incorrect Molecular Formula: An error in the molecular formula will lead to an incorrect theoretical natural abundance distribution, causing errors in the correction.
-
Background Interference: Co-eluting species or high background noise can distort the measured MID.[2]
-
Incorrect Peak Integration: Inaccurate integration of the isotopologue peaks will lead to an incorrect input for the correction.[2]
Troubleshooting Steps:
-
Verify Peak Integration: Manually inspect the peak integration for all isotopologues of the metabolite to ensure accuracy.
-
Check for Background Interference: Examine the chromatogram for co-eluting peaks. If present, try to improve the chromatographic separation or use background subtraction tools in your software.[2]
-
Confirm Molecular Formula: Double-check the molecular formula of your metabolite, including any chemical modifications from sample preparation.
-
Assess Signal-to-Noise Ratio: For low-intensity peaks, consider if the signal is reliable. It may be necessary to exclude very low-abundance isotopologues from the analysis.
Q5: The corrected enrichment values seem unexpectedly high or low. What could be the cause?
A5: Inaccurate enrichment values after correction can stem from several sources:
-
Incorrect Tracer Purity: Using an incorrect value for the isotopic purity of your 13C tracer will directly impact the calculated enrichment. Always use the purity value provided by the manufacturer for the specific lot of the tracer you are using.
-
Metabolic Steady State: Isotope tracer studies often assume that the metabolic system is at a steady state. If the system is not at steady state, the labeling patterns may not reflect the true metabolic fluxes.
-
Incomplete Correction: Ensure that your correction method accounts for all naturally occurring isotopes in the molecule (not just carbon, but also oxygen, nitrogen, etc., if they contribute to the measured mass).[6][7]
-
Software and Algorithm Choice: Different software packages may use slightly different algorithms for correction. It's important to understand the assumptions of the software you are using.[1]
Data Presentation
Table 1: Natural Abundance of Key Isotopes in Metabolomics
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.985 |
| 2H (D) | 0.015 | |
| Nitrogen | 14N | 99.634 |
| 15N | 0.366 | |
| Oxygen | 16O | 99.762 |
| 17O | 0.038 | |
| 18O | 0.200 | |
| Sulfur | 32S | 95.02 |
| 33S | 0.75 | |
| 34S | 4.21 |
Note: These are approximate average abundances and can vary slightly.
Table 2: Comparison of Software for Natural Abundance Correction
| Software | Language | Key Features | Reference |
| AccuCor | R | Supports 13C, 2H, and 15N; designed for high-resolution MS data. | [8][9] |
| IsoCor | Python | Corrects for tracer impurity; supports various tracer isotopes. | [4][10] |
| IsoCorrectoR | R | Corrects for natural abundance and tracer impurity; handles MS and MS/MS data. | [3][10] |
| PICor | Python | Corrects for multiple isotopes (e.g., 13C and 15N); applicable to metabolomics and proteomics. | [11] |
Experimental Protocols
Protocol 1: General Workflow for 13C Natural Abundance Correction
This protocol outlines the key steps from data acquisition to corrected data for a typical 13C labeling experiment.
-
Sample Preparation:
-
Culture cells in media containing the 13C-labeled substrate.
-
Include an unlabeled control group cultured with the corresponding 12C substrate. This will be used to determine the natural isotopologue distribution.
-
Harvest cells and extract metabolites.
-
-
Mass Spectrometry Analysis:
-
Data Extraction:
-
Process the raw mass spectrometry data using the instrument's software or a third-party tool.
-
Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for your metabolites of interest.[2]
-
-
Natural Abundance Correction:
-
Use a dedicated software tool (e.g., AccuCor, IsoCor) for the correction.
-
Input the following information into the software:
-
The measured MIDs for each metabolite.
-
The correct molecular formula for each metabolite.
-
The isotopic purity of the 13C tracer.
-
-
The software will output the corrected MIDs, which represent the true tracer enrichment.
-
Visualizations
Caption: Workflow for 13C natural abundance correction.
Caption: Conceptual representation of the correction matrix method.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GitHub - XiaoyangSu/AccuCor [github.com]
- 9. cran.r-project.org [cran.r-project.org]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Myristic acid-13C for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing and using Myristic acid-13C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in cell culture media?
Myristic acid, including its 13C-labeled form, is a long-chain saturated fatty acid. Its long hydrocarbon tail makes it highly hydrophobic and thus poorly soluble in aqueous solutions like cell culture media.[1][2] Direct addition to your media will likely result in precipitation or the formation of micelles, leading to non-homogenous concentrations and potentially inaccurate experimental results.[1]
Q2: What is the recommended method for preparing this compound for cell culture?
The most widely recommended and biologically relevant method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA).[3][4] This process mimics the natural transport of fatty acids in the bloodstream and significantly improves their solubility and bioavailability to the cells in culture.[4][5]
Q3: Can I use an organic solvent to dissolve this compound directly into my culture media?
While organic solvents like ethanol or DMSO can dissolve myristic acid, adding this stock solution directly to your media is not recommended.[6][7] The solvent will be diluted, causing the fatty acid to precipitate out of the solution.[1] Furthermore, many organic solvents can be toxic to cells, even at low concentrations.[8][9] If a solvent is used to create the initial stock, it should be part of a protocol to conjugate the fatty acid to BSA.[3][4]
Q4: Will the 13C isotope label affect the solubility of myristic acid?
No, the stable 13C isotope label does not significantly alter the physicochemical properties of the myristic acid molecule. Therefore, its solubility and the methods to improve it are the same as for unlabeled myristic acid.[10][11]
Q5: What is a typical final concentration of this compound to use in cell culture?
Final concentrations can vary depending on the cell type and experimental goals. However, protocols for fatty acid-BSA complexes often describe final concentrations ranging from 0.125 mM to 0.5 mM.[3][12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate or cloudiness forms in the cell culture medium after adding this compound. | Direct addition of myristic acid or a solvent stock into the aqueous medium.[1][13][14] | Prepare a this compound-BSA complex. Follow the detailed experimental protocol provided below. |
| The molar ratio of myristic acid to BSA is too high, exceeding the binding capacity of the albumin.[4] | Ensure you are using an appropriate molar ratio. Ratios between 2:1 and 6:1 (fatty acid:BSA) are common.[15][16] | |
| The temperature of the BSA solution was too low during the addition of the fatty acid stock. | Gently warm the BSA solution to 37°C before and during the addition of the myristic acid stock to facilitate conjugation.[16][17] | |
| Cells are showing signs of toxicity (e.g., poor morphology, detachment, death). | The final concentration of the organic solvent (e.g., ethanol, DMSO) used to prepare the stock solution is too high in the final culture medium.[8][18] | Ensure the final solvent concentration is minimal, typically below 0.5%.[8][9] When preparing the BSA complex, the high dilution factor should result in a negligible and non-toxic solvent concentration. |
| The concentration of "free" or unbound myristic acid is too high, leading to lipotoxicity.[4] | Use fatty acid-free BSA to ensure maximal binding capacity. Prepare the complex carefully to avoid excess unbound fatty acid. Consider lowering the total myristic acid concentration. | |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound, leading to variable concentrations in the culture wells. | Visually inspect your prepared this compound-BSA solution for any cloudiness or precipitate before use.[17] If it is not clear, it should be remade. Sterile filter the complex before adding it to the culture medium.[3][4] |
Quantitative Data Summary
| Parameter | Solvent/Carrier | Concentration | Reference |
| Myristic Acid Solubility | Ethanol | ~15 mg/mL | [6] |
| Myristic Acid Solubility | DMSO | ~12 mg/mL | [6] |
| Typical Fatty Acid Stock Solution | Ethanol | 150 mM | [3][4] |
| Typical Final Working Concentration | BSA-complexed in Media | 0.125 mM - 0.5 mM | [3][12] |
| Recommended Final Solvent Concentration | Ethanol or DMSO in Media | < 0.5% (v/v) | [8][18] |
Experimental Protocol: Preparation of this compound-BSA Complex
This protocol describes the preparation of a sterile this compound solution complexed with fatty acid-free BSA for use in cell culture.
Materials:
-
This compound powder
-
200 proof ethanol
-
Fatty acid-free BSA powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (without serum)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and glassware
-
Water bath or incubator at 37°C and 65°C
Procedure:
-
Prepare a 150 mM this compound Stock Solution:
-
Calculate the mass of this compound needed. The molecular weight of Myristic acid is approximately 228.37 g/mol ; the 13C version will be slightly higher depending on the number of labeled carbons. Use the molecular weight provided by the manufacturer.
-
In a sterile glass tube, dissolve the this compound powder in 200 proof ethanol to a final concentration of 150 mM.
-
Warm the solution at 65°C and vortex periodically until the powder is completely dissolved.[3]
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Under sterile conditions, dissolve the fatty acid-free BSA powder in sterile PBS or serum-free culture medium to a final concentration of 10% (e.g., 1 g of BSA in 10 mL of PBS).
-
Gently mix until the BSA is fully dissolved. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Warm the BSA solution in a 37°C water bath for at least 30 minutes.[3][16]
-
-
Complex this compound with BSA:
-
While gently swirling or stirring the warm 10% BSA solution, add the 150 mM this compound stock solution dropwise. A common molar ratio is 5:1 (fatty acid:BSA).
-
The solution may briefly appear cloudy upon addition of the fatty acid but should clear as the complex forms.[17]
-
Once all the fatty acid stock is added, cap the tube and incubate the mixture in a 37°C water bath for at least 1 hour, with occasional gentle swirling to ensure complete conjugation.[3][16]
-
-
Sterilization and Storage:
-
Application to Cell Culture:
-
Thaw the frozen aliquots at 37°C if necessary.
-
Dilute the complex into your complete cell culture medium to achieve the desired final concentration of this compound.
-
Always include a vehicle control in your experiments, which would be a BSA solution prepared with the same amount of ethanol used for the fatty acid stock but without the myristic acid.[3]
-
Visualizations
Caption: Workflow for preparing this compound-BSA complex for cell culture.
Caption: Troubleshooting logic for this compound precipitation in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. wklab.org [wklab.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Addressing cytotoxicity of fatty acid tracers in vitro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fatty acid tracers in vitro. It focuses on identifying and mitigating cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after treatment with a fatty acid tracer?
A1: Cell death following fatty acid treatment, often termed lipotoxicity, can stem from several factors. Saturated fatty acids like palmitate are known to induce cellular stress pathways, leading to apoptosis.[1][2][3] Key causes include:
-
Improper complexing: Free, unbound fatty acids are highly toxic to cells. It is crucial to properly complex them with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[4][5][6]
-
High concentration: The concentration of the fatty acid may exceed the tolerable limit for your specific cell type.
-
Solvent toxicity: Solvents used to dissolve fatty acids, such as ethanol or DMSO, can be toxic to cells, even at low final concentrations.[4][7]
-
Extended incubation time: Prolonged exposure can exacerbate cytotoxic effects.[4][6]
-
Type of fatty acid: Saturated fatty acids (e.g., palmitate) are generally more cytotoxic than unsaturated fatty acids (e.g., oleate).[5][8]
Q2: What is the best way to prepare fatty acid solutions for cell culture?
A2: The most reliable method is to complex the fatty acid with fatty acid-free BSA. This mimics the physiological transport of fatty acids in vivo and minimizes the toxicity of unbound fatty acids.[4] The process generally involves dissolving the fatty acid (often as a sodium salt) in a vehicle like ethanol or by heating, and then incubating it with a BSA solution before adding it to the culture medium.[9] The molar ratio of fatty acid to BSA is a critical parameter that influences the concentration of unbound, bioactive fatty acid.[5][6]
Q3: What is a typical starting concentration for palmitate or oleate in vitro?
A3: Starting concentrations can vary significantly depending on the cell line and experimental goals. However, a common range for in vitro lipotoxicity studies is between 0.1 mM and 0.5 mM.[10][11] It is always recommended to perform a dose-response curve to determine the optimal, non-lethal concentration for your specific experimental setup.
Q4: Can the fluorescent tag (e.g., BODIPY) on a fatty acid tracer be toxic?
A4: While the fatty acid moiety is the primary driver of lipotoxicity, the fluorescent tag itself can sometimes contribute to cytotoxicity, especially at high concentrations or after metabolic processing by the cell. BODIPY-labeled fatty acids are widely used as surrogates for native fatty acids and are generally considered safe at typical imaging concentrations (e.g., 5 µM).[12][13][14] However, it is crucial to run appropriate controls, including a vehicle control and the fluorescent dye alone if possible, to rule out artifacts.
Q5: How can I measure cytotoxicity in my fatty acid-treated cells?
A5: Several assays can quantify cell viability and cytotoxicity. Common methods include:
-
Metabolic Assays: Tetrazolium-based assays like MTT, MTS, and XTT measure mitochondrial reductase activity in viable cells.[15][16]
-
ATP Assays: The amount of ATP in a cell population correlates directly with the number of viable cells.[15]
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays measure membrane damage by detecting LDH released from dead cells into the culture medium.
-
Apoptosis Assays: Methods like Annexin V staining or Caspase-3 activity assays can specifically detect programmed cell death.[1][17]
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with fatty acid tracers.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death across all treated wells (including low concentrations) | 1. Improper FA:BSA Conjugation: Unbound fatty acids are highly toxic.[4][5] 2. Solvent Toxicity: The final concentration of the solvent (e.g., ethanol, DMSO) is too high.[4] 3. Contaminated Reagents: BSA or fatty acid stocks may be contaminated. | 1. Optimize FA-BSA Protocol: Follow a validated protocol for conjugating fatty acids to BSA (see Protocol P1). Ensure the fatty acid is fully dissolved and complexed. 2. Reduce Solvent Concentration: Ensure the final solvent concentration in the culture medium is minimal (e.g., <0.1% for ethanol).[5] Run a solvent-only vehicle control. 3. Use High-Quality Reagents: Use fresh, high-purity, fatty acid-free BSA and sterile-filtered fatty acid stock solutions. |
| Inconsistent results between experiments | 1. Variable FA:BSA Molar Ratio: Small changes in the ratio can alter the concentration of unbound, active fatty acid.[6] 2. Serum in Media: The presence and percentage of serum (e.g., FBS) in the final treatment medium can alter the effective FA:BSA ratio.[18] 3. Fatty Acid Oxidation: Fatty acid stocks may degrade over time. | 1. Maintain a Consistent Ratio: Carefully calculate and maintain a consistent molar ratio of fatty acid to BSA for all experiments. 2. Standardize Media Conditions: Use a consistent, low-serum or serum-free medium for all treatments. If serum is required, keep its concentration constant.[5] 3. Aliquot and Store Properly: Store fatty acid stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| No fatty acid uptake or biological effect observed | 1. Incorrect Fluorescent Tracer: The chosen tracer may not be a suitable substrate for the transporters in your cell type. 2. Low Concentration: The fatty acid concentration may be too low to elicit a response. 3. Sub-optimal Incubation Time: The treatment duration may be too short.[19][20] | 1. Validate Tracer: Use a well-characterized tracer like BODIPY FL C12 or C16.[12][21] 2. Perform Dose-Response: Test a range of concentrations to find the effective dose for your cell model. 3. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment window. |
| Precipitate forms in the culture medium | 1. Poor Solubility: The fatty acid has come out of solution. This is common with saturated fatty acids at high concentrations. 2. Incorrect pH or Temperature: The pH or temperature of the medium is not optimal for solubility. | 1. Re-evaluate Preparation: Ensure the fatty acid is fully dissolved (heating may be required) and complexed with BSA before adding to the medium.[9] Do not exceed the solubility limit. 2. Check Medium Conditions: Ensure the final medium is at 37°C and physiological pH (~7.4) after adding the FA-BSA complex. |
Key Experimental Protocols
Protocol P1: Preparation of Palmitate-BSA Conjugate (5:1 Molar Ratio)
This protocol describes the preparation of a 5 mM palmitate stock solution complexed with 1 mM BSA, which can be further diluted in culture media.
Materials:
-
Sodium Palmitate (MW ~278.4 g/mol )
-
Fatty Acid-Free BSA (MW ~66,500 g/mol )
-
100% Ethanol
-
Sterile MilliQ Water
-
Sterile 150 mM NaCl solution
-
0.22 µm sterile filter
Procedure:
-
Prepare 150 mM Palmitate Stock in Ethanol:
-
Weigh 41.8 mg of sodium palmitate and dissolve it in 1 mL of 100% ethanol.
-
Heat at 65-70°C until fully dissolved. Vortex periodically. This is your ethanolic stock.[22]
-
-
Prepare 10% (w/v) BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile 150 mM NaCl.
-
Warm to 37°C to aid dissolution. Do not heat above 40°C.[9]
-
Sterile filter the solution using a 0.22 µm filter.
-
-
Complex Palmitate with BSA:
-
Pre-warm the 10% BSA solution to 37°C.
-
While stirring the BSA solution gently, slowly add the required volume of the 150 mM ethanolic palmitate stock. For a 5:1 molar ratio to create a 5 mM Palmitate / 1 mM BSA solution, you would add the appropriate volume of palmitate stock to the BSA solution.
-
Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexing.[22][9]
-
-
Final Preparation and Storage:
-
The resulting solution is a stock of BSA-conjugated palmitate. This can be diluted directly into your cell culture medium to achieve the desired final concentration.
-
For a vehicle control, prepare a BSA solution containing the same final concentration of ethanol used for the palmitate stock.[22]
-
Store the complexed stock in sterile aliquots at -20°C for up to one month.[9]
-
Protocol P2: Assessing Cell Viability with MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
Fatty acid-BSA conjugate and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with medium containing various concentrations of the fatty acid-BSA conjugate or the vehicle control. Include untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for Formazan Formation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals completely.
-
Measure Absorbance: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Workflows
Caption: Key pathways in saturated fatty acid-induced lipotoxicity.[1][17][23][24]
Caption: A logical workflow for troubleshooting fatty acid tracer cytotoxicity.
Caption: Standard experimental workflow for in vitro fatty acid treatment.
References
- 1. Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells | PLOS One [journals.plos.org]
- 2. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fatty Acid-Induced Lipotoxicity in Pancreatic Beta-Cells During Development of Type 2 Diabetes [frontiersin.org]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wklab.org [wklab.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 12. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid accumulation impairs natural killer cell cytotoxicity and tumor control in the postoperative period - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mitochondrial reactive oxygen species (ROS) inhibition ameliorates palmitate-induced INS-1 beta cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty Acid Modification of the Anticancer Peptide LVTX-9 to Enhance Its Cytotoxicity against Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Palmitate-induced ER stress and inhibition of protein synthesis in cultured myotubes does not require Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Normalization strategies for Myristic acid-13C metabolomics data
Welcome to the Technical Support Center for Myristic Acid-13C Metabolomics Data Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of normalization and data analysis in stable isotope tracing experiments involving 13C-labeled myristic acid.
Troubleshooting Guides
This section addresses specific problems that you may encounter during your metabolomics experiments with 13C-myristic acid.
Issue 1: High Variability in Quality Control (QC) Samples
Question: I am observing high variability (Coefficient of Variation > 20%) in my pooled QC samples for 13C-labeled myristic acid and its downstream metabolites. What could be the cause and how can I fix it?
Answer:
High variability in QC samples indicates a lack of analytical reproducibility, which can obscure true biological variations.[1] Here are the potential causes and solutions:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, evaporation, and reconstitution steps can introduce significant variability.
-
Solution: Ensure your sample preparation protocol is standardized and executed consistently for all samples.[2] Consider using an automated liquid handler for repetitive tasks. The use of a 13C-labeled internal standard, added at the very beginning of your sample preparation, can help correct for inconsistencies in extraction.[3]
-
-
Instrumental Drift: Over a long analytical run, the performance of the LC-MS system can drift, leading to changes in retention time and signal intensity.[1]
-
Solution:
-
System Equilibration: Before starting the analytical run, ensure the LC-MS system is properly equilibrated. This can be achieved by injecting several blank and QC samples until stable performance is observed.[1]
-
Randomize Sample Injection Order: Randomizing the injection sequence of your samples helps to distribute the effect of instrument drift across all experimental groups, preventing it from being confounded with a specific biological condition.[2]
-
Interspersed QC Injections: Inject pooled QC samples at regular intervals (e.g., every 8-10 experimental samples) throughout the analytical run.[2] The data from these QC samples can be used for downstream data correction algorithms to account for signal drift.[1]
-
-
-
Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of your target analytes, leading to variability.[4]
-
Solution: The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the most effective way to correct for matrix effects.[3] For 13C-myristic acid analysis, a deuterated myristic acid could serve as a suitable internal standard.
-
Issue 2: Inconsistent or Low 13C Label Incorporation
Question: My data shows very low or inconsistent incorporation of the 13C label from myristic acid into downstream metabolites. What are the possible reasons for this?
Answer:
Low or inconsistent 13C label incorporation can be due to both biological and technical factors.
-
Biological Factors:
-
Slow Metabolic Flux: The metabolic pathway you are investigating may have a slow turnover rate, requiring a longer incubation time with the 13C-myristic acid to see significant label incorporation.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific biological system.[5]
-
-
Alternative Metabolic Pathways: Cells might be utilizing other carbon sources in the medium, diluting the 13C-label from myristic acid.
-
Solution: Ensure that the experimental medium conditions are appropriate to favor the uptake and metabolism of myristic acid. You may need to reduce the concentration of other potential carbon sources if your experimental design allows.
-
-
-
Technical Factors:
-
Tracer Purity and Concentration: The purity of the 13C-myristic acid and its final concentration in the culture medium are critical.
-
Solution: Verify the chemical and isotopic purity of your tracer. Ensure accurate preparation of the dosing solution.[6]
-
-
Sample Handling and Extraction: The labeled metabolites might be unstable and degrade during sample collection and extraction.
-
Solution: Quench metabolism rapidly, for example, by using liquid nitrogen, and use extraction protocols optimized for lipids.[7]
-
-
Frequently Asked Questions (FAQs)
Data Normalization
Q1: What is data normalization and why is it crucial for 13C-myristic acid metabolomics data?
A1: Data normalization is a critical step in metabolomics data processing that aims to reduce unwanted systematic variation, such as differences in sample loading, instrument sensitivity, or extraction efficiency, while preserving true biological variation.[8][9] Without proper normalization, these technical variations can lead to erroneous results and incorrect biological interpretations.[8]
Q2: What are the common normalization strategies for metabolomics data?
A2: Normalization strategies can be broadly categorized as sample-based and data-based.[8] Some common methods are summarized in the table below.
| Normalization Strategy | Description | Advantages | Disadvantages |
| Internal Standard (IS) Normalization | The intensity of each metabolite is divided by the intensity of a single or multiple internal standards added to each sample.[10] | Corrects for sample-specific variations in extraction, matrix effects, and instrument response.[3] | The choice of internal standard is critical and may not behave identically to all metabolites.[10] |
| Total Ion Current (TIC) Normalization | The intensity of each metabolite is divided by the sum of the intensities of all detected peaks in that sample.[11] | Simple to implement. | Can be heavily influenced by a few highly abundant metabolites and assumes that the majority of metabolites do not change between samples.[11] |
| Median Normalization | The intensity of each metabolite is divided by the median intensity of all metabolites in that sample. | More robust to outliers than TIC normalization. | Similar to TIC, it assumes that a large portion of metabolite levels are constant across samples. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the quotients of the metabolite intensities of a sample and a reference spectrum (often the median spectrum).[12] | Effective in correcting for dilution effects and is robust to a significant number of changing metabolites. | Can be complex to implement. |
| Locally Estimated Scatterplot Smoothing (LOESS) Normalization | A regression-based method that fits a local polynomial to the data to correct for intensity-dependent trends.[12] | Can correct for non-linear biases in the data. | Computationally intensive. |
Q3: What is the best normalization strategy for 13C-myristic acid metabolomics data?
A3: The use of a stable isotope-labeled internal standard is considered the gold standard for normalization in targeted metabolomics and stable isotope tracing studies.[3] For analyzing 13C-myristic acid and its labeled products, the ideal internal standard would be a deuterated version of myristic acid or other fatty acids that are not expected to be present endogenously in the sample. This approach provides the most accurate correction for analytical variability from sample preparation to data acquisition.[3] If a suitable internal standard is not available, other methods like PQN or LOESS can be effective alternatives.[12]
Experimental Design and Protocols
Q4: Can you provide a general experimental workflow for a 13C-myristic acid tracing experiment?
A4: A typical workflow involves several key steps, from cell culture to data analysis.
Q5: How is 13C-myristic acid metabolized in cells?
A5: Myristic acid, a 14-carbon saturated fatty acid, is first activated to myristoyl-CoA.[13] This activated form can then enter several metabolic pathways. A primary fate is β-oxidation within the mitochondria, where it is broken down into acetyl-CoA units. These 13C-labeled acetyl-CoA molecules can then enter the TCA cycle to be used for energy production or serve as building blocks for the synthesis of other molecules.[14] Myristic acid can also be incorporated into complex lipids like sphingolipids and glycerophospholipids or used in protein N-myristoylation.[15]
References
- 1. futurelearn.com [futurelearn.com]
- 2. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. LIPID MAPS [lipidmaps.org]
- 14. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Myristic acid-13C
Welcome to the technical support center for Myristic acid-13C. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of myristic acid, a 14-carbon saturated fatty acid. The carbon-13 isotope allows for the tracing of myristic acid in various biological processes without the use of radioactivity. Its primary applications are in lipidomics, metabolism, and metabolomics research.[1] It is commonly used as a tracer in metabolic flux analysis and as an internal standard for quantification of myristic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[2] It is stable for at least four years under these conditions.[2] Some suppliers recommend storing the solid material at room temperature, away from light and moisture.[1] Always refer to the manufacturer's specific recommendations provided with the product.
Q3: How should I handle this compound safely in the laboratory?
This compound is a chemical substance and should be handled with appropriate laboratory safety precautions. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure you work in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[2] It is sparingly soluble in aqueous buffers. The solubility in common organic solvents is summarized in the table below.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 229.36 g/mol | [1] |
| Chemical Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
| Solubility in DMF | 15 mg/mL | [2] |
| Solubility in DMSO | 12 mg/mL | [2] |
| Solubility in Ethanol | 15 mg/mL | [2] |
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Poor Solubility in Aqueous Buffers
-
Problem: this compound is not dissolving in my aqueous experimental buffer.
-
Cause: Myristic acid is a long-chain fatty acid with very low solubility in water.
-
Solution:
-
Prepare a stock solution: Dissolve the this compound in an organic solvent like ethanol or DMSO at a high concentration.
-
Serial dilution: Add the stock solution to your aqueous buffer in a stepwise manner while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.1%) to avoid cellular toxicity.
-
Use of a carrier protein: For cell culture experiments, this compound can be complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate cellular uptake.
-
Issue 2: Low Incorporation into Cultured Cells
-
Problem: After metabolic labeling, I am observing low incorporation of the 13C label into my proteins of interest.
-
Cause:
-
Insufficient incubation time.
-
Low concentration of this compound in the medium.
-
Cellular metabolism and dilution of the labeled pool with endogenous myristic acid.
-
Poor cellular uptake.
-
-
Solution:
-
Optimize incubation time: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental goals.
-
Increase concentration: Titrate the concentration of this compound in the culture medium. Be mindful of potential cytotoxic effects at very high concentrations.
-
Use fatty acid-depleted serum: Culture cells in a medium supplemented with fatty acid-depleted serum to reduce the pool of unlabeled myristic acid.
-
Enhance uptake with BSA: As mentioned above, complexing this compound with fatty acid-free BSA can improve its delivery into cells.
-
Issue 3: Unexpected Results in Mass Spectrometry (MS) Analysis
-
Problem: The mass spectrum of my labeled protein shows unexpected peaks or a complex isotopic pattern.
-
Cause:
-
Metabolic conversion of this compound.
-
Incomplete labeling.
-
Presence of contaminants.
-
-
Solution:
-
Consider metabolic pathways: Myristic acid can be elongated or otherwise modified by cellular enzymes. Be aware of potential metabolic products that could also be labeled.
-
Confirm complete labeling: Ensure that the labeling period is sufficient for steady-state incorporation.
-
Purify your sample: Thoroughly purify your protein of interest to remove any contaminating proteins or small molecules that might interfere with the MS analysis.
-
Analyze a negative control: Run an unlabeled control sample to identify background peaks.
-
Experimental Protocols
Metabolic Labeling of Mammalian Cells with this compound
This protocol provides a general workflow for labeling proteins in cultured mammalian cells with this compound for subsequent analysis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cultured mammalian cells
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay or other protein quantification method
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO or ethanol to a stock concentration of 10-50 mM.
-
Store the stock solution at -20°C.
-
-
Preparation of this compound/BSA Complex:
-
Warm a 10% (w/v) solution of fatty acid-free BSA in PBS to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 4:1 (Myristic acid:BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterile-filter the complex through a 0.22 µm filter.
-
-
Metabolic Labeling:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add fresh cell culture medium containing the desired final concentration of the this compound/BSA complex (e.g., 10-100 µM this compound).
-
Incubate the cells for the desired labeling period (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Downstream Analysis:
-
The protein extract is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, and mass spectrometry.
-
Visualizations
Caption: A general experimental workflow for metabolic labeling of mammalian cells with this compound.
Caption: The N-myristoylation signaling pathway, a key process for protein localization and function.[3][4][5][6][7]
References
- 1. Myristic acid (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristoylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Fatty Acid Synthase (FASN) Activity: A Comparative Guide to 13C-Myristic Acid and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for validating the activity of fatty acid synthase (FASN), a critical enzyme in cellular lipogenesis and a key target in drug development for cancer and metabolic diseases. We will delve into the specifics of utilizing stable isotope-labeled substrates, such as the precursors to 13C-myristic acid, and compare this modern technique with established alternative assays. Supporting experimental data, detailed protocols, and visual workflows are provided to aid researchers in selecting the most appropriate method for their needs.
Comparison of FASN Activity Assay Methodologies
The selection of an appropriate assay for determining FASN activity is contingent on the specific requirements of the experiment, such as the need for direct product measurement, sensitivity, and the ability to analyze crude lysates versus purified enzymes. Below is a summary of the key quantitative parameters for the most common FASN activity assays.
| Parameter | Stable Isotope (e.g., 13C) Incorporation with Mass Spectrometry | NADPH Spectrophotometric Assay | Radiometric Assay (e.g., [14C]acetyl-CoA) |
| Principle | Direct measurement of the incorporation of labeled precursors (e.g., 13C-acetyl-CoA, 13C-malonyl-CoA) into fatty acid products. | Indirect measurement of FASN activity by monitoring the decrease in absorbance at 340 nm as NADPH is consumed. | Direct measurement of the incorporation of a radiolabeled substrate (e.g., [14C]acetyl-CoA) into the final fatty acid product. |
| Specificity | High. Directly measures the end-product, allowing for the quantification of specific fatty acids like myristic and palmitic acid.[1][2][3] | Low. Can be affected by any process that oxidizes NADPH, leading to potential overestimation of FASN activity.[3] | High. Directly measures the incorporation of the radiolabel into the fatty acid product. |
| Sensitivity | Very high (femtomole level).[1] | Moderate. | High, dependent on the specific activity of the radiolabel. |
| Throughput | Lower, due to sample preparation and mass spectrometry analysis time. | High. Amenable to 96-well plate format for rapid screening.[4][5] | Moderate. Requires scintillation counting. |
| Quantitative Data Example | Specific activity for 13C16-palmitate synthesis: ~102 nmol/min/mg of recombinant FASN.[1] | Specific activity (converted from NADPH consumption): ~110 nmol/min/mg of recombinant FASN.[1] | Specific activity for palmitic acid synthesis: ~400 pmol/mg/min in crude liver extract.[6] |
| Advantages | - Direct and highly specific measurement.- Can determine the chain-length specificity of FASN.- Not affected by other NADPH-consuming enzymes in crude lysates.[1] | - Simple, rapid, and cost-effective.- Widely established method.- Suitable for high-throughput screening.[4][5] | - Direct and sensitive measurement.- Well-established technique. |
| Disadvantages | - Requires specialized equipment (GC-MS or LC-MS).- More complex sample preparation.- Lower throughput. | - Indirect measurement.- Prone to interference from other enzymes in crude lysates.[3] | - Requires handling of radioactive materials and associated safety precautions.- Generates radioactive waste. |
Experimental Protocols
Stable Isotope (13C) Incorporation Assay with GC-MS
This method directly quantifies the products of FASN, including 13C-myristic acid and 13C-palmitic acid, by tracing the incorporation of 13C-labeled precursors.
Materials:
-
FASN source (purified enzyme or crude tissue lysate)
-
FASN assay buffer (0.1 M potassium phosphate pH 6.6, 1.0 mM DTT, 1.0 mM EDTA)
-
1,2-[13C]2-acetyl-CoA
-
1,2,3-[13C]3-malonyl-CoA
-
NADPH
-
Methanol (ice-cold)
-
1.0 M HCl
-
Internal standard (e.g., [13C]4-palmitate)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
Organic solvent for extraction (e.g., hexane)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the FASN assay buffer, 40 µM [13C]2-acetyl-CoA, 180 µM NADPH, and the FASN enzyme source (e.g., 2 µg) at 37°C for 2 minutes.
-
Initiation: Start the reaction by adding 110 µM [13C]3-malonyl-CoA and mix gently.
-
Incubation: Incubate at 37°C for a defined period (e.g., 1-15 minutes, within the linear range of the reaction).
-
Quenching: Stop the reaction by adding 2 volumes of ice-cold methanol.
-
Acidification: Acidify the mixture with 40 µL of 1.0 M HCl to a pH of approximately 3.5.
-
Extraction: Add an internal standard and extract the fatty acids using an organic solvent like hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to make them volatile for GC-MS analysis.
-
Analysis: Analyze the sample by GC-MS, monitoring for the specific mass-to-charge ratios (m/z) of the derivatized 13C-labeled fatty acids (e.g., m/z 241 for [13C]14-myristic acid and m/z 271 for [13C]16-palmitic acid).[1]
-
Quantification: Calculate the amount of each fatty acid produced based on the peak area relative to the internal standard.
NADPH Spectrophotometric Assay
This is a classic, indirect method that measures the rate of NADPH consumption.
Materials:
-
FASN source (purified enzyme or crude lysate)
-
FASN reaction buffer (as above)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
96-well UV-transparent plate
-
Plate reader capable of reading absorbance at 340 nm
Procedure:
-
Standard Curve: Prepare a standard curve of known NADPH concentrations to convert absorbance units to molar amounts.[5]
-
Reaction Mixture: In each well of the 96-well plate, add the FASN reaction buffer, acetyl-CoA, NADPH, and the FASN enzyme source.
-
Background Measurement: Read the absorbance at 340 nm at 37°C for a few minutes (e.g., 3 minutes at 1-minute intervals) to determine the background rate of NADPH oxidation.[5]
-
Initiation: Start the FASN-specific reaction by adding malonyl-CoA to each well.[5]
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at 37°C in kinetic mode for a set period (e.g., 15 minutes at 1-minute intervals).[5]
-
Calculation:
-
Determine the rate of absorbance change (ΔA340/min).
-
Subtract the background rate of NADPH oxidation.
-
Use the NADPH standard curve to convert the corrected rate of absorbance change to the rate of NADPH consumption (e.g., nmol/min).
-
Normalize to the amount of protein in the sample to get the specific activity (e.g., nmol/min/mg).[5]
-
Visualizing Workflows and Pathways
FASN Catalytic Activity Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope incorporation FASN activity assay.
References
- 1. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Myristic Acid-13C and Palmitic Acid-13C as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways that govern cellular function and disease. Among these, 13C-labeled fatty acids have emerged as powerful probes for tracking lipid metabolism. This guide provides an objective comparison of two commonly used tracers, Myristic acid-13C and Palmitic acid-13C, supported by experimental data to aid researchers in selecting the optimal tool for their specific research questions.
Myristic acid (C14:0) and palmitic acid (C16:0) are saturated fatty acids that play crucial roles in cellular structure, energy storage, and signaling. Their 13C-labeled counterparts allow for the precise tracking of their uptake, metabolism, and incorporation into various lipid species and protein modifications. While both are valuable, their distinct metabolic fates and applications warrant a detailed comparison.
Data Presentation: Quantitative Comparison of Metabolic Fates
The differential metabolism of myristic and palmitic acid is evident in their rates of uptake, oxidation, and incorporation into cellular lipids. The following table summarizes key quantitative data from comparative studies.
| Metabolic Parameter | This compound | Palmitic Acid-13C | Experimental System | Reference |
| Cellular Uptake (4 hr) | 86.9 ± 0.9% of initial radioactivity | 68.3 ± 5.7% of initial radioactivity | Cultured Rat Hepatocytes | [1] |
| β-Oxidation (4 hr) | 14.9 ± 2.2% of initial radioactivity | 2.3 ± 0.6% of initial radioactivity | Cultured Rat Hepatocytes | [1] |
| Chain Elongation (12 hr) | 12.2 ± 0.8% (to Palmitic acid) | 5.1 ± 1.3% (to Stearic acid) | Cultured Rat Hepatocytes | [1] |
| Incorporation into Triglycerides (30 min) | 7.4 ± 0.9% of initial radioactivity | 3.6 ± 1.9% of initial radioactivity | Cultured Rat Hepatocytes | [1] |
| Incorporation into Triglycerides (12 hr) | Lower than Palmitic Acid | Higher than Myristic Acid | Cultured Rat Hepatocytes | [1] |
| Mean Residence Time in Triglycerides (Humans) | 8.6 to 9.9 hours | 12.7 to 15.3 hours | Normolipidemic Men | |
| Incorporation into Phospholipids (Humans) | Lower than Palmitate and Stearate | Higher than Myristate | Normolipidemic Men |
Key Findings from Quantitative Data:
-
Myristic acid is more rapidly taken up and oxidized by cells compared to palmitic acid. This suggests that this compound may be a more suitable tracer for studying fatty acid oxidation and short-term metabolic events.[1]
-
Palmitic acid is preferentially incorporated into cellular glycerolipids for longer-term storage. This makes Palmitic acid-13C an excellent tracer for investigating lipid synthesis and storage pathways.[1]
-
Myristic acid undergoes more rapid chain elongation than palmitic acid. This is an important consideration when tracing the metabolic fate of these fatty acids, as it can lead to the appearance of the 13C label in longer-chain fatty acids.[1]
-
In human studies, myristate in triglycerides is cleared more rapidly from lipoproteins than palmitate, highlighting their distinct metabolic handling in vivo.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies. Below are generalized protocols for in vitro and in vivo experiments using this compound and Palmitic acid-13C.
In Vitro Metabolic Labeling of Cultured Cancer Cells
This protocol outlines the steps for tracing the incorporation of 13C-labeled myristic or palmitic acid into the lipidome of cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound or Palmitic acid-13C
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Methanol, Chloroform, and Water (for lipid extraction)
-
Internal standards for mass spectrometry (e.g., deuterated lipid standards)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Preparation of Labeled Fatty Acid Medium:
-
Prepare a stock solution of this compound or Palmitic acid-13C complexed to fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 5:1.
-
Add the labeled fatty acid-BSA complex to the complete culture medium to a final concentration typically ranging from 25 to 100 µM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
-
Labeling:
-
When cells reach the desired confluency (e.g., 70-80%), remove the existing medium and wash the cells once with PBS.
-
Add the prepared medium containing the 13C-labeled fatty acid to the cells.
-
Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) to allow for uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and water to the methanol lysate to separate the lipid and aqueous phases.
-
Collect the lower organic (lipid) phase.
-
-
Sample Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the incorporation of the 13C label into various lipid species.
-
In Vivo Metabolic Tracing in a Mouse Xenograft Model
This protocol describes a general procedure for tracing the in vivo metabolism of 13C-labeled fatty acids in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for xenograft implantation
-
This compound or Palmitic acid-13C
-
Vehicle for in vivo administration (e.g., corn oil or a specialized formulation)
-
Anesthesia
-
Blood collection supplies
-
Surgical tools for tissue harvesting
Procedure:
-
Xenograft Establishment: Inject cancer cells subcutaneously into the flanks of the mice. Allow the tumors to grow to a suitable size for the study.
-
Tracer Administration:
-
Prepare a sterile formulation of this compound or Palmitic acid-13C in a suitable vehicle.
-
Administer the tracer to the mice via oral gavage or intravenous injection. The dose and route of administration will depend on the specific research question.
-
-
Sample Collection:
-
At various time points after tracer administration (e.g., 2, 6, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
At the end of the experiment, euthanize the mice and harvest the tumors and other tissues of interest (e.g., liver, adipose tissue).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction and Analysis:
-
Process the plasma and tissue samples for lipid extraction as described in the in vitro protocol.
-
Analyze the lipid extracts by GC-MS or LC-MS to determine the distribution and incorporation of the 13C label in different tissues and lipid pools.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The metabolic fates of myristic and palmitic acid extend beyond their roles in energy metabolism and lipid synthesis. They are also key players in post-translational modifications of proteins, namely N-myristoylation and S-palmitoylation, which regulate protein localization and signaling.
Myristoylation and Palmitoylation: Key Differences
Myristoylation and palmitoylation are distinct processes with different enzymatic machinery and functional consequences. Myristoylation involves the irreversible, co-translational attachment of myristate to an N-terminal glycine residue of a target protein, a reaction catalyzed by N-myristoyltransferase (NMT).[2] In contrast, palmitoylation is the reversible, post-translational attachment of palmitate to cysteine residues via a thioester linkage, catalyzed by a family of enzymes called palmitoyl acyltransferases (PATs).[2] The reversibility of palmitoylation allows for dynamic regulation of protein function.[3]
Experimental Workflow for 13C Fatty Acid Tracing
The following diagram illustrates a typical experimental workflow for a cell-based metabolic tracing experiment using either this compound or Palmitic acid-13C.
Signaling Pathway Example: Myristoylation of Src and Palmitoylation of Ras
Myristoylation and palmitoylation play critical roles in regulating the localization and activity of key signaling proteins. For example, the myristoylation of the non-receptor tyrosine kinase Src is essential for its membrane association and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. Similarly, the palmitoylation of Ras GTPases is required for their proper localization to the plasma membrane, where they can be activated and engage with downstream effectors like Raf and PI3K.
Conclusion: Choosing the Right Tracer for Your Research
The choice between this compound and Palmitic acid-13C as a metabolic tracer depends on the specific biological question being addressed.
-
This compound is the tracer of choice for studying fatty acid oxidation , short-term metabolic events , and the process of N-myristoylation . Its rapid uptake and oxidation provide a dynamic view of cellular energy metabolism.
-
Palmitic acid-13C is ideal for investigating de novo lipogenesis , lipid storage , and S-palmitoylation . Its preferential incorporation into complex lipids allows for the detailed analysis of lipid synthesis and signaling pathways regulated by reversible palmitoylation.
By understanding the distinct metabolic fates and applications of these two powerful tracers, researchers can design more precise and informative experiments to unravel the complexities of lipid metabolism in health and disease, ultimately paving the way for new therapeutic interventions.
References
- 1. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
- 3. Analysis of Myristoylated and Palmitoylated Src Family Proteins | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Isotopic Tracers in Flux Analysis: Myristic Acid-13C vs. Deuterated Myristic Acid
For researchers, scientists, and drug development professionals, understanding the metabolic fate of fatty acids is crucial for unraveling cellular physiology and the progression of metabolic diseases. This guide provides an objective comparison of two stable isotope tracers, Myristic acid-13C and deuterated myristic acid, for use in metabolic flux analysis. We will delve into their respective analytical methodologies, present available experimental data, and provide detailed protocols to aid in the design and execution of your next study.
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates, researchers can trace the journey of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that endpoint measurements cannot capture.[2][3] Myristic acid, a 14-carbon saturated fatty acid, plays a significant role in various cellular processes, including energy production and the synthesis of complex lipids and signaling molecules.[4][5] Its metabolic pathway begins with its activation to myristoyl-CoA, a central intermediate that can be channeled into beta-oxidation for energy, elongated to longer-chain fatty acids, or incorporated into triglycerides and phospholipids.[4]
The Tracers: A Head-to-Head Comparison
The choice between carbon-13 (¹³C) and deuterium (²H) labeled myristic acid depends on the specific research question, the analytical instrumentation available, and the desired level of metabolic detail.
This compound is a stable isotope tracer where one or more ¹²C atoms are replaced by ¹³C. This substitution results in a predictable mass shift in downstream metabolites, which can be readily detected by mass spectrometry (MS). ¹³C-MFA is considered a gold standard for quantifying metabolic fluxes due to the wealth of information that can be derived from the mass isotopomer distributions of various metabolites.[2]
Deuterated Myristic Acid involves the substitution of hydrogen atoms with deuterium. This type of labeling is also amenable to MS analysis and is particularly useful for in vivo studies. Deuterium metabolic imaging (DMI) using nuclear magnetic resonance (NMR) spectroscopy is an emerging technique that allows for non-invasive, real-time monitoring of metabolic fluxes.[6]
While direct comparative studies focusing exclusively on myristic acid are limited, research on other fatty acids suggests that there is often little isotopic effect between deuterated and ¹³C-labeled tracers in terms of their overall metabolic fate.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider when choosing between this compound and deuterated myristic acid for flux analysis. Data is compiled from studies on fatty acid metabolism and may not be specific to myristic acid unless otherwise stated.
| Feature | This compound | Deuterated Myristic Acid | Citation(s) |
| Primary Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | GC-MS, LC-MS/MS, Nuclear Magnetic Resonance (NMR) Spectroscopy | [5][6][8] |
| Typical Isotopic Enrichment | >98% | >98% | [9] |
| Tracer Concentration in vitro | 10-100 µM in cell culture medium | 10-100 µM in cell culture medium | [10] |
| Tracer Dose in vivo | 0.5 - 150 mg/kg body weight | 50 - 150 mg/kg body weight | [11][12] |
| Relative Cost | Generally higher | Generally lower | [12] |
| Isotope Effect | Minimal | Minimal for many metabolic pathways | [7] |
| Information Richness | High (provides positional information of carbons) | Moderate to High (can provide information on redox metabolism) | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic journey of myristic acid and the general workflow for a flux analysis experiment, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for conducting flux analysis using ¹³C- and deuterated myristic acid.
Protocol 1: 13C-Myristic Acid Labeling in Cell Culture followed by GC-MS Analysis
This protocol is adapted from methodologies for analyzing ¹³C-labeled fatty acids in cultured cells.[13][14]
1. Cell Culture and Labeling: a. Culture cells (e.g., HepG2) to the desired confluency in standard growth medium. b. Prepare the labeling medium by supplementing DMEM with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and 50 µM of [U-¹³C₁₄]-Myristic acid complexed to bovine serum albumin (BSA). c. Remove the standard growth medium, wash the cells twice with phosphate-buffered saline (PBS), and add the labeling medium. d. Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours).
2. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Quench metabolism by adding 1 mL of ice-cold 50% methanol in water. c. Scrape the cells and transfer the cell suspension to a glass tube. d. Add 1 mL of chloroform to the tube, vortex vigorously, and centrifuge to separate the phases. e. Collect the lower organic phase containing lipids.
3. Fatty Acid Derivatization: a. Dry the lipid extract under a stream of nitrogen. b. Saponify the lipids by adding 1 mL of 0.5 M methanolic KOH and incubating at 60°C for 30 minutes. c. Acidify the mixture with 0.5 mL of 6 M HCl. d. Extract the free fatty acids twice with 2 mL of hexane. e. Dry the pooled hexane extracts and derivatize the fatty acids to their methyl esters (FAMEs) by adding 1 mL of 2% sulfuric acid in methanol and incubating at 60°C for 1 hour. f. Extract the FAMEs with hexane.
4. GC-MS Analysis: a. Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., DB-23). b. Use a temperature gradient to separate the FAMEs. c. Operate the mass spectrometer in full scan mode to acquire the mass spectra of the eluting FAMEs.
5. Data Analysis: a. Identify the myristic acid methyl ester peak based on its retention time and mass spectrum. b. Determine the mass isotopomer distribution (MID) of myristic acid by integrating the ion currents of the molecular ion cluster (M, M+1, M+2, etc.). c. Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.[13] d. Use the corrected MIDs in metabolic modeling software to calculate metabolic fluxes.
Protocol 2: Deuterated Myristic Acid Tracing in vivo followed by LC-MS/MS Analysis
This protocol outlines a general procedure for in vivo fatty acid tracing using deuterated isotopes.[11][12]
1. Animal Study and Tracer Administration: a. Acclimate animals (e.g., mice) to the experimental conditions. b. Prepare an oral gavage solution of [d₂₇]-Myristic acid in a suitable vehicle like corn oil. c. Administer the tracer to the animals via oral gavage at a dose of 100 mg/kg. d. Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture into EDTA-coated tubes. e. Isolate plasma by centrifugation.
2. Lipid Extraction from Plasma: a. To 100 µL of plasma, add an internal standard mix containing a known amount of a different deuterated fatty acid (e.g., d₈-arachidonic acid). b. Perform a liquid-liquid extraction using a solvent system like chloroform/methanol (2:1, v/v). c. Vortex the mixture and centrifuge to separate the layers. d. Collect the lower organic phase.
3. Sample Preparation for LC-MS/MS: a. Dry the lipid extract under nitrogen. b. Reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
4. LC-MS/MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid. c. Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4] d. Set up specific precursor-to-product ion transitions for both the deuterated myristic acid and its metabolites, as well as the internal standard.
5. Data Analysis: a. Quantify the concentration of deuterated myristic acid and its metabolites by comparing their peak areas to that of the internal standard. b. Construct a calibration curve using standards of known concentrations. c. Calculate the isotopic enrichment by dividing the concentration of the labeled species by the total concentration (labeled + unlabeled) of that species. d. Use the time-course data of isotopic enrichment to model the kinetics and calculate flux rates.
Conclusion
Both this compound and deuterated myristic acid are powerful tools for dissecting the complexities of fatty acid metabolism. The choice of tracer should be guided by the specific biological question, available analytical platforms, and budget constraints. ¹³C-labeled myristic acid, analyzed by GC-MS, offers high-resolution information on carbon transitions, making it ideal for detailed pathway analysis in vitro. Deuterated myristic acid, often analyzed by LC-MS/MS or NMR, is well-suited for in vivo studies and can provide valuable insights into whole-body fatty acid flux and oxidation. By carefully considering the principles and protocols outlined in this guide, researchers can effectively employ these stable isotope tracers to advance our understanding of lipid metabolism in health and disease.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
- 3. eurisotop.com [eurisotop.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: Cross-validation of Myristic Acid-13C Results with Seahorse Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two powerful methodologies for assessing fatty acid oxidation (FAO): stable isotope tracing using Myristic acid-13C and real-time metabolic analysis with Agilent Seahorse XF technology. Understanding the nuances, strengths, and limitations of each technique is crucial for designing robust experiments and accurately interpreting data in metabolic research.
At a Glance: Methodological Comparison
| Feature | This compound Metabolic Flux Analysis | Seahorse XF Fatty Acid Oxidation Assay |
| Principle | Traces the metabolic fate of 13C-labeled myristic acid through β-oxidation and the TCA cycle by measuring 13C enrichment in downstream metabolites using mass spectrometry. | Measures the real-time oxygen consumption rate (OCR) of live cells in response to the addition of fatty acids, providing a kinetic measure of mitochondrial respiration fueled by FAO. |
| Primary Output | Quantitative flux maps of carbon atom transitions through metabolic pathways. | Real-time kinetic data of oxygen consumption rate (OCR), an indicator of mitochondrial respiration. |
| Key Metrics | Fractional contribution of myristic acid to acetyl-CoA and TCA cycle intermediates. | Basal respiration, ATP production, maximal respiration, and spare respiratory capacity fueled by fatty acids. |
| Throughput | Lower throughput, requires sample processing for mass spectrometry. | Higher throughput, compatible with 24- and 96-well formats for simultaneous analysis of multiple conditions. |
| Temporal Resolution | Typically provides an endpoint measurement of metabolic flux over a period of time. | Provides real-time, continuous measurements of metabolic activity. |
Quantitative Data Comparison
The following table presents a hypothetical but representative data comparison based on findings from such correlative studies. These data illustrate how results from both assays would appear when examining the effect of a hypothetical FAO inhibitor.
| Condition | This compound (% contribution to Citrate) | Seahorse XF OCR (pmol/min) - FAO-dependent |
| Vehicle Control | 35 ± 4% | 50 ± 5 |
| FAO Inhibitor (e.g., Etomoxir) | 5 ± 1.5% | 10 ± 2 |
Note: The data presented are illustrative and intended for comparative purposes. Actual results will vary depending on the cell type, experimental conditions, and specific protocols used.
Experimental Protocols
This compound Metabolic Flux Analysis Protocol
This protocol outlines the general steps for tracing the metabolism of 13C-labeled myristic acid.
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.
-
Labeling Medium Preparation: Prepare a labeling medium containing [U-13C]-Myristic acid conjugated to fatty acid-free bovine serum albumin (BSA). The final concentration of myristic acid will need to be optimized for the specific cell type.
-
Isotope Labeling: Replace the standard culture medium with the 13C-myristic acid labeling medium. Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the incorporation and metabolism of the labeled fatty acid.[3]
-
Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the 13C enrichment in key metabolites of the TCA cycle (e.g., citrate, malate).[4]
-
Data Analysis: Calculate the fractional contribution of myristic acid to the acetyl-CoA pool and TCA cycle intermediates based on the mass isotopologue distribution of the measured metabolites.[4][5]
Seahorse XF Fatty Acid Oxidation Assay Protocol
This protocol is adapted from standard Agilent Seahorse XF protocols.[6][7][8]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[7]
-
Substrate Limitation (Optional but Recommended): To enhance the reliance on exogenous fatty acids, replace the growth medium with a substrate-limited medium (e.g., low glucose, low serum) and incubate for 18-24 hours.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with L-carnitine.[7] On the day of the assay, replace the culture medium with the prepared assay medium containing the myristic acid-BSA substrate.
-
Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.[7]
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. Measure the basal oxygen consumption rate (OCR).
-
Compound Injections: Sequentially inject compounds to assess mitochondrial function. A typical injection strategy for an FAO assay includes:
-
Port A: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).
-
Port B: FCCP (a protonophore to uncouple the mitochondrial membrane and measure maximal respiration).
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III and shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption).
-
To specifically measure FAO-dependent respiration, a separate set of wells treated with an FAO inhibitor like Etomoxir is run in parallel.
-
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. The FAO-dependent respiration is determined by the difference in OCR between wells with and without the FAO inhibitor.[7]
Mandatory Visualizations
Myristic Acid Beta-Oxidation Pathway
Caption: Myristic acid activation and entry into mitochondrial beta-oxidation.
Experimental Workflow Comparison
Caption: Comparative workflows for 13C-MFA and Seahorse XF FAO assays.
Concluding Remarks
Both this compound metabolic flux analysis and Seahorse XF assays are indispensable tools for investigating fatty acid oxidation. While 13C tracing offers a detailed view of the metabolic fate of myristic acid at the atomic level, Seahorse XF assays provide a functional, real-time readout of FAO's contribution to cellular bioenergetics. The complementary nature of these techniques suggests that their combined use can provide a more comprehensive understanding of fatty acid metabolism in health and disease. For instance, Seahorse assays can identify a change in FAO-dependent respiration, and subsequent 13C-MFA can elucidate the specific downstream metabolic pathways that are altered. This integrated approach is highly recommended for rigorous cross-validation and a deeper mechanistic insight.
References
- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial fatty acid oxidation regulates adult muscle stem cell function through modulating metabolic flux and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
Navigating the Labyrinth of Lipid Metabolism: A Guide to Assessing Isotopic Steady State in Myristic Acid-13C Labeling Experiments
For researchers, scientists, and drug development professionals venturing into the intricate world of fatty acid metabolism, 13C labeling experiments are an indispensable tool. Tracing the journey of isotope-labeled myristic acid through cellular pathways provides profound insights into metabolic fluxes and drug efficacy. However, the reliability of these insights hinges on a critical experimental checkpoint: ensuring the system has reached an isotopic steady state. This guide provides a comparative overview of methods to assess this crucial state, supported by experimental data and detailed protocols, to empower researchers in generating robust and reproducible results.
The principle of isotopic steady state dictates that the isotopic enrichment of a metabolite remains constant over time.[1] Achieving this equilibrium is a prerequisite for many metabolic flux analysis (MFA) models, as it simplifies the mathematical calculations required to determine the rates of metabolic pathways.[2] The time required to reach this state is dependent on several factors, including the metabolic fluxes through the pathway and the pool sizes of the metabolite and its intermediates.[1] For fatty acids like myristic acid, which are involved in complex synthesis and turnover processes, this can take a considerable amount of time, often several hours.[1]
Comparing the Watchtowers: Methods for Assessing Isotopic Steady State
The gold standard for determining isotopic steady state is a time-course experiment. This involves collecting samples at multiple time points after the introduction of the 13C-labeled myristic acid and measuring the isotopic enrichment of myristic acid and its downstream metabolites. Isotopic steady state is confirmed when the enrichment level reaches a plateau and no longer changes significantly over subsequent time points.
While direct and reliable, the time-course approach can be resource-intensive. An alternative strategy involves leveraging computational modeling to predict the time required to reach steady state. This can be particularly useful in the experimental design phase to estimate the necessary labeling duration. However, these models rely on assumptions about metabolic fluxes and pool sizes, which may not always accurately reflect the experimental system.
A third approach, isotopically nonstationary metabolic flux analysis (INST-MFA), circumvents the need to reach a steady state altogether.[3] This method analyzes the dynamic changes in isotopic labeling over time to calculate metabolic fluxes.[3] While powerful, INST-MFA requires more complex data acquisition and computational analysis compared to steady-state MFA.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Time-Course Analysis | Direct measurement of isotopic enrichment at multiple time points until a plateau is observed.[1] | High confidence in achieving steady state; provides kinetic data on label incorporation. | Can be labor-intensive and costly due to multiple sampling points. | Gold standard for confirming isotopic steady state before conducting steady-state MFA. |
| Predictive Modeling | Computational estimation of the time to reach steady state based on known or assumed metabolic parameters. | Can inform experimental design and reduce the number of required time points. | Accuracy depends on the validity of the model's assumptions; requires prior knowledge of the system. | Preliminary assessment to guide the design of time-course experiments. |
| Isotopically Nonstationary MFA (INST-MFA) | Analysis of the transient isotopic labeling dynamics to determine metabolic fluxes without requiring steady state.[3] | Shorter experimental times; can provide more precise flux estimations in some cases.[3] | Requires more complex experimental design (multiple time points) and sophisticated data analysis. | When achieving a true steady state is difficult or impractical; for detailed kinetic flux analysis. |
In the Lab: Experimental Protocols for Myristic Acid-13C Labeling
The following provides a generalized workflow for a this compound labeling experiment to assess isotopic steady state. Specific parameters will need to be optimized for the biological system under investigation.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling period.
-
Labeling Medium Preparation: Prepare the culture medium containing a known concentration of 13C-labeled myristic acid. The myristic acid should be complexed with fatty acid-free bovine serum albumin (BSA) to ensure its solubility and bioavailability.
-
Initiation of Labeling: Replace the standard culture medium with the pre-warmed labeling medium. This marks time zero of the experiment.
Time-Course Sampling
-
Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells. The selection of time points should be informed by the expected turnover rate of myristic acid in the specific cell type.
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold solvent like methanol or a methanol/water mixture.
-
Metabolite Extraction: Extract the metabolites from the cells. A common method involves using a two-phase extraction with a mixture of chloroform, methanol, and water to separate the lipid and polar metabolite fractions.
Sample Analysis by Mass Spectrometry
-
Derivatization: Fatty acids are often derivatized to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Separate the derivatized fatty acids using a gas chromatograph and detect the mass-to-charge ratio (m/z) of the fragments using a mass spectrometer. The incorporation of 13C will result in a mass shift in the myristic acid fragments.
-
Data Analysis: Determine the mass isotopologue distribution (MID) for myristic acid at each time point. This involves correcting for the natural abundance of 13C and calculating the fraction of the myristic acid pool that is labeled with one or more 13C atoms.
Determination of Isotopic Steady State
-
Plot the isotopic enrichment of myristic acid (e.g., the fraction of M+14, assuming fully labeled myristic acid) as a function of time.
-
Isotopic steady state is considered to be reached when the isotopic enrichment reaches a plateau, meaning there is no statistically significant change between consecutive time points.
Visualizing the Path to Steady State
To better understand the experimental and analytical workflow, the following diagrams illustrate the key processes involved in assessing isotopic steady state in this compound labeling experiments.
Caption: Experimental workflow for assessing isotopic steady state.
Caption: Simplified pathway of Myristic Acid metabolism.
Caption: Logical flow for determining isotopic steady state.
References
Orthogonal Validation of Protein Myristoylation: A Comparative Guide to Antibody-Based and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein myristoylation is critical for understanding cellular signaling, protein trafficking, and disease pathogenesis. This guide provides an objective comparison of antibody-based methods with alternative orthogonal techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
Protein N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein.[1] This modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[1][2] Dysregulation of myristoylation has been implicated in various diseases, including cancer and viral infections, making NMT a promising drug target.[3] Consequently, robust and reliable methods for validating protein myristoylation are essential. This guide compares and contrasts the primary methods used for this purpose: antibody-based detection, chemical reporter-based strategies, and mass spectrometry.
Comparison of Myristoylation Validation Methods
The choice of method for validating protein myristoylation depends on several factors, including the specific research question, available equipment, and desired level of sensitivity and specificity. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Antibody-based (Western Blot/ELISA) | Utilizes pan-myristoylation antibodies that recognize the myristoyl-glycine motif. | Relatively simple, fast, and requires standard laboratory equipment. | Specificity can be a concern; antibodies may cross-react with other acylated proteins or non-myristoylated proteins. Limited quantitative capability. | Rapid screening of potential myristoylated proteins, confirming myristoylation of a known protein. |
| Chemical Reporters (Click Chemistry) | Metabolic labeling of cells with myristate analogs containing a bioorthogonal handle (e.g., alkyne or azide), followed by covalent ligation to a reporter tag (e.g., biotin or fluorophore) via click chemistry. | High sensitivity and specificity. Allows for in vivo labeling and subsequent visualization or enrichment of myristoylated proteins. Reported to be over a million-fold more sensitive than radioactive methods.[4] | Requires synthesis or purchase of fatty acid analogs and click chemistry reagents. Potential for incomplete labeling or steric hindrance from the tag. | Global profiling of the myristoylated proteome, in-gel fluorescence visualization, affinity purification for mass spectrometry. |
| Mass Spectrometry (LC-MS/MS) | Direct identification and quantification of myristoylated peptides from a complex protein mixture. | Provides definitive identification of the myristoylated protein and the exact site of modification. Can be quantitative. | Requires specialized equipment and expertise in sample preparation and data analysis. May have difficulty detecting low-abundance myristoylated proteins without prior enrichment. | Unbiased discovery of novel myristoylated proteins, precise mapping of myristoylation sites, quantitative proteomics studies. |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and biological context of protein myristoylation, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized, and optimization may be required for specific cell types or proteins of interest.
Protocol 1: Western Blotting with Pan-Myristoylation Antibody
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a pan-myristoylation antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000 to 1:10000) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Protocol 2: Metabolic Labeling and Click Chemistry
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an alkyne-functionalized myristic acid analog (e.g., 17-octadecynoic acid) for a designated period (e.g., 4-24 hours). The optimal concentration of the analog should be determined empirically.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a buffer compatible with click chemistry (e.g., a buffer containing 1% SDS).
-
-
Click Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide), copper(I) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[6]
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Analysis:
-
For Western Blotting: Precipitate the proteins, resuspend them in sample buffer, and perform SDS-PAGE. After transfer to a membrane, probe with streptavidin-HRP to detect biotinylated (i.e., myristoylated) proteins.[4]
-
For Affinity Purification: Incubate the lysate with streptavidin-conjugated beads to enrich for biotinylated proteins. Elute the bound proteins and proceed with downstream analysis, such as mass spectrometry.
-
Protocol 3: LC-MS/MS Analysis of Myristoylated Proteins
-
Sample Preparation:
-
Extract proteins from cells or tissues. For enhanced detection of myristoylated peptides, consider an enrichment step, such as affinity purification of chemically tagged proteins or liquid-liquid extraction to separate hydrophobic peptides.[2]
-
-
Protein Digestion:
-
Reduce and alkylate the protein sample, followed by in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a nano-liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest) to identify the peptides.
-
Include myristoylation of N-terminal glycine as a variable modification in the search parameters to identify myristoylated peptides.
-
Validate the identified myristoylated peptides by manual inspection of the MS/MS spectra.
-
Conclusion
The orthogonal validation of protein myristoylation is crucial for accurate and reliable research. While antibody-based methods offer a rapid and accessible approach, their specificity can be a limitation. Chemical reporter strategies coupled with click chemistry provide a highly sensitive and specific alternative for both detection and enrichment of myristoylated proteins. For definitive identification and site-mapping, mass spectrometry remains the gold standard. The choice of method should be guided by the specific experimental goals, with the understanding that a combination of these orthogonal approaches will provide the most comprehensive and robust validation of protein myristoylation.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting N-myristoylation and S-acylation of host and pathogen proteins in plants using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
Unraveling the Metabolic Journey of Myristic Acid-13C: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals on the Metabolic Fate of 13C-Labeled Myristic Acid
Myristic acid, a 14-carbon saturated fatty acid, plays a multifaceted role in cellular metabolism and signaling. The use of stable isotope-labeled myristic acid, particularly Myristic acid-13C, has become an invaluable tool for researchers to trace its metabolic fate with high precision. This guide provides a comprehensive comparison of findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways involved.
Quantitative Comparison of Myristic Acid Metabolism
The metabolic journey of myristic acid involves several key processes: cellular uptake, β-oxidation for energy production, elongation to longer-chain fatty acids, and incorporation into complex lipids such as triglycerides and phospholipids. The following tables summarize quantitative data from comparative studies, offering a clear overview of how myristic acid's metabolism compares to other significant long-chain fatty acids.
Table 1: Cellular Uptake and Oxidation of Myristic Acid vs. Palmitic Acid in Cultured Rat Hepatocytes
| Metabolic Process | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Incubation Time | Reference |
| Cellular Uptake | 86.9 ± 0.9% | 68.3 ± 5.7% | 4 hours | [1] |
| β-Oxidation | 14.9 ± 2.2% | 2.3 ± 0.6% | 4 hours | [1] |
Data represents the percentage of initial radioactivity cleared from the medium (uptake) or incorporated into β-oxidation products.
Table 2: Incorporation of Myristic Acid and Palmitic Acid into Cellular Lipids in Cultured Rat Hepatocytes
| Cellular Lipid | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Incubation Time | Reference |
| Total Cellular Lipids | 33.4 ± 2.8% | 34.9 ± 9.3% | 4 hours | [1] |
| Cellular Triglycerides | 7.4 ± 0.9% | 3.6 ± 1.9% | 30 minutes | [1] |
Data represents the percentage of initial radioactivity incorporated into the specified lipid fraction.
Table 3: Elongation of Myristic Acid and Palmitic Acid in Cultured Rat Hepatocytes
| Elongation Product | From Myristic Acid (C14:0) | From Palmitic Acid (C16:0) | Incubation Time | Reference |
| Radiolabeled Palmitic Acid (C16:0) | 12.2 ± 0.8% | - | 12 hours | [1] |
| Radiolabeled Stearic Acid (C18:0) | - | 5.1 ± 1.3% | 12 hours | [1] |
Data represents the percentage of initial radioactivity converted to the elongated fatty acid.
These data highlight that myristic acid is more rapidly taken up and oxidized by hepatocytes compared to palmitic acid.[1] While the overall incorporation into cellular lipids is similar after 4 hours, myristic acid is more quickly directed towards triglyceride synthesis in the early phase.[1] Furthermore, myristic acid undergoes significant elongation to palmitic acid.[1]
Experimental Protocols
The ability to trace the metabolic fate of ¹³C-labeled fatty acids relies on robust experimental designs and sensitive analytical techniques. Below are detailed methodologies from studies investigating fatty acid metabolism.
Protocol 1: In Vitro Metabolism in Cultured Hepatocytes
-
Cell Culture: Primary rat hepatocytes are cultured for 24 hours prior to the experiment.
-
Tracer Preparation: [1-¹⁴C]-labeled myristic acid or palmitic acid is solubilized with albumin at a concentration of 0.1 mmol/L in the culture medium.
-
Incubation: The labeled fatty acid medium is added to the cultured hepatocytes and incubated for various time points (e.g., 30 minutes, 4 hours, 12 hours).
-
Sample Processing: After incubation, the medium and cells are collected separately. Lipids are extracted from both fractions.
-
Analysis: The distribution of radioactivity in different lipid classes (e.g., triglycerides, phospholipids) and metabolic products (e.g., CO₂, acid-soluble metabolites for β-oxidation) is determined using techniques like thin-layer chromatography and liquid scintillation counting.
Protocol 2: Stable Isotope Tracing in Cultured Cells using LC-MS
-
Cell Culture: Human placental explants or other cell types are cultured under appropriate conditions.
-
Tracer Preparation: Stable isotope-labeled fatty acids, such as U-¹³C-palmitic acid, are complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Incubation: Cells are incubated with the ¹³C-labeled fatty acid for various durations (e.g., 3, 24, 48 hours).
-
Metabolite Extraction: After incubation, cells and media are harvested. Lipids and other metabolites are extracted using a solvent system (e.g., chloroform/methanol).
-
Analysis: The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of ¹³C into various downstream metabolites, such as complex lipids and TCA cycle intermediates.[2][3] This allows for the separate quantification of labeled and unlabeled lipid species.[2]
Metabolic Pathways and Visualization
The metabolic fate of this compound can be visualized through signaling pathways and experimental workflows. These diagrams, generated using Graphviz, provide a clear illustration of the complex processes involved.
Caption: Metabolic pathways of this compound within a cell.
The diagram above illustrates the central role of Myristoyl-CoA, formed from the uptake of myristic acid. This intermediate can then be directed towards three primary metabolic fates: β-oxidation for energy generation, elongation to form longer-chain fatty acids like palmitic acid, or incorporation into complex lipids for storage or structural purposes.
Caption: A typical experimental workflow for tracing this compound.
This workflow outlines the key steps involved in a typical stable isotope tracing experiment, from cell preparation and incubation with the labeled substrate to the final analysis and interpretation of the data.
References
Navigating the Nuances of Lipid Metabolism: A Comparative Guide to Myristic Acid-13C Tracing Reproducibility
For researchers, scientists, and drug development professionals delving into the intricate world of fatty acid metabolism, stable isotope tracing stands as a cornerstone technique. Among the various tracers employed, Myristic acid-13C offers a unique window into specific cellular processes. This guide provides a comprehensive comparison of this compound tracing experiments, addressing their reproducibility, comparing them with alternative methods, and offering detailed experimental protocols to aid in robust study design and execution.
Understanding Reproducibility in this compound Tracing
The reproducibility of this compound tracing experiments is paramount for generating reliable and comparable data. While direct inter-laboratory comparison studies for this compound tracing are not extensively published, the principles of metabolic flux analysis (MFA) highlight key factors that significantly influence experimental outcomes. Achieving reproducibility hinges on the meticulous control of experimental variables from cell culture to data analysis.
Key factors influencing reproducibility include the specific cell type and its metabolic state, the concentration and purity of the 13C-labeled myristic acid, the duration of the labeling period, and the method of metabolite extraction. Furthermore, the choice of analytical platform, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), introduces its own set of variables that must be carefully standardized. Validation of the entire workflow, from sample preparation to data analysis, is crucial for ensuring the accuracy and consistency of the results.[1][2][3]
Methodological Showdown: GC-MS vs. LC-MS for 13C-Fatty Acid Analysis
The two primary analytical platforms for analyzing 13C-labeled fatty acids are GC-MS and LC-MS. Each presents distinct advantages and limitations that researchers must consider based on their specific experimental goals.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Typically required to increase volatility (e.g., pentafluorobenzyl bromide derivatization).[4][5] | Often not required, allowing for analysis of intact fatty acids. |
| Separation | Excellent separation of fatty acid isomers, including cis/trans isomers.[5] | Separation can be more challenging for complex mixtures of isomers. |
| Sensitivity | Highly sensitive, especially with techniques like negative chemical ionization (NCI).[5] | High sensitivity can be achieved, particularly with modern instruments like Orbitrap mass spectrometers.[6] |
| Fragmentation | Electron impact (EI) ionization can lead to extensive fragmentation, which can be useful for structural elucidation but may complicate isotopologue analysis.[7] | Softer ionization techniques (e.g., electrospray ionization - ESI) result in less fragmentation, preserving the molecular ion for isotopologue distribution analysis.[6] |
| Throughput | Generally lower throughput due to longer run times and sample preparation. | Higher throughput capabilities. |
| Typical Analytes | Volatilizable fatty acid derivatives. | A broader range of lipids, including intact complex lipids.[8] |
Expanding the Toolkit: Alternative Tracers in Fatty Acid Metabolism Research
While this compound provides valuable insights, a comprehensive understanding of fatty acid metabolism often necessitates the use of alternative tracers. These tracers can illuminate different facets of lipid biosynthesis and oxidation.
1. Other 13C-Labeled Fatty Acids:
-
[U-13C]Palmitate: As the primary product of de novo fatty acid synthesis, uniformly labeled palmitate is a widely used tracer to study fatty acid elongation, desaturation, and incorporation into complex lipids.[9][10]
-
[U-13C]Oleate: An abundant monounsaturated fatty acid, labeled oleate is used to trace its uptake, metabolism, and role in signaling.
2. Tracers for De Novo Lipogenesis:
-
[U-13C]Glucose: A cornerstone tracer for central carbon metabolism, labeled glucose allows researchers to track the flow of carbon from glycolysis through the TCA cycle and into the synthesis of acetyl-CoA, the building block for de novo fatty acid synthesis.[11][12][13]
-
[U-13C]Glutamine: In certain cellular contexts, particularly in cancer cells, glutamine can be a significant carbon source for the lipogenic acetyl-CoA pool through reductive carboxylation.[11]
-
[1,2-13C]Acetate: This tracer directly labels the cytosolic acetyl-CoA pool used for fatty acid synthesis.[14]
The choice of tracer is dictated by the specific metabolic pathway under investigation. For instance, to specifically probe the activity of fatty acid synthase (FASN), [U-13C]glucose would be an appropriate choice, whereas to study the downstream metabolism of exogenous fatty acids, a 13C-labeled fatty acid like myristate or palmitate would be more suitable.
A Novel Frontier: Spatially-Resolved Single-Cell Tracing
Recent advancements have introduced powerful new techniques for studying metabolic heterogeneity. The 13C-SpaceM method combines imaging mass spectrometry with stable isotope tracing to visualize de novo lipogenesis at the single-cell level.[15][16] This approach allows for the investigation of metabolic differences between individual cells within a population, providing unprecedented insights into cellular heterogeneity in response to environmental perturbations.[15]
Experimental Protocols
To ensure the reproducibility and accuracy of this compound tracing experiments, standardized and detailed protocols are essential. Below are generalized protocols for cell culture-based labeling experiments followed by either GC-MS or LC-MS analysis.
Protocol 1: 13C-Myristic Acid Labeling of Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the culture medium containing the desired concentration of [U-13C]Myristic acid. The fatty acid is typically complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility.
-
Labeling: Remove the standard culture medium and replace it with the 13C-labeling medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled myristic acid. The incubation time should be optimized to achieve isotopic steady state for the metabolites of interest.[15]
-
Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture vessel on ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.
-
Sample Preparation for Analysis: The extracted lipids are then processed for either GC-MS or LC-MS analysis.
Protocol 2: GC-MS Analysis of 13C-Labeled Fatty Acids
-
Saponification: To analyze total fatty acids, the lipid extract is saponified by heating with a strong base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.
-
Derivatization: The free fatty acids are then derivatized to increase their volatility for GC analysis. A common method is derivatization to pentafluorobenzyl (PFB) esters using PFB bromide.[4][5]
-
Extraction: The derivatized fatty acids are extracted into an organic solvent (e.g., iso-octane or hexane).[4][5]
-
GC-MS Analysis: The sample is injected into the GC-MS system. The gas chromatograph separates the different fatty acid derivatives, and the mass spectrometer detects the molecular ions and their isotopologues.
-
Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distribution (MID) for myristate and other fatty acids. Software such as IsoCor can be used to correct for the natural abundance of 13C.[17]
Protocol 3: LC-MS Analysis of 13C-Labeled Fatty Acids
-
Lipid Extraction: A targeted lipid extraction is performed to isolate the lipid classes of interest.
-
LC Separation: The lipid extract is injected into an LC system coupled to a mass spectrometer. A suitable LC column (e.g., C18) and gradient are used to separate the different lipid species.
-
MS Analysis: The mass spectrometer is operated in a mode that allows for the detection of the intact molecular ions of the fatty acids or the lipids containing them. High-resolution mass spectrometers are advantageous for resolving overlapping isotopologue peaks.[18]
-
Data Analysis: The LC-MS data is processed to identify and quantify the different isotopologues of myristate-containing lipids. The fractional enrichment of 13C is then calculated.
Visualizing the Pathways
To better understand the flow of carbon from different precursors into fatty acid synthesis, the following diagrams illustrate the key metabolic pathways.
Caption: De Novo Fatty Acid Synthesis Pathway.
Caption: this compound Tracing Workflow.
References
- 1. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. metsol.com [metsol.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Myristic Acid-13C Metabolic Labeling
For researchers, scientists, and drug development professionals, understanding the intricacies of protein N-myristoylation is crucial for dissecting cellular signaling pathways and developing novel therapeutics. Metabolic labeling with Myristic acid-13C is a powerful technique to trace the incorporation of this fatty acid into proteins. However, rigorous controls are paramount to ensure the validity and interpretation of experimental results. This guide provides a comprehensive comparison of essential control experiments, alternative labeling methods, and the supporting experimental data.
Comparison of Myristic Acid Labeling Strategies
Metabolic labeling of N-myristoylated proteins can be achieved through various analogs of myristic acid. The choice of label depends on the specific experimental goals, available instrumentation, and the biological question being addressed. Below is a comparison of this compound with a popular alternative, alkyne-tagged myristic acid.
| Feature | This compound | Alkyne-Tagged Myristic Acid |
| Detection Method | Mass Spectrometry (MS) | Click Chemistry followed by Fluorescence or MS |
| Quantification | Relative or absolute quantification based on isotopic peak ratios. | Relative quantification based on fluorescence intensity or MS signal of tagged peptides. |
| Advantages | - Chemically identical to the natural substrate, minimizing biological perturbation.- Provides direct evidence of myristate incorporation.- Enables metabolic flux analysis. | - High sensitivity and low background due to bio-orthogonal chemistry.- Versatile detection methods (fluorescence, biotin).- Efficient enrichment of labeled proteins. |
| Disadvantages | - Requires sensitive mass spectrometry equipment.- Data analysis can be complex. | - The alkyne tag may slightly alter the biological activity of the myristoylated protein.- Requires additional steps for click chemistry reaction. |
| Typical Application | Quantifying the dynamics of protein myristoylation and turnover. | Identifying novel myristoylated proteins, visualizing localization. |
Essential Control Experiments for this compound Labeling
To ensure that the observed labeling is specific to N-myristoylation, a series of positive and negative controls should be performed.
Negative Controls
Negative controls are designed to eliminate alternative explanations for the observed isotopic enrichment.
| Control Type | Principle | Expected Outcome |
| Unlabeled Myristic Acid | Competition with the 13C-labeled counterpart. | Reduction in the 13C-labeling of known myristoylated proteins. |
| N-Myristoyltransferase (NMT) Inhibitor | Pharmacological blockade of the enzyme responsible for myristoylation. | Significant reduction or complete absence of 13C-myristoylation. |
| Non-myristoylatable Mutant (G2A) | Site-directed mutagenesis of the N-terminal glycine to alanine prevents NMT recognition. | Absence of 13C-labeling in the mutant protein compared to the wild-type. |
| Vehicle Control | Treatment with the solvent used to deliver this compound (e.g., ethanol, DMSO). | No detectable 13C-labeling above natural abundance. |
Positive Controls
Positive controls validate the experimental setup and confirm that the labeling and detection methods are working as expected.
| Control Type | Principle | Expected Outcome |
| Known Myristoylated Protein | Monitoring the labeling of a well-characterized N-myristoylated protein. | Robust and reproducible 13C-labeling of the target protein. |
| In Vitro Myristoylation Assay | Using recombinant NMT and a known peptide substrate with 13C-Myristoyl-CoA. | Direct detection of the 13C-myristoylated peptide by MS. |
Experimental Protocols
Protocol 1: Metabolic Labeling with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or unlabeled myristic acid for control)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol or DMSO
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Preparation of Myristic Acid Stock Solution: Dissolve this compound in ethanol or DMSO to a stock concentration of 10-50 mM.
-
Preparation of Labeling Medium: Prepare a complex of this compound with fatty acid-free BSA. Briefly, mix the this compound stock solution with a pre-warmed solution of fatty acid-free BSA in serum-free medium to achieve the desired final labeling concentration (typically 25-100 µM). The molar ratio of myristic acid to BSA should be between 2:1 and 5:1.
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Aspirate the growth medium and wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired labeling period (typically 4-24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
-
Sample Preparation for Mass Spectrometry:
-
Proteins from the cell lysate can be separated by SDS-PAGE. Excise the protein bands of interest.
-
Perform in-gel digestion with trypsin.
-
Extract the peptides for LC-MS/MS analysis.
-
Alternatively, perform in-solution digestion of the total cell lysate.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by high-resolution mass spectrometry.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
The mass shift corresponding to the number of 13C atoms in the myristoyl group will be observed in the MS1 spectra of myristoylated peptides.
-
Protocol 2: NMT Inhibitor Negative Control
This protocol details the use of an N-myristoyltransferase (NMT) inhibitor as a negative control.
Materials:
-
As in Protocol 1
-
NMT inhibitor (e.g., PCLX-001) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Treatment with NMT Inhibitor:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with the NMT inhibitor at a pre-determined effective concentration (e.g., 100 nM - 1 µM for PCLX-001) for 1-2 hours before adding the labeling medium.
-
-
Metabolic Labeling:
-
Prepare the this compound labeling medium as described in Protocol 1.
-
Add the labeling medium containing the NMT inhibitor to the pre-treated cells.
-
Incubate for the same duration as the experimental samples.
-
-
Sample Processing and Analysis:
-
Follow steps 4-6 from Protocol 1.
-
Compare the 13C-labeling of known myristoylated proteins in the inhibitor-treated sample to the vehicle-treated control.
-
Protocol 3: G2A Mutant Negative Control
This protocol outlines the use of a non-myristoylatable mutant as a negative control.
Materials:
-
As in Protocol 1
-
Expression vectors for the wild-type protein of interest and its G2A mutant (N-terminal Glycine mutated to Alanine).
-
Transfection reagent.
Procedure:
-
Transfection:
-
Transfect cells with the expression vectors for the wild-type and G2A mutant proteins.
-
Allow 24-48 hours for protein expression.
-
-
Metabolic Labeling:
-
Perform metabolic labeling with this compound as described in Protocol 1.
-
-
Sample Processing and Analysis:
-
Lyse the cells and perform immunoprecipitation to enrich for the expressed wild-type and G2A mutant proteins.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and subsequent in-gel digestion and LC-MS/MS analysis.
-
Alternatively, analyze the total cell lysate by LC-MS/MS and look for the peptides corresponding to the wild-type and mutant proteins.
-
Compare the 13C-labeling of the wild-type protein to the G2A mutant.
-
Signaling Pathways and Experimental Workflows
N-Myristoylation Dependent Signaling
N-myristoylation is a critical modification for the proper localization and function of numerous signaling proteins. The attached myristoyl group can act as a hydrophobic anchor, facilitating membrane association and protein-protein interactions.
General workflow of protein N-myristoylation and its role in signaling.
Src Kinase Activation Pathway
The myristoylation of Src family kinases is essential for their localization to the plasma membrane, which is a prerequisite for their activation and downstream signaling.
Navigating the Labyrinth of Lipid Metabolism: A Guide to Interpreting Unexpected Labeling Patterns from Myristic Acid-13C
For Researchers, Scientists, and Drug Development Professionals
Myristic acid-13C is a powerful tool for tracing the metabolic fate of this 14-carbon saturated fatty acid through complex cellular pathways. While established routes such as β-oxidation, elongation, and incorporation into lipids and proteins are the anticipated destinations for the 13C label, researchers occasionally encounter labeling patterns that deviate from these canonical pathways. These unexpected findings, though initially perplexing, can unveil novel metabolic activities and regulatory mechanisms, offering deeper insights into cellular physiology and disease states.
This guide provides a framework for interpreting both expected and unexpected labeling patterns from this compound. We present a comparison of metabolic fates, supported by experimental data, and offer detailed protocols for conducting these labeling studies.
Expected vs. Unexpected Metabolic Fates of this compound
The metabolic journey of this compound typically begins with its activation to myristoyl-CoA. From there, the 13C label is expected to appear in a predictable set of downstream metabolites. However, various factors, including cell type, metabolic state, and the presence of disease, can lead to surprising distributions of the isotope. The following table summarizes both the canonical and unexpected pathways, providing a comparative overview for researchers.
| Metabolic Pathway | Expected Labeling Pattern from this compound | Potential Unexpected Labeling Pattern | Plausible Interpretation of Unexpected Pattern |
| β-Oxidation | Sequential appearance of 13C-labeled acetyl-CoA and its downstream TCA cycle intermediates. The initial radioactivity incorporated into β-oxidation products from myristic acid can be significantly higher than that from palmitic acid.[1][2] | Lower than expected 13C enrichment in TCA cycle intermediates despite high myristic acid uptake. | Impaired mitochondrial function or a shift in energy substrate preference. The cell may be shunting myristic acid towards storage or other pathways. |
| Chain Elongation | Detection of 13C-labeled palmitic acid (C16:0) and stearic acid (C18:0). Myristic acid is more strongly elongated to palmitic acid than palmitic acid is to stearic acid.[1][2] | Detection of 13C-labeled fatty acids with chain lengths exceeding C18:0, or unusual ratios of elongated products. | Upregulation of specific elongase enzymes or altered substrate availability. |
| Incorporation into Complex Lipids | High 13C enrichment in triglycerides and phospholipids containing myristoyl moieties. | Preferential incorporation of 13C-myristate into specific, less abundant lipid classes, such as ceramides or sphingolipids. | Activation of non-canonical sphingolipid synthesis pathways, where myristic acid serves as a precursor.[3] |
| Protein N-Myristoylation | 13C label detected on N-terminal glycine residues of specific proteins. | Labeling of unexpected proteins or a significant change in the myristoylated proteome. | Altered N-myristoyltransferase (NMT) activity or substrate specificity, potentially linked to cellular signaling changes. |
| Chain Shortening (Retroconversion) | Minimal to no detection of 13C-labeled fatty acids shorter than C14. Some studies show little chain shortening of palmitic acid to myristic acid.[4] | Significant detection of 13C-labeled lauric acid (C12:0) or other shorter fatty acids. This is analogous to the observed chain-shortening of stearic acid to palmitic acid.[4][5] | Peroxisomal β-oxidation, which can shorten fatty acids. This may be upregulated in certain metabolic states. |
| Desaturation | Detection of 13C-labeled myristoleic acid (C14:1). | Unusually high levels of 13C-myristoleic acid or other desaturated fatty acids derived from myristate. | Increased activity of desaturase enzymes, which could be a response to changes in membrane fluidity requirements or signaling events. |
| Incorporation into Odd-Chain Fatty Acids | No expected labeling of odd-chain fatty acids. | Detection of 13C-label in odd-chain fatty acids like pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0). | This would be a highly unusual finding, potentially indicating a novel metabolic pathway or the utilization of a 13C-labeled propionyl-CoA derived from myristate catabolism as a primer for fatty acid synthesis. |
Visualizing Myristic Acid Metabolism
To better understand the flow of this compound through its various metabolic routes, the following diagrams illustrate the key pathways.
Experimental Protocols
Accurate interpretation of labeling patterns relies on robust experimental design and execution. Below are generalized protocols for this compound labeling in cell culture and subsequent analysis.
Key Experiment 1: Cell Culture Labeling with this compound
Objective: To introduce 13C-labeled myristic acid into cultured cells for metabolic tracing.
Methodology:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and will reach approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA). This is crucial for the solubility and delivery of the fatty acid to the cells.
-
Supplement the cell culture medium with the this compound-BSA complex to the desired final concentration.
-
-
Labeling:
-
Remove the standard culture medium from the cells and wash them once with phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined period. The duration will depend on the specific metabolic pathways being investigated and the time required to reach isotopic steady state.
-
-
Metabolic Quenching and Cell Harvesting:
-
To halt metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Add a cold quenching solution, such as a methanol/water mixture, and incubate at low temperature.
-
Scrape the cells and collect them for lipid and protein extraction.
-
Key Experiment 2: Analysis of 13C-Labeled Fatty Acids by GC-MS
Objective: To quantify the incorporation of 13C from myristic acid into the total fatty acid pool.
Methodology:
-
Lipid Extraction:
-
Perform a total lipid extraction from the cell pellet using a solvent system such as chloroform:methanol.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids to release the fatty acids.
-
Convert the free fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Separate the FAMEs using a gas chromatograph equipped with a suitable column.
-
Detect and quantify the different FAMEs and their isotopologues using a mass spectrometer. The mass shift will indicate the number of 13C atoms incorporated.
-
Key Experiment 3: Analysis of 13C-Myristoylated Proteins by LC-MS/MS
Objective: To identify and quantify proteins that have been N-myristoylated with 13C-myristic acid.
Methodology:
-
Protein Extraction and Digestion:
-
Extract total protein from the cell pellet.
-
Perform an in-solution or in-gel tryptic digest of the proteins.
-
-
Enrichment of Myristoylated Peptides (Optional):
-
Use hydrophobic interaction chromatography or specific antibodies to enrich for myristoylated peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a nanoscale liquid chromatography system.
-
Analyze the peptides using a high-resolution tandem mass spectrometer.
-
Identify the myristoylated peptides by the characteristic mass shift of the myristoyl group containing 13C atoms and the fragmentation pattern.
-
Alternative and Complementary Techniques
To validate and further explore unexpected findings from this compound labeling, consider the following approaches:
-
Metabolic Flux Analysis (MFA): A computational method that uses stable isotope labeling data to calculate the rates of metabolic reactions. This can provide a more quantitative understanding of how myristic acid metabolism is altered.
-
Gene Expression Analysis: Techniques like qPCR or RNA-seq can reveal changes in the expression of genes encoding enzymes involved in fatty acid metabolism, providing a mechanistic link to the observed labeling patterns.
-
Enzyme Activity Assays: Directly measuring the activity of key enzymes in pathways of interest can confirm functional changes suggested by the labeling data.
-
Use of Pathway Inhibitors: Pharmacological inhibition of specific enzymes can help to confirm their role in a newly identified metabolic route for myristic acid.
By combining careful experimental design, meticulous analysis, and an open-minded approach to unexpected results, researchers can leverage this compound to uncover new dimensions of cellular metabolism. The appearance of a 13C label in an unexpected metabolite is not an anomaly but rather an invitation to explore the dynamic and intricate landscape of cellular biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid chain-shortening activity in the pulmonary type II cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Myristic Acid-13C: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Myristic acid-13C, a stable isotope-labeled fatty acid commonly used in metabolic research. The following protocols are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound and associated waste materials responsibly.
Hazard Identification and Safety Precautions
This compound is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2[1] | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A[1] | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[1] | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Clothing: Wear protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device.
Step-by-Step Disposal Procedures
Disposal of this compound and its contaminated waste must adhere to local, state, and federal regulations.[2]
1. Unused or Surplus this compound:
-
Primary Recommendation: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Packaging: Keep the compound in its original, tightly sealed container.[1][3] Ensure the container is clearly labeled.
-
Storage Before Disposal: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][4]
2. Contaminated Labware and Materials (e.g., pipette tips, vials, paper towels):
-
Collection: Place all solid waste contaminated with this compound into a designated, sealed, and clearly labeled waste container.[2] Suitable containers include polyethylene or polypropylene bags or containers.[2]
-
Decontamination: Surfaces and equipment should be decontaminated by scrubbing with alcohol.[1]
-
Disposal: Dispose of the sealed container as chemical waste through your institution's hazardous waste program.
3. Liquid Waste (Solutions containing this compound):
-
Containment: Do not pour liquid waste containing this compound down the drain.[1][5]
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled container.
-
Absorption (for spills): In case of a spill, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Disposal: Dispose of the liquid waste container through your institution's hazardous waste program.
4. Empty Containers:
-
Decontamination: Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.
-
Disposal: Dispose of the decontaminated container as unused product or in accordance with your institution's guidelines for empty chemical containers.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Myristic acid-13C
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of Myristic acid-13C, a stable, non-radioactive, isotopically labeled compound. The primary safety considerations are dictated by the chemical properties of myristic acid itself, as the Carbon-13 isotope does not impart radioactivity.[1] this compound is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when handling this compound to prevent skin contact, eye exposure, and inhalation of dust particles.
| Protective Equipment | Specifications and Recommendations |
| Eye and Face Protection | Wear safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3][4][5][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, PVC) that are tested according to EN 374 should be worn.[3][4][5] Gloves must be inspected before use and should be properly removed and disposed of to avoid skin contact.[5] |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat, to prevent skin exposure.[2][5] For larger quantities or in situations with a higher risk of exposure, fire/flame resistant clothing may be appropriate.[5] Safety footwear is also recommended.[7] |
| Respiratory Protection | If dust formation is likely, use a NIOSH-approved particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles).[3][4] In well-ventilated areas, respiratory protection may not be necessary for small quantities.[3][7] |
Hazard Identification and First Aid
| Hazard | Precautionary Statement | First Aid Measures |
| Skin Irritation | H315: Causes skin irritation.[2] | IF ON SKIN: Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.[8] |
| Eye Irritation | H319: Causes serious eye irritation.[2] | IF IN EYES: Rinse cautiously with water for several minutes.[2][9] Remove contact lenses, if present and easy to do.[2][9] Continue rinsing.[2][9] If eye irritation persists, get medical advice/attention.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8] If you feel unwell, seek medical advice.[8] |
| Ingestion | May cause nausea, vomiting, and diarrhea.[9][10] | IF SWALLOWED: Rinse mouth.[4][9] Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] The recommended storage temperature is often 4°C.[4]
-
Store away from incompatible materials such as oxidizing agents, bases, and reducing agents.[10][11]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust formation.[1][5]
-
Avoid breathing dust, fumes, or vapors.[2]
-
Prevent the formation of dust and aerosols.[5] Use appropriate tools to handle the solid material.
3. In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[9]
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[6]
-
Ventilate the affected area.[4]
-
Prevent the spill from entering drains or waterways.[4]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to ensure environmental safety and regulatory compliance.
1. Waste Collection:
-
Collect excess and expired this compound, as well as contaminated materials (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed container for hazardous waste.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous material disposal company.[5]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[5][10]
3. Environmental Precautions:
Caption: Step-by-step disposal plan for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sdfine.com [sdfine.com]
- 8. lobachemie.com [lobachemie.com]
- 9. acme-hardesty.com [acme-hardesty.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
